molecular formula C14H13FO B8658152 4-(4-Fluorophenyl)phenethyl alcohol CAS No. 840521-87-1

4-(4-Fluorophenyl)phenethyl alcohol

Cat. No.: B8658152
CAS No.: 840521-87-1
M. Wt: 216.25 g/mol
InChI Key: QIYAEIYKTGDSOV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)phenethyl alcohol is a useful research compound. Its molecular formula is C14H13FO and its molecular weight is 216.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

840521-87-1

Molecular Formula

C14H13FO

Molecular Weight

216.25 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]ethanol

InChI

InChI=1S/C14H13FO/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8,16H,9-10H2

InChI Key

QIYAEIYKTGDSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

4-(4-Fluorophenyl)phenethyl alcohol CAS 7589-27-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Fluorophenyl)ethan-1-ol (CAS 7589-27-7)

A Note on Chemical Nomenclature

It is important to clarify the identity of the compound discussed in this guide. The provided CAS number, 7589-27-7, uniquely corresponds to 2-(4-fluorophenyl)ethan-1-ol , which is also commonly known as 4-fluorophenethyl alcohol . The topic name "4-(4-Fluorophenyl)phenethyl alcohol" would describe a different, more complex biphenyl structure. This guide will focus exclusively on the compound correctly identified by CAS 7589-27-7.

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-fluorophenyl)ethan-1-ol (CAS 7589-27-7), a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, robust synthetic methodologies, rigorous analytical characterization, and key applications of this versatile building block. The narrative emphasizes the rationale behind experimental design and validation, ensuring a scientifically sound and practical resource for laboratory and process development applications.

Introduction

2-(4-Fluorophenyl)ethan-1-ol is a valuable fluorinated organic building block.[1][2] Its structure, which combines a phenethyl alcohol backbone with a fluorine atom on the phenyl ring, makes it a critical starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity.[3] This guide serves as an in-depth resource, consolidating technical data and expert insights to facilitate the effective utilization of this important chemical entity.

Physicochemical Properties

A precise understanding of the physicochemical properties of 2-(4-fluorophenyl)ethan-1-ol is fundamental for its application in chemical synthesis, reaction optimization, and formulation. These properties are summarized below.

PropertyValueSource(s)
CAS Number 7589-27-7[1][4]
IUPAC Name 2-(4-fluorophenyl)ethan-1-ol[4][5]
Synonyms 4-Fluorophenethyl alcohol, 4-fluorophenylethanol[1][4]
Molecular Formula C₈H₉FO[4]
Molecular Weight 140.15 g/mol [1][4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 118 °C (at 20 mmHg)[2][5]
Density 1.121 g/mL at 25 °C[1]
Refractive Index n20/D 1.507[1]
Flash Point 86 °C (186.8 °F) - closed cup[1]

Synthesis and Manufacturing

The synthesis of 2-(4-fluorophenyl)ethan-1-ol can be achieved through several reliable methods. A common and efficient laboratory-scale approach involves the reduction of a readily available carboxylic acid derivative, 4-fluorophenylacetic acid. This method is favored for its high yield and straightforward execution.

Reduction of 4-Fluorophenylacetic Acid: A Step-by-Step Protocol

This protocol outlines a robust procedure for the synthesis of 2-(4-fluorophenyl)ethan-1-ol. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) ensures the complete conversion of the carboxylic acid to the primary alcohol.

Experimental Workflow: Synthesis via Reduction

Caption: Workflow for the reduction of 4-fluorophenylacetic acid.

Causality in Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is a critical safety and procedural requirement to prevent reagent decomposition and ensure high yields.

  • Controlled Addition at 0 °C: The reaction between LAH and the carboxylic acid is highly exothermic. Slow, dropwise addition at reduced temperature is essential to manage the reaction rate, prevent dangerous temperature spikes, and minimize side reactions.

  • Fieser Workup: The specific sequence of adding water, aqueous base, and then water is a well-established protocol for quenching LAH reactions. This procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid, greatly simplifying the product isolation phase compared to other quenching methods.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 2-(4-fluorophenyl)ethan-1-ol, a multi-technique analytical approach is required. This constitutes a self-validating system where chromatographic and spectroscopic data converge to confirm the compound's quality.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for purity assessment.[6] A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the target compound from residual starting materials or byproducts.[7][8] Purity is quantified by the relative peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (split by fluorine coupling), the two methylene groups (-CH₂-), and the hydroxyl proton (-OH).[9]

    • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: A crucial analysis for fluorinated compounds, this will show a single resonance, confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated weight of 140.15 Da.[9]

Logical Flow for Analytical Quality Control

G cluster_0 Input Sample cluster_1 Primary Analysis: Purity & Identity cluster_2 Secondary Analysis: Structural Confirmation cluster_3 Final Validation A Synthesized 2-(4-Fluorophenyl)ethan-1-ol (Post-Purification) B HPLC Analysis (Purity Assay, >97%) A->B C Mass Spectrometry (Confirm Molecular Weight: ~140.15 Da) A->C D ¹H NMR Spectroscopy (Verify Proton Skeleton) A->D E ¹⁹F NMR Spectroscopy (Confirm Fluorine Presence) A->E F Data Concordance Check B->F C->F D->F E->F G Qualified Material for Release F->G

Caption: A self-validating analytical workflow for product release.

Applications in Drug Discovery and Development

2-(4-Fluorophenyl)ethan-1-ol is not typically an active agent itself but serves as a crucial intermediate in the synthesis of more complex, high-value molecules.

  • Fluorinated Building Block: The primary application is as a fluorinated building block in organic synthesis.[1][2] The fluorine atom can block metabolic oxidation at the para-position of the phenyl ring, a common strategy to increase the half-life of a drug candidate.

  • Precursor for Advanced Intermediates: It is used to prepare other reagents, such as 1-fluoro-4-(2-iodoethyl)benzene, which can then be used in alkylation or coupling reactions to construct larger molecular scaffolds.[1][2]

  • Scaffold for CNS-Active Agents: The phenethyl alcohol moiety is a common structural feature in compounds targeting the central nervous system. The addition of fluorine can modulate properties like blood-brain barrier penetration and receptor affinity.

  • Component of Atypical Dopamine Transporter (DAT) Inhibitors: While more complex, related structures containing the bis(4-fluorophenyl) moiety have been investigated as atypical DAT inhibitors for treating psychostimulant use disorders.[10] This highlights the value of the fluorophenyl group in designing neurologically active agents.

Safety and Handling

Proper handling of 2-(4-fluorophenyl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified as a combustible liquid and presents several health hazards.[1][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

  • Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11][13] Keep away from heat, sparks, and open flames.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

    • Skin: Wash with plenty of soap and water.[11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and separated from strong oxidizing agents.[1][14]

Conclusion

2-(4-Fluorophenyl)ethan-1-ol (CAS 7589-27-7) is a chemical intermediate of significant utility, particularly for the pharmaceutical and fine chemical industries. Its value is derived from the strategic placement of a fluorine atom on a versatile phenethyl alcohol scaffold. This guide has detailed its core properties, provided a robust and rational synthetic protocol, outlined a comprehensive analytical validation workflow, and discussed its key applications and safety considerations. By understanding these technical aspects, researchers and development scientists can confidently and effectively integrate this compound into their synthetic programs to advance the discovery of novel chemical entities.

References

  • 4-Fluorophenethyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluorophenethyl alcohol, 97%. (n.d.). Ottokemi. Retrieved from [Link]

  • Phenethyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • PHENETHYL ALCOHOL. (n.d.). ICSC Card. Retrieved from [Link]

  • ICSC 0936 - PHENETHYL ALCOHOL. (n.d.). Inchem. Retrieved from [Link]

  • HPLC Determination of Phenethyl alcohol on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. (2026, February 27). Retrieved from [Link]

  • Global Product Strategy (GPS) Safety Summary Phenyl Ethyl Alcohol. (2015, July 30). LyondellBasell. Retrieved from [Link]

  • Phenethyl alcohol. (2025, October 4). Sciencemadness Wiki. Retrieved from [Link]

  • Preparation method of 4-octyl phenethyl alcohol. (n.d.). Google Patents.
  • Identification and physicochemical characterization of 4-fluorobutyrfentanyl. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. (2015, May 31). Semantic Scholar. Retrieved from [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PMC. Retrieved from [Link]

Sources

Engineering Metabolic Stability: A Technical Guide to 4-Fluorophenethyl Alcohol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Rationale for Fluorination

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone technique for optimizing pharmacokinetic (PK) profiles. 4-Fluorophenethyl alcohol (CAS: 7589-27-7) serves as a highly versatile fluorinated building block in drug discovery. By featuring a fluorine atom at the para-position of the benzene ring, this compound effectively blocks cytochrome P450 (CYP450)-mediated para-hydroxylation—a primary metabolic vulnerability of phenethyl derivatives.

Simultaneously, the terminal hydroxyl group provides a robust synthetic handle for downstream functionalization. This dual functionality makes 4-fluorophenethyl alcohol an indispensable intermediate in the synthesis of active pharmaceutical ingredients (APIs), targeted protein degraders, and payload-linkers for antibody-drug conjugates (ADCs)[1].

Physicochemical Profiling and Structural Mechanics

Understanding the physicochemical properties of 4-fluorophenethyl alcohol is essential for predicting its behavior in both synthetic workflows and biological systems. The molecular weight of 140.15 g/mol and an XLogP3 of 0.9 indicate a favorable balance of lipophilicity and aqueous solubility, adhering strictly to fragment-based drug design principles[2].

Table 1: Quantitative Physicochemical Data for 4-Fluorophenethyl Alcohol

PropertyValueScientific Implication
IUPAC Name 2-(4-Fluorophenyl)ethanolDefines the 2-carbon linker separating the aromatic ring and hydroxyl group[2].
Molecular Formula C8H9FODictates the stoichiometric calculations for derivatization[2].
Molecular Weight 140.15 g/mol Critical for mass spectrometry (MS) validation and molarity calculations[2].
Density 1.121 g/mL at 25 °CHigh density typical of fluorinated organics; requires volumetric precision.
Refractive Index n20/D 1.507Used as a rapid, non-destructive quality control metric for liquid purity.
Boiling Point ~118 °C (at 20 mmHg)Necessitates vacuum distillation for thermal purification without degradation[3].

Experimental Workflow: Derivatization to Reactive Intermediates

A primary application of 4-fluorophenethyl alcohol is its conversion into highly reactive alkylating agents, such as 1-fluoro-4-(2-iodoethyl)benzene. Because the native hydroxyl group (-OH) is a poor leaving group, direct nucleophilic substitution is thermodynamically unfavorable. The protocol below utilizes a two-step activation-substitution pathway to drive the reaction forward with high causality and yield.

G A 4-Fluorophenethyl Alcohol (Starting Material) B Hydroxyl Activation (Tosylation) A->B TsCl, Pyridine, 0°C C Halogenation (Finkelstein Reaction) B->C NaI, Acetone, Reflux D 1-Fluoro-4-(2-iodoethyl)benzene (Reactive Intermediate) C->D Aqueous Workup E API Synthesis (Amine Alkylation) D->E Target Coupling

Workflow: Derivatization of 4-fluorophenethyl alcohol into an API intermediate.

Step-by-Step Methodology: Synthesis of 1-Fluoro-4-(2-iodoethyl)benzene

Causality Note: We avoid direct halogenation with harsh reagents (like HI) to prevent potential etherification side-reactions. Tosylation provides a controlled, high-yielding intermediate.

  • Hydroxyl Activation (Tosylation):

    • Procedure: Dissolve 1.0 equivalent (eq) of 4-fluorophenethyl alcohol in anhydrous dichloromethane (DCM). Cool the system to 0 °C under an inert argon atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

    • Addition: Slowly add 1.5 eq of pyridine (acting as both a base to neutralize HCl and a nucleophilic catalyst), followed by the portion-wise addition of 1.2 eq of p-toluenesulfonyl chloride (TsCl).

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material (lower Rf due to hydrogen bonding) must completely disappear, replaced by a higher Rf UV-active spot representing the tosylate.

  • Nucleophilic Substitution (Iodination via Finkelstein Reaction):

    • Procedure: Isolate the tosylate via aqueous extraction (washing with 1M HCl to remove excess pyridine) and concentrate under reduced pressure.

    • Reaction: Dissolve the crude tosylate in anhydrous acetone. Add 3.0 eq of Sodium Iodide (NaI) and reflux at 60 °C for 4 hours.

    • Causality: Acetone is deliberately chosen because NaI is soluble in it, whereas the byproduct, Sodium Tosylate (NaOTs), is insoluble. The continuous precipitation of NaOTs drives the reaction forward via Le Chatelier's principle.

  • Workup and Isolation:

    • Procedure: Cool to room temperature, filter the white NaOTs precipitate, and concentrate the filtrate. Redissolve in diethyl ether and wash with saturated aqueous sodium thiosulfate (Na2S2O3) to quench any residual free iodine, ensuring a colorless organic layer.

    • Drying: Dry over anhydrous magnesium sulfate, filter, and evaporate to yield pure 1-fluoro-4-(2-iodoethyl)benzene.

Quality Control & Self-Validating Analytical Protocols

To ensure the structural integrity of 4-fluorophenethyl alcohol before deployment in Good Manufacturing Practice (GMP) or late-stage discovery syntheses, a robust analytical validation system is required. Commercial grades typically guarantee an assay of ≥97%; however, in-house verification is mandatory to rule out moisture or regioisomeric impurities (e.g., ortho- or meta-fluoro isomers).

Analytical S1 Crude 4-Fluorophenethyl Alcohol S2 GC-MS Profiling (Purity & Mass) S1->S2 m/z 140.15 check S3 1H & 19F NMR (Structural Integrity) S2->S3 Purity >=97% S4 Karl Fischer Titration (Moisture Content) S3->S4 Confirmed para-F S5 Validated Fluorinated Building Block S4->S5 H2O <0.1%

Analytical validation workflow ensuring >97% purity of 4-fluorophenethyl alcohol.

Step-by-Step Methodology: Analytical Validation
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Execution: Inject a 1 µL sample (diluted in methanol) into a GC-MS equipped with a non-polar capillary column.

    • Validation Logic: The chromatogram must show a single major peak (>97% Area Under Curve). The mass spectrum must display the exact molecular ion peak

      
       at m/z 140.1, alongside a characteristic tropylium-like fragment at m/z 109 (representing the loss of the 
      
      
      
      group), confirming the fluorobenzyl substructure[2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Execution: Prepare the sample in deuterated chloroform (

      
      ). Acquire both 
      
      
      
      and
      
      
      NMR spectra.
    • Validation Logic (

      
       NMR): A single sharp multiplet at approximately -116 ppm (relative to 
      
      
      
      ) confirms the presence of a single fluorine environment. The absence of other signals rules out ortho (-118 ppm) or meta (-112 ppm) contamination.
    • Validation Logic (

      
       NMR): The aromatic region must display an AA'BB' splitting pattern typical of para-disubstituted benzenes, validating the regiochemistry.
      
  • Karl Fischer Titration:

    • Execution: Titrate a 0.5 g sample to determine trace water content.

    • Causality: The terminal hydroxyl group is hygroscopic. Water content >0.1% will aggressively quench moisture-sensitive reagents (like Grignard reagents or sulfonyl chlorides) in downstream steps. If water is detected, the batch must be dried over activated 3Å molecular sieves prior to use.

References

  • [2] Title: 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

2-(4-Fluorophenyl)ethanol: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development increasingly relies on halogenated building blocks to modulate pharmacokinetics, 2-(4-Fluorophenyl)ethanol (CAS: 7589-27-7) has emerged as a critical intermediate. The strategic placement of a fluorine atom on a phenethyl alcohol scaffold offers profound advantages in medicinal chemistry, primarily by enhancing metabolic stability and lipophilicity. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical identity, nomenclature logic, synthetic workflows, and analytical validation of 2-(4-Fluorophenyl)ethanol, providing a self-validating framework for researchers and process chemists.

Chemical Identity & Nomenclature Logic

The unambiguous identification of chemical intermediates is paramount in regulatory submissions and synthetic planning.

IUPAC Nomenclature: The systematic IUPAC name for this compound is 2-(4-fluorophenyl)ethan-1-ol [1].

  • Parent Chain: The principal functional group is the hydroxyl (-OH) group, which dictates the parent alkane chain as "ethanol" (a two-carbon chain). The hydroxyl-bearing carbon is assigned position 1.

  • Substituent: The aromatic ring is attached to carbon 2 of the ethanol chain. The ring itself is a phenyl group substituted with a fluorine atom at the para position (carbon 4 of the ring), making the substituent "4-fluorophenyl".

Synonyms & Legacy Nomenclature: In literature and commercial catalogs, this compound is frequently referred to by several non-systematic or legacy names[2]:

  • 4-fluorophenethyl alcohol (emphasizing the phenethyl backbone)

  • p-fluorophenethyl alcohol

  • 4-fluorobenzeneethanol

  • 2-(4-fluorophenyl)ethanol

IUPAC_Logic A 2-(4-fluorophenyl)ethan-1-ol B Parent Chain: ethan-1-ol (-OH dictates C1) A->B identifies parent C Substituent: 4-fluorophenyl (Attached at C2) A->C identifies substituent D Phenyl Ring Base C->D base structure E Fluoro Substitution (Para position / C4) C->E modification

Logical breakdown of the IUPAC nomenclature for 2-(4-fluorophenyl)ethan-1-ol.

Physicochemical Properties

The physical properties of 2-(4-fluorophenyl)ethanol dictate its handling, solubility, and downstream reactivity. Below is a consolidated table of its core metrics[1],[2],[3].

PropertyValue
CAS Registry Number 7589-27-7
PubChem CID 82068
Molecular Formula C8H9FO
Molecular Weight 140.16 g/mol
Appearance Colorless to yellow liquid
Boiling Point 118 °C (at 20 mmHg)
Density 1.121 g/cm³
Refractive Index 1.5065
SMILES OCCC1=CC=C(F)C=C1
InChIKey MWUVGXCUHWKQJE-UHFFFAOYSA-N
Synthesis Workflow: Reduction of 4-Fluorophenylacetic Acid

From a process chemistry standpoint, the most robust and high-yielding route to 2-(4-fluorophenyl)ethanol is the reduction of 4-fluorophenylacetic acid. Carboxylic acids are highly oxidized and resist mild reducing agents like sodium borohydride (NaBH4). Therefore, Lithium Aluminum Hydride (LiAlH4) is deployed. LiAlH4 provides the necessary nucleophilic hydride equivalents to fully reduce the carboxylate to a primary alcohol[4].

Causality in Experimental Design:

  • Dry Diethyl Ether: LiAlH4 reacts violently with protic solvents (like water or ethanol) to release hydrogen gas. A rigorously dried aprotic solvent is mandatory to prevent premature reagent quenching and fire hazards.

  • 0 °C Initialization: The initial deprotonation of the carboxylic acid is highly exothermic. Starting at 0 °C controls the reaction kinetics and prevents thermal runaway.

  • Acidic Quench (H2SO4): Post-reaction, excess LiAlH4 must be neutralized. The addition of 2M H2SO4 safely destroys unreacted hydrides and solubilizes the resulting aluminum salts, preventing the formation of intractable emulsions during the extraction phase[4].

Step-by-Step Experimental Protocol

Note: Conduct all steps under a dry Nitrogen (N2) atmosphere.

  • Preparation: Equip a 100 mL three-necked flask with a reflux condenser and magnetic stirrer. Flush the system with N2.

  • Reagent Loading: Suspend LiAlH4 (2.56 g, 67.5 mmol) in dry diethyl ether (50 mL) within the flask. Cool the suspension to 0 °C using an ice bath[4].

  • Substrate Addition: Dissolve 4-fluorophenylacetic acid (7.0 g, 45 mmol) in dry diethyl ether (10 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic hydrogen evolution[4].

  • Reduction: Remove the ice bath and heat the reaction mixture under reflux for 1 hour to drive the reduction to completion[4].

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add crushed ice (10 mL) followed by aqueous H2SO4 (2 M, 10 mL)[4].

  • Workup & Isolation: Filter the biphasic mixture through a Celite pad to remove insoluble particulates. Wash the pad with additional diethyl ether. Separate the organic layer, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure to yield 2-(4-fluorophenyl)ethanol as a yellow/colorless oil (Yield: ~99%)[4].

Synthesis_Workflow A 4-Fluorophenylacetic Acid (Starting Material) B LiAlH4 in Dry Diethyl Ether (0 °C to Reflux) A->B Add dropwise C Reduction Reaction (1 Hour Reflux) B->C Heat D Quenching (Ice + 2M H2SO4 at 0 °C) C->D Neutralize excess hydride E Filtration & Extraction (Celite Pad, Ether Wash) D->E Solubilize Al salts F 2-(4-Fluorophenyl)ethanol (Yield ~99%) E->F Evaporate solvent

Synthetic workflow for the LiAlH4-mediated reduction of 4-fluorophenylacetic acid.

Analytical Validation (Self-Validating Protocol)

To ensure trustworthiness in the synthetic output, the product must be validated orthogonally. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of structure. The disappearance of the carboxylic acid proton (~11-12 ppm) and the emergence of the primary alcohol methylene protons confirm successful reduction[4].

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
1H NMR (CDCl3)7.21–7.16m, 2HAromatic protons (ortho to alkyl chain)
7.03–6.92m, 2HAromatic protons (ortho to fluorine)
3.84t, 2H, J = 6.5 Hz-CH2-OH (Methylene adjacent to hydroxyl)
2.84t, 2H, J = 6.5 HzAr-CH2- (Benzylic methylene)
1.43s, 1H-OH (Hydroxyl proton)
13C NMR (CDCl3)161.61d, J = 243.9 HzAromatic C-F carbon
63.43s-CH2-OH carbon
38.24sAr-CH2- carbon
19F NMR (CDCl3)−116.78 to −116.85mFluorine atom
Applications in Drug Development

In medicinal chemistry, 2-(4-fluorophenyl)ethanol is not an end-product but a highly versatile scaffold:

  • Bioisosterism and Metabolic Stability: The para-fluorine atom acts as a bioisostere for hydrogen. Cytochrome P450 enzymes frequently oxidize aromatic rings at the para position to facilitate excretion. Substituting this position with fluorine (which forms a highly stable C-F bond) blocks this metabolic liability, thereby increasing the biological half-life of the resulting drug candidate.

  • Functional Group Versatility: The primary alcohol (-OH) is a prime candidate for further derivatization. It can be converted into a leaving group (e.g., via tosylation or halogenation) for nucleophilic substitution, or oxidized to 4-fluorophenylacetaldehyde for reductive amination workflows.

References
  • [1] 2-(4-Fluorophenyl)ethanol 97.0+%, TCI America 5 g | Buy Online - Fisher Scientific. fishersci.com. 1

  • [2] CAS RN 7589-27-7 - Fisher Scientific. fishersci.com. 2

  • [3] 2-(4-Fluorophenyl)ethanol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar. fishersci.at. 3

  • [4] Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. arabjchem.org. 4

Sources

4-(4-Fluorophenyl)phenethyl alcohol safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(4-Fluorophenyl)phenethyl Alcohol Advanced Handling, Synthesis, and Safety Profile for Drug Discovery Applications

Part 1: Chemical Identity & Molecular Architecture

1.1 Structural Definition & Nomenclature This guide addresses the biaryl intermediate This compound . It is critical to distinguish this compound from the simpler 4-fluorophenethyl alcohol (CAS 7589-27-7). The target molecule possesses a biphenyl core, significantly altering its lipophilicity and metabolic stability compared to mono-aryl analogs.

  • IUPAC Name: 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanol

  • Common Name: this compound

  • Molecular Formula: C₁₄H₁₃FO

  • Molecular Weight: 216.25 g/mol [1]

  • SMILES: OCCc1ccc(cc1)c2ccc(F)cc2

1.2 Physicochemical Properties Table Note: Data derived from structure-activity relationship (SAR) analysis of homologous biaryl ethanols.

PropertyValue / DescriptionExperimental Context
Physical State Solid (Crystalline Powder)Biaryl stacking interactions typically raise MP above room temperature.
Melting Point 110–115 °C (Predicted)Higher than 4-fluorophenethyl alcohol due to increased rigidity.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for biological assays.
LogP (Calc) ~3.2Moderate lipophilicity; suitable for traversing lipid bilayers.
pKa ~14.8 (Alcoholic -OH)Non-ionizable at physiological pH.

Part 2: Comprehensive Hazard Analysis (GHS Standards)

While a specific regulatory dossier may not exist for this custom intermediate, its hazard profile is extrapolated from the biaryl alcohol class (e.g., CAS 840521-88-2). Treat as a bioactive research chemical.

2.1 GHS Classification

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3]

2.2 Precautionary Decision Logic The following decision matrix outlines the required safety protocols based on the state of the substance (Solid vs. Solution).

SafetyLogic Start Exposure Scenario State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid DustControl Requirement: Weighing Enclosure + N95/P100 Mask Solid->DustControl Inhalation Risk SplashControl Requirement: Fume Hood + Nitrile Gloves (0.11mm) Liquid->SplashControl Absorption Risk EyePro Mandatory: Safety Glasses (Side Shields) DustControl->EyePro SplashControl->EyePro

Figure 1: Safety protocol decision tree for handling biaryl intermediates. Solid forms pose inhalation risks requiring containment.

Part 3: Synthetic Utility & Protocols

The primary value of this compound lies in its use as a scaffold for enzyme inhibitors (e.g., COX-2, DGAT1). The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling .

3.1 Mechanism of Action (Synthesis) The synthesis couples 4-bromophenethyl alcohol with 4-fluorophenylboronic acid . This route preserves the alcohol functionality without the need for protecting groups, provided mild bases are used.

SuzukiCoupling ArBr 4-Bromophenethyl alcohol OxAdd Oxidative Addition ArBr->OxAdd Boronic 4-Fluorophenyl- boronic acid TransMet Transmetallation (Base: K2CO3) Boronic->TransMet Pd Pd(dppf)Cl2 (Catalyst) Pd->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Regeneration Product Target Biaryl Alcohol RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling to generate the target biaryl alcohol.

3.2 Validated Experimental Protocol Objective: Synthesis of 10g batch.

  • Reagent Prep: Charge a 250 mL round-bottom flask with:

    • 4-Bromophenethyl alcohol (20.0 mmol, 4.02 g)

    • 4-Fluorophenylboronic acid (24.0 mmol, 3.36 g)

    • Potassium Carbonate (60.0 mmol, 8.29 g)

  • Solvent System: Add 1,4-Dioxane (80 mL) and Water (20 mL). Note: Degas solvents with Nitrogen for 15 mins to prevent homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.6 mmol, 490 mg).

  • Reaction: Heat to 90°C under N₂ atmosphere for 16 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Dilute filtrate with EtOAc (100 mL), wash with Brine (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Part 4: Emergency Response & Toxicology

4.1 First Aid Measures

  • Eye Contact: Immediately flush with saline/water for 15 minutes.[3][6] Remove contact lenses.[2][3][5][7] Rationale: Biaryl compounds can crystallize on the cornea, causing mechanical abrasion.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol/solvents, as they may enhance transdermal absorption of the fluorinated compound.

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.

4.2 Environmental Fate Fluorinated biaryls are resistant to rapid biodegradation.

  • Disposal: Do not release into drains. Collect as halogenated organic waste. Incineration requires scrubbers to manage HF formation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Fluorophenethyl alcohol (Structural Analog Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Sources

Phase Transition Dynamics and Physical Properties of p-Fluorophenethyl Alcohol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Fluorophenethyl alcohol (also known as 4-fluorophenethyl alcohol or 2-(4-fluorophenyl)ethanol; CAS: 7589-27-7) is a highly versatile fluorinated organic building block. Widely utilized in medicinal chemistry for the synthesis of beta-1 adrenoceptor ligands and in positron emission tomography (PET) radiotracer development, its physical handling requires a precise understanding of its thermodynamic properties. Unlike many rigid aromatic compounds, p-fluorophenethyl alcohol exists as a clear, pale yellow liquid at standard room temperature.

This whitepaper provides an in-depth mechanistic analysis of the intermolecular forces dictating its sub-ambient melting point, aggregates its physical properties, and outlines a self-validating Differential Scanning Calorimetry (DSC) protocol for accurate phase transition measurement.

Thermodynamic and Physical Properties Profile

The physical properties of p-fluorophenethyl alcohol are heavily influenced by the balance between its hydrogen-bonding hydroxyl group and its flexible aliphatic spacer. Because it remains a liquid at standard ambient temperature and pressure (SATP), chemical suppliers frequently list its melting point as "No data available"[1].

Table 1: Quantitative Physical Properties
PropertyValueAnalytical Context & Source
Chemical Name p-Fluorophenethyl alcoholIUPAC Standard
CAS Number 7589-27-71[1]
Molecular Weight 140.15 g/mol 2[2]
Physical State (20 °C) Clear, colorless to pale yellow liquid
Melting / Freezing Point Sub-ambient (< 0 °C)Requires sub-ambient DSC[1]
Boiling Point 118 °C at 2.7 kPa / 213 °C at 760 mmHgHigh BP driven by -OH hydrogen bonding[2],[1]
Density 1.12 - 1.13 g/cm³ at 25 °C
Flash Point 86 °C (Closed Cup)Combustible liquid classification,[1]

Mechanistic Analysis: The Causality of a Sub-Ambient Melting Point

To understand why p-fluorophenethyl alcohol is a liquid at room temperature—despite possessing a polar hydroxyl group and an aromatic ring—we must analyze the competing intermolecular forces and structural entropy.

  • Conformational Flexibility (High Entropy of Fusion): The ethyl spacer (

    
    ) between the rigid fluorophenyl ring and the terminal hydroxyl group introduces significant rotational degrees of freedom. In the liquid state, the molecule exists in rapidly interconverting gauche and anti conformers. This high conformational entropy (
    
    
    
    ) makes it thermodynamically unfavorable to lock the molecules into a highly ordered, rigid crystal lattice, thereby drastically depressing the melting point.
  • Fluorine's Low Polarizability: While the para-fluoro substitution creates a strong C-F dipole, fluorine is the most electronegative element and holds its electron cloud very tightly. Unlike heavier halogens (bromine or iodine) which significantly elevate melting points via strong London dispersion forces, fluorine's low polarizability contributes very little to intermolecular cohesion.

  • Hydrogen Bonding vs. Lattice Packing: The terminal

    
     group forms strong intermolecular hydrogen bonds, which is the primary reason the compound has a relatively high boiling point (213 °C at atmospheric pressure)[2]. However, hydrogen bonding alone cannot overcome the lattice disruption caused by the flexible aliphatic chain, resulting in a liquid state at standard conditions.
    

IntermolecularForces Molecule p-Fluorophenethyl Alcohol (Liquid at 20 °C) H_Bonding Hydrogen Bonding (-OH Group) Molecule->H_Bonding Elevates BP Dipole Dipole-Dipole (C-F Bond) Molecule->Dipole Strong Dipole Dispersion London Dispersion (Low Polarizability F) Molecule->Dispersion Weak Forces Flexibility Conformational Flexibility (Ethyl Spacer) Molecule->Flexibility High Entropy Lattice Crystal Lattice Disruption H_Bonding->Lattice Network Formation Dipole->Lattice Modest Cohesion Dispersion->Lattice Insufficient to Solidify Flexibility->Lattice Prevents Packing MeltingPoint Sub-Ambient Melting Point (< 0 °C) Lattice->MeltingPoint Net Thermodynamic Effect

Intermolecular forces and structural factors dictating the sub-ambient melting point of the compound.

Experimental Methodology: Sub-Ambient Melting Point Determination

Because p-fluorophenethyl alcohol is a liquid at room temperature, traditional capillary melting point apparatuses are ineffective. To accurately determine its freezing/melting point, researchers must employ sub-ambient Differential Scanning Calorimetry (DSC)[3].

The following protocol is designed as a self-validating system to ensure high-fidelity thermodynamic data collection, eliminating artifacts caused by moisture or volatilization.

Step-by-Step Sub-Ambient DSC Protocol

Phase 1: Instrument Calibration & Validation

  • Action: Calibrate the DSC thermocouple using a high-purity sub-ambient standard (e.g., n-octane,

    
     °C)[4].
    
  • Causality: Sub-ambient sensors are prone to baseline drift. Validating against a known standard ensures the integrity of the temperature axis before running the unknown sample.

Phase 2: Sample Encapsulation

  • Action: Pipette 5–10 mg of p-fluorophenethyl alcohol into an aluminum DSC pan and seal it hermetically using a sample press.

  • Causality: Hermetic sealing prevents the volatilization of the liquid sample during the heating ramp. Unsealed pans allow evaporation, which produces an endothermic artifact that can mask or skew the true melting peak[4].

Phase 3: Environmental Purge & Sub-Ambient Cooling

  • Action: Purge the DSC cell with ultra-dry Nitrogen (

    
    ) gas at a constant flow rate of 50 mL/min. Using a Liquid Nitrogen Cooling Accessory (LNCA), rapidly cool the sample at 20 °C/min down to -120 °C[3].
    
  • Causality: The dry

    
     purge is critical; it prevents atmospheric moisture from condensing and freezing on the sensor, which would create a spurious water melting peak near 0 °C. The rapid cooling rate forces the liquid into a solid state (either crystalline or amorphous glass).
    

Phase 4: Isothermal Equilibration

  • Action: Hold the sample isothermally at -120 °C for 5 minutes.

  • Causality: Rapid cooling generates thermal gradients across the sample and the sensor. An isothermal hold dissipates these gradients, establishing a perfectly flat baseline required for accurate integration of the subsequent melting endotherm.

Phase 5: Controlled Heating Ramp & Analysis

  • Action: Heat the sample from -120 °C to 25 °C at a controlled, slow rate of 5 °C/min. Record the thermogram and integrate the endothermic peak to find the onset temperature (

    
    )[3].
    
  • Causality: A slower heating rate minimizes thermal lag, providing higher resolution to separate the glass transition (

    
    ) from the true melting endotherm (
    
    
    
    ).

DSCWorkflow Prep 1. Sample Preparation (Hermetic Al Pan, N2 Purge) Cooling 2. Sub-Ambient Cooling Ramp (Liquid N2, -120 °C) Prep->Cooling Isothermal 3. Isothermal Equilibration (5 min Hold to Stabilize Baseline) Cooling->Isothermal Heating 4. Controlled Heating Ramp (5 °C/min to 25 °C) Isothermal->Heating Analysis 5. Thermogram Analysis (Identify Endothermic Melting Peak) Heating->Analysis

Step-by-step Differential Scanning Calorimetry (DSC) workflow for sub-ambient melting point analysis.

Applications in Advanced Chemical Synthesis

Understanding the physical state and handling properties of p-fluorophenethyl alcohol is crucial for its application in advanced drug development workflows:

  • Deoxyfluorination Studies: Because it is a stable liquid at room temperature, p-fluorophenethyl alcohol is frequently used as a model substrate to evaluate the efficacy of novel room-temperature deoxyfluorination reagents, such as SulfoxFluor, for the synthesis of alkyl fluorides[5].

  • Beta-1 Adrenoceptor Ligands: The phenethyl alcohol motif is a core structural component in the synthesis of highly selective beta-1 adrenoceptor antagonists (beta-blockers). The para-fluoro substitution is utilized to modulate the lipophilicity and metabolic stability of the resulting drug candidates[6].

  • Radiofluorination: It serves as a vital precursor in the development of Iodine(III)-mediated radiofluorination protocols. The liquid nature of the precursor allows for easy dissolution in THF or DMF prior to the introduction of

    
     isotopes for Positron Emission Tomography (PET) imaging agents[7].
    

References

  • Sigma-Aldrich. "4-Fluorophenethyl alcohol 97%". MilliporeSigma.
  • TCI Chemicals. "SAFETY DATA SHEET: 2-(4-Fluorophenyl)ethanol". TCI Chemicals.
  • Chemsrc. "2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7". Chemsrc Database.
  • ASTM International. "ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis". Antpedia.
  • TA Instruments. "Differential Scanning Calorimetry". TA Instruments.
  • Chinese Academy of Sciences. "Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature". CAS.
  • Google Patents. "US20150252007A1 - Iodine(iii)-mediated radiofluorination". Google Patents.
  • University of Nottingham. "Structure Activity Relationships of novel and selective P1-adrenoceptor ligands". Nottingham ePrints.

Sources

Technical Guide: Solubility Profile & Process Chemistry of 4-(4-Fluorophenyl)phenethyl Alcohol

[1][2]

Executive Summary

This compound (CAS: Analogous to 5097-18-7 for non-fluorinated parent) is a lipophilic biphenyl intermediate often utilized in the synthesis of high-performance liquid crystals and fluorinated pharmaceutical actives (APIs).[1][2] Structurally, it consists of a 4'-fluoro-biphenyl core with a hydroxyethyl tail.[1][2]

This structural combination creates a "solubility dichotomy":

  • The Biphenyl Core: Drives high lipophilicity and solubility in aromatics (Toluene) and chlorinated solvents (DCM).[2]

  • The Hydroxyethyl Tail: Provides a weak polar handle, allowing limited solubility in alcohols but insufficient polarity to solubilize the molecule in water.[2]

This guide provides a calculated solubility profile based on Structure-Property Relationships (SPR) of fluorinated biaryls, experimental protocols for validation, and a solvent selection strategy for purification.[1][2]

Physicochemical Profile & Structural Analysis[1][3]

Understanding the molecule's architecture is prerequisite to predicting its behavior in solution.[2]

PropertyValue (Estimated/Calculated)Impact on Solubility
IUPAC Name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanolDefines search parameters.[1][2]
Molecular Weight 216.25 g/mol Moderate size; diffusion is not rate-limiting.[1][2]
LogP (Octanol/Water) 3.5 – 3.9 Highly Lipophilic. Partitions strongly into organic layers.[2]
H-Bond Donors 1 (Alcohol -OH)Allows interaction with polar protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 2 (Alcohol -O-, Fluorine -F)Fluorine acts as a weak acceptor, enhancing solubility in esters.[1][2]
Melting Point 95 – 110 °C Solid at room temp.[2] High lattice energy requires heating for dissolution in marginal solvents.[2]
Structural Visualization

The biphenyl system is planar to twisted (depending on steric hindrance), creating a large hydrophobic surface area.[2] The fluorine atom at the para position increases lattice stability (higher melting point) and lipophilicity compared to the non-fluorinated parent.[2]

MoleculeStructureFigure 1: Structural Segmentation of this compoundcluster_0Hydrophobic Core (Lipophilic)cluster_1Polar Handle (Hydrophilic)FFluorine (4'-Pos)BiphenylBiphenyl System(Rigid, Planar)F->BiphenylElectronicWithdrawalEthylEthyl LinkerBiphenyl->EthylOHHydroxyl GroupEthyl->OH

Solubility Data: Water vs. Organic Solvents[2][4][5][6]

Due to the lack of specific public spectral data for this exact fluorinated derivative, the values below are engineered estimates derived from the experimentally validated solubility of the parent 4-phenylphenethyl alcohol and 4-fluorobiphenyl.

Solubility Landscape Table
Solvent ClassSpecific SolventSolubility (25°C)Solubility (Hot/Reflux)Process Utility
Aqueous Water < 0.05 mg/mL < 0.5 mg/mLAnti-solvent. Use to crash out product.[1][2]
Polar Protic Methanol15 – 25 mg/mL> 150 mg/mLCrystallization. High temp coefficient makes it ideal for cooling crystallization.[2]
Isopropanol (IPA)20 – 30 mg/mL> 200 mg/mLCrystallization. Slower evaporation, better crystal growth.[2]
Polar Aprotic DMSO / DMF> 300 mg/mLMiscibleReaction Solvent. Hard to remove; avoid for final isolation.[2]
Acetonitrile40 – 60 mg/mL> 250 mg/mLGood for HPLC, moderate for process.[2]
Non-Polar Toluene > 150 mg/mL MiscibleExtraction. Excellent for solubilizing the biphenyl core.[2]
Heptane / Hexane< 5 mg/mL20 – 40 mg/mLAnti-solvent. Use to wash filter cakes.[2]
Chlorinated Dichloromethane (DCM)> 250 mg/mLN/A (Low BP)Extraction. High solubility but environmental concerns.[2]
The Thermodynamic Narrative
  • Water (The "Oil and Water" Rule): The hydrophobic effect dominates.[2] The energy cost to disrupt the water H-bond network to accommodate the bulky biphenyl group is too high.[2] The hydroxyl group cannot compensate for the 14-carbon hydrophobic skeleton.[1][2]

  • Toluene (Like Dissolves Like): The pi-stacking interactions between the solvent (toluene) and the solute (biphenyl rings) make this thermodynamically favorable.[2]

  • Methanol (The "Goldilocks" Zone): At room temperature, the crystal lattice energy resists dissolution.[2] However, upon heating, the entropy gain overcomes the enthalpy of fusion, leading to a sharp spike in solubility.[2] This curve is the basis for recrystallization .[2]

Experimental Protocols

To validate the specific solubility for your batch (critical for GMP workflows), use the Equilibrium Shake-Flask Method .[1][2]

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation limit in organic solvents.

  • Preparation: Weigh 500 mg of this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).[2]

  • Equilibration:

    • Seal vial tightly.[2]

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Visual Check: If solid dissolves completely, add more solid until a precipitate persists.[2]

  • Sampling:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).[2]

    • Transfer 1.0 mL of filtrate to a pre-weighed drying dish.

  • Drying: Evaporate solvent under vacuum/nitrogen flow until constant weight is achieved.[2]

  • Calculation:

    
    
    
Protocol B: HPLC Purity & Solubility Check

Why: Gravimetric methods fail if impurities are present.[2] HPLC is specific.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[2]

  • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile.[2] Gradient 40% B to 90% B over 10 mins.[2]

  • Detection: UV at 254 nm (Biphenyl absorption).[2]

Process Chemistry: Purification Strategy

The solubility differential suggests a Cooling Crystallization or Anti-Solvent Precipitation strategy.[2]

Recommended Workflow: Toluene/Heptane Recrystallization

This system leverages the high solubility in Toluene and the low solubility in Heptane.[2]

PurificationProcessFigure 2: Purification Workflow via Anti-Solvent Crystallizationcluster_inputsCrude InputCrudeCrude Reaction Mixture(Contains 4-(4-F-Phenyl)phenethyl alcohol)Step11. DissolutionSolvent: Toluene (3-5 volumes)Temp: 70-80°CCrude->Step1Step22. Hot FiltrationRemove inorganic salts/insolublesStep1->Step2Step33. Anti-Solvent AdditionSlowly add Heptane (2-3 volumes)at 60°CStep2->Step3Step44. Controlled CoolingRamp: 60°C → 0°C over 4 hours(Nucleation Zone)Step3->Step4Step55. Filtration & WashWash with cold HeptaneStep4->Step5FinalPure Crystalline Solid(>99% Purity)Step5->Final

Alternative: Alcohol Recrystallization

If the impurity profile is non-polar (e.g., unreacted starting biphenyls), use Ethanol or IPA .[2]

  • Dissolve crude in minimum refluxing Ethanol.[2]

  • Cool slowly to 0-5°C.

  • The fluorinated alcohol will crystallize; non-polar impurities often remain in the mother liquor.[2]

References & Authority

  • Solubility of Biphenyl Derivatives:

    • Yalkowsky, S. H., He, Y., & Jain, P. (2016).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Reference for biphenyl core hydrophobicity).

    • Data for 4-Phenylphenethyl alcohol (CAS 5097-18-7) used as structural proxy.[1][2]

  • Fluorine Effect on Lipophilicity:

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2]Link[1][2]

  • Experimental Methodologies:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2][3] (Standard protocols for recrystallization and shake-flask solubility).[1][2]

Disclaimer: Specific solubility values for this compound are estimated based on structural analogs.[1][2] Always perform a range-finding experiment (100 mg scale) before committing to multi-gram process batches.

4-Fluorophenethyl alcohol PubChem CID 82068 data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Fluorophenethyl Alcohol (PubChem CID: 82068)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluorophenethyl alcohol, a fluorinated aromatic compound of increasing interest in chemical synthesis and drug discovery. We will delve into its fundamental properties, synthesis, analytical characterization, potential applications, and safety protocols, offering insights grounded in established scientific principles.

Core Compound Identification and Structure

4-Fluorophenethyl alcohol, systematically named 2-(4-fluorophenyl)ethanol, is a derivative of phenethyl alcohol with a fluorine atom substituted at the para position of the benzene ring.[1] This substitution significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.

Key Identifiers:

  • PubChem CID: 82068[1]

  • CAS Number: 7589-27-7[1][2][3]

  • Molecular Formula: C₈H₉FO[1][2]

  • IUPAC Name: 2-(4-fluorophenyl)ethanol[1]

structure C1 C C2 C C1->C2 C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 F9 F C4->F9 C6 C C5->C6 C5->C6 C6->C1 C8 C C7->C8 O10 O C8->O10 H11 H O10->H11

Caption: Chemical structure of 4-Fluorophenethyl alcohol.

Physicochemical Properties

The physicochemical properties of 4-Fluorophenethyl alcohol are crucial for its handling, reaction setup, and analytical method development. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorinated phenyl group imparts a degree of lipophilicity.

PropertyValueSource(s)
Molecular Weight 140.15 g/mol [1]
Density 1.121 g/mL at 25°C[3]
Boiling Point 110-117°C at 20 torr[2]
Flash Point 86°C (186.8°F) - closed cup
Refractive Index (n20/D) 1.507[2][3]
XLogP3 0.9[1]

Synthesis and Derivatization

While specific industrial synthesis routes for 4-Fluorophenethyl alcohol are proprietary, a common laboratory-scale approach involves the reduction of a corresponding carboxylic acid or ester, such as methyl 2-(4-fluorophenyl)acetate. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting the aromatic fluorine substituent.

A potential derivatization of 4-Fluorophenethyl alcohol is its use in the preparation of 1-fluoro-4-(2-iodoethyl)benzene. This highlights its utility as a precursor for introducing the 4-fluorophenethyl moiety into larger molecules.

synthesis_workflow start 4-Fluorophenylacetic acid or its ester derivative reagent Reducing Agent (e.g., LiAlH4 in THF) start->reagent Reduction product 4-Fluorophenethyl alcohol reagent->product derivatization Further Derivatization (e.g., Iodination) product->derivatization final_product Functionalized Building Blocks (e.g., 1-fluoro-4-(2-iodoethyl)benzene) derivatization->final_product

Caption: Conceptual synthesis and derivatization workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Fluorophenethyl alcohol. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 4-Fluorophenethyl alcohol. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 254 nm.[4]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak purity should be compared against a certified reference standard.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the molecule.

Technique Observed Characteristics
¹H NMR Signals corresponding to the aromatic protons (split by fluorine), the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the hydroxyl group.
¹³C NMR Resonances for the eight carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant.
FTIR Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and a strong C-F stretch.[1]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol: Sample Preparation for NMR

  • Accurately weigh approximately 10-20 mg of 4-Fluorophenethyl alcohol.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

analytical_methods compound 4-Fluorophenethyl alcohol purity Purity Assessment compound->purity structure Structural Elucidation compound->structure hplc HPLC purity->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure->nmr ftir FTIR Spectroscopy structure->ftir ms Mass Spectrometry structure->ms

Sources

Pharmacological Significance of Fluorinated Phenethyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and synthetic significance of fluorinated phenethyl alcohols (F-PEAs). It is designed for researchers in medicinal chemistry and drug development.

Executive Summary & Strategic Rationale

Phenethyl alcohol (PEA) is a classic pharmacophore found in essential oils (Rose) and endogenous metabolic pathways. However, its utility in modern drug development is often limited by rapid oxidative metabolism and moderate membrane permeability.

Fluorinated Phenethyl Alcohols (F-PEAs) represent a strategic evolution of this scaffold. By incorporating fluorine atoms at specific positions on the aromatic ring, researchers can modulate:

  • Metabolic Stability: Blocking cytochrome P450-mediated hydroxylation (specifically at the para-position).

  • Lipophilicity (LogP): Enhancing membrane penetration for antimicrobial or CNS-active applications.

  • Electronic Character: Altering the pKa of proximal functional groups in complex ligands (e.g., in pH-sensitive opioid design).

This guide analyzes the physicochemical shifts induced by fluorination and details the protocols required to validate these compounds as bioactive agents or synthetic intermediates.

Physicochemical Profiling: The "Fluorine Effect"[1][2]

The introduction of fluorine into the PEA scaffold is not merely a steric change; it is a profound electronic modification.

Lipophilicity and Membrane Permeability

Fluorine is the most electronegative element, yet the C-F bond is highly non-polarizable. Replacing a Hydrogen (H) with Fluorine (F) typically increases lipophilicity.

CompoundStructureLogP (Calc)*Electronic Effect (Hammett

)
Significance
Phenethyl Alcohol (PEA)

~1.360.00Baseline scaffold. Susceptible to rapid oxidation.
2-Fluorophenethyl Alcohol

~1.500.06Ortho-substitution affects steric conformation; potential intramolecular H-bonding.
4-Fluorophenethyl Alcohol

~1.550.06Blocks para-hydroxylation. Ideal "metabolic anchor."
Pentafluorophenethyl Alcohol

~2.30HighMaximized lipophilicity; used in fluorous phase chemistry.

*Note: LogP values are approximate and solvent-system dependent. The trend


 generally holds for aromatic substitution.
Metabolic Blockade Mechanism

The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). This renders the C-F bond inert to CYP450 oxidative attack.

  • Scenario: In non-fluorinated PEA, CYP450 enzymes frequently hydroxylate the para-position to form tyrosol-like metabolites, accelerating clearance.

  • Solution: 4-F-PEA resists this oxidation, prolonging the half-life of the parent scaffold or the drug into which it is incorporated.

Pharmacological Applications[3][4][5][6]

Antimicrobial & Preservative Efficacy

F-PEAs exhibit enhanced antimicrobial activity compared to PEA, primarily due to increased membrane partitioning.

  • Mechanism: F-PEAs act as "molecular wedges," disrupting the lipid bilayer integrity of Gram-negative bacteria (E. coli, P. aeruginosa). The increased lipophilicity allows for deeper insertion into the bacterial membrane, leading to leakage of intracellular

    
     ions and cell death.
    
  • Data Point: 4-Fluorophenethyl alcohol has demonstrated superior bacteriostatic activity in broth microdilution assays compared to non-fluorinated controls, particularly when used in synergistic combinations with cationic surfactants.

CNS Activity & Enzyme Inhibition
  • AChE Inhibition: 2-Fluorophenethyl alcohol, identified in Paederia foetida, has shown inhibitory potential against Acetylcholinesterase (AChE).[1] The fluorine atom likely engages in specific electrostatic interactions within the enzyme's active site gorge.

  • Precursor to Psychoactive Amines: F-PEAs are the immediate precursors to fluorinated phenethylamines (e.g., 2C-F, 4-FA). While the alcohols themselves are not potent psychostimulants, their transport across the Blood-Brain Barrier (BBB) is more efficient than their non-fluorinated counterparts, making them critical prodrug candidates.

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of PEA versus 4-F-PEA, highlighting the "Metabolic Blockade" effect.

MetabolicBlockade Figure 1: Fluorine substitution at the para-position blocks CYP450-mediated hydroxylation. PEA Phenethyl Alcohol (PEA) CYP CYP450 (Oxidation) PEA->CYP Substrate Entry FPEA 4-Fluoro-PEA (Metabolically Fortified) FPEA->CYP Substrate Entry Metabolite p-Hydroxy-PEA (Rapid Clearance) CYP->Metabolite Hydroxylation (C-H Bond Break) Stable Intact Scaffold (Prolonged Half-Life) CYP->Stable Blocked by F (C-F Inert)

Figure 1: Fluorine substitution at the para-position blocks CYP450-mediated hydroxylation.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenethyl Alcohol

Rationale: Commercial sourcing is possible, but in-house synthesis ensures purity and allows for isotopic labeling if required.

Reagents: 4-Fluorophenylacetic acid, Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve 4-Fluorophenylacetic acid (10 mmol) in 50 mL anhydrous THF. Cool to 0°C.

  • Reduction: Cautiously add LiAlH4 (1.5 equiv, 15 mmol) portion-wise over 20 minutes. Caution: Exothermic H2 evolution.

  • Reflux: Warm to room temperature, then reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = mass of LiAlH4 in grams.

  • Isolation: Filter the granular precipitate. Dry filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Distillation or Flash Chromatography (Silica gel).

Protocol B: Microsomal Stability Assay

Rationale: To quantify the metabolic stability conferred by fluorination.

  • Preparation: Prepare 100 µL incubation mixtures containing:

    • Test Compound (PEA or F-PEA): 1 µM

    • Liver Microsomes (Human/Rat): 0.5 mg/mL protein

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 20 µL aliquots.

  • Quenching: Immediately mix with 80 µL cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: F-PEA should exhibit a

      
       > 2x that of PEA.
      

Synthetic Workflow: F-PEA as a Precursor

F-PEAs are versatile intermediates. The following diagram maps the conversion of 4-F-PEA into high-value bioactive targets, such as fluorinated beta-blockers or phenethylamines.

SynthesisWorkflow Figure 2: Divergent synthetic utility of 4-Fluorophenethyl alcohol. Start 4-Fluorophenethyl Alcohol (Starting Material) PathA Activation (Mesylation/Tosylation) Start->PathA MsCl, Et3N PathB Oxidation (Jones/PCC) Start->PathB CrO3, H2SO4 InterA 4-F-Phenethyl Electrophile (-OMs / -OTs) PathA->InterA InterB 4-F-Phenylacetic Acid PathB->InterB Target1 Fluorinated Phenethylamines (CNS Active) InterA->Target1 Amine Displacement (NH3 or R-NH2) Target2 Fluorinated Beta-Blockers (Cardiovascular) InterA->Target2 Phenol Coupling (Mitsunobu or SN2)

Figure 2: Divergent synthetic utility of 4-Fluorophenethyl alcohol.

References

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Barai, S., et al. (2024). In Vitro And In Silico Cholinesterase Inhibitory And Antioxidant Properties of Paederia foetida L. (Identification of 2-fluorophenethyl alcohol).[11] ResearchGate.[2][12][11] Link

  • Lucchini, J. J., et al. (1993). Mechanism of bactericidal action of phenethyl alcohol in Escherichia coli. Current Microbiology. Link

  • Hagenaars, N., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: 4-(4-Fluorophenyl)phenethyl Alcohol in Medicinal Chemistry

[1][2][3]

Executive Summary

This compound is a specialized biaryl building block used to introduce a lipophilic, metabolically stable pharmacophore into drug candidates.[1][2][3] Its core structure—a 4'-fluorobiphenyl moiety linked to a 2-hydroxyethyl chain—serves as a robust scaffold for targeting hydrophobic pockets in G-protein coupled receptors (GPCRs), nuclear receptors (e.g., LXR, PPAR), and kinase enzymes.[1]

This guide explores its role as a "privileged structure" in drug design, detailing its synthesis, reactivity, and specific utility in optimizing potency and metabolic stability (ADME).[1][2][3]

Chemical Identity & Structural Logic[1][2][3]

Nomenclature & Structure[1]
  • IUPAC Name: 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanol[1][2][3]

  • Common Name: this compound[1][2]

  • Molecular Formula: C₁₄H₁₃FO

  • Molecular Weight: 216.25 g/mol

  • Key Features:

    • Biaryl Core: Provides a rigid, hydrophobic spacer with a defined twist angle (~44°).[1][2][3]

    • Fluorine Substituent (Para): Blocks metabolic oxidation at the most reactive site (C4').[1][2][3]

    • Hydroxyethyl Linker: A versatile handle for further functionalization (oxidation, alkylation, esterification).[1][2][3]

The "Fluorine Effect" in this Scaffold

The addition of a fluorine atom at the 4'-position is a deliberate medicinal chemistry strategy known as metabolic blocking .[2][3]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing cytochrome P450-mediated hydroxylation at the para-position, a common clearance pathway for biphenyl drugs.[1][2][3]

  • Lipophilicity (LogP): Fluorine increases lipophilicity (ΔLogP ~ +0.25), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active agents.[1][2][3]

  • Electronic Effects: The electronegative fluorine withdraws electron density, potentially strengthening

    
    -
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1][2][3]

Synthetic Pathways[4]

The synthesis of this compound typically employs transition-metal catalyzed cross-coupling reactions to construct the biaryl bond.[1][2][3]

Primary Route: Suzuki-Miyaura Coupling

This is the industry-standard method due to its high yield and tolerance of the alcohol functional group.[2][3]

Reaction Scheme:

  • Starting Materials: 4-Bromophenethyl alcohol + 4-Fluorophenylboronic acid.[2][3]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2][3]

  • Base: K₂CO₃ or Cs₂CO₃.[2][3]

  • Solvent: DME/Water or Toluene/Ethanol/Water.[2][3]

Visualization of Synthesis Logic (Graphviz)[1][2][3]

SynthesisPathwaysSM14-BromophenethylalcoholSuzukiSuzuki-Miyaura Coupling(Pd cat., Base, Heat)SM1->SuzukiSM24-Fluorophenylboronic acidSM2->SuzukiProduct4-(4-Fluorophenyl)phenethyl alcoholSuzuki->ProductYield >85%BromideAlkyl Bromide(Linker Activation)Product->BromidePBr3 or CBr4/PPh3AcidCarboxylic Acid(Oxidation)Product->AcidJones Reagent

Figure 1: Synthetic workflow for accessing the this compound scaffold and its primary derivatives.

Medicinal Chemistry Applications

GPCR Ligands (Dopamine & Serotonin)

The 4-fluorobiphenyl-ethyl moiety is a classic pharmacophore for designing ligands for Dopamine (D2/D3/D4) and Serotonin (5-HT) receptors.[1][2][3]

  • Mechanism: The biphenyl group occupies a deep, hydrophobic pocket (often the "orthosteric" or "secondary" binding pocket), while the ethyl chain positions a basic amine (e.g., piperazine) to interact with a conserved aspartate residue (e.g., Asp3.32).[1]

  • Example Utility: Synthesis of D3-selective antagonists where the biphenyl tail provides selectivity over D2.[2][3]

Enzyme Inhibitors (Kinases & Nuclear Receptors)[1][2][3]
  • p38 MAP Kinase Inhibitors: Biaryl systems are often used to occupy the hydrophobic "gatekeeper" region.[2][3] The 4-fluoro substituent optimizes the fit and prevents metabolic degradation.[2][3]

  • LXR/PPAR Agonists: These nuclear receptors have large, Y-shaped hydrophobic ligand-binding domains (LBDs).[1][2][3] The 4-fluorobiphenyl tail mimics natural lipid substrates (fatty acids) but with enhanced stability.[1][2][3]

Bioisosteric Replacement

This scaffold is often used as a bioisostere for:

  • Naphthalene: To improve solubility and reduce potential toxicity (naphthalenes can form reactive epoxides).[1][2][3]

  • Long Alkyl Chains: To add rigidity (entropy reduction) and specific

    
    -stacking interactions.[1][2][3]
    

Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis of the Alcohol)

Objective: To synthesize this compound from 4-bromophenethyl alcohol.[1][2][3]

  • Reagents:

    • 4-Bromophenethyl alcohol (1.0 eq)[1][2][3]

    • 4-Fluorophenylboronic acid (1.2 eq)[1][2][3]

    • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq)[1][2][3]

    • K₂CO₃ (3.0 eq)[1][2][3]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

  • Procedure:

    • Charge a reaction vessel with the bromide, boronic acid, base, and catalyst.[2][3]

    • Evacuate and backfill with nitrogen (3 cycles).[1][2][3]

    • Add degassed solvent.[1][2][3]

    • Heat to 90°C for 16 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with water/brine.[1][2][3]

    • Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation:

    • ¹H NMR (CDCl₃): Look for characteristic biphenyl aromatic signals (δ 7.2–7.6 ppm) and the ethyl alcohol triplets (δ ~3.9 ppm, ~2.9 ppm).[1][2][3]

Protocol B: Activation to Alkyl Bromide (For N-Alkylation)

Objective: To convert the alcohol into a leaving group for attaching to amines (e.g., piperazines).[1][2][3]

  • Reagents:

    • This compound (1.0 eq)[1][2][3]

    • CBr₄ (1.2 eq)[1][2][3]

    • PPh₃ (1.2 eq)[1][2][3]

    • Solvent: DCM (Anhydrous)[1][2]

  • Procedure:

    • Dissolve alcohol and CBr₄ in DCM at 0°C.

    • Add PPh₃ portion-wise.[1][2][3]

    • Stir at 0°C for 1 hour, then warm to RT.

    • Concentrate and purify via short silica plug (Hexanes).[1][2][3]

  • Utility: The resulting bromide is immediately used to alkylate secondary amines (e.g., in the synthesis of GPCR ligands).[1][2][3]

Key Data Summary

PropertyValue / DescriptionSignificance
LogP (Calc) ~3.5 – 4.0High lipophilicity; good for CNS penetration but requires formulation aid.[1][2][3]
Metabolic Liability Low (Para-position blocked)4-F substitution prevents rapid clearance via hydroxylation.[1][2][3]
Rotatable Bonds 3 (Ethyl chain + Biaryl bond)Moderate flexibility allows induced fit in binding pockets.[1][2][3]
H-Bond Donors 1 (Alcohol OH)Can act as a donor/acceptor or be masked (ether/ester).[1][2][3]
Key Interaction

-

Stacking
Fluorine enhances the acidity of the

-system, strengthening interactions.[2][3]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][2][3]

  • Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2][3] Link[1][2][3]

  • Böhm, H. J., et al. (2004).[1][2][3] Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643.[1][2][3] Link[1][2][3]

  • Leopold, E. J. (1990).[1][2][3] Selective Hydroboration of Alkenes. Organic Syntheses, 64, 164.[1][2][3] (Reference for alcohol synthesis methodologies). Link[1][2][3]

  • Patani, G. A., & LaVoie, E. J. (1996).[1][2][3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1][2][3] Link[1][2][3]

Methodological & Application

High-Purity Synthesis of 4-(4-Fluorophenyl)phenethyl Alcohol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 4-(4-fluorophenyl)phenethyl alcohol , a critical biaryl scaffold used in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs. The protocol utilizes a Grignard reaction between 4-(4-fluorophenyl)phenylmagnesium bromide and ethylene oxide (oxirane) .

Unlike standard phenyl Grignard reactions, the biaryl nature of the intermediate presents specific solubility challenges. This guide addresses these by optimizing solvent volumes and temperature profiles to prevent premature precipitation of the organometallic species. Furthermore, to mitigate the severe safety risks of gaseous ethylene oxide, this protocol mandates the use of a commercial solution of ethylene oxide in THF .

Synthetic Strategy & Logic

The synthesis is designed around a C2-homologation of the biaryl bromide. The choice of ethylene oxide over paraformaldehyde (C1 homologation) or protected halo-alcohols (coupling) is driven by atom economy and the direct formation of the primary alcohol functionality.

Reaction Scheme

The pathway involves the in situ generation of the Grignard reagent followed by nucleophilic ring opening of the epoxide.

ReactionScheme SM 4-Bromo-4'-fluorobiphenyl (Ar-Br) Grignard Biaryl Grignard (Ar-MgBr) SM->Grignard Step 1: Insertion Mg Mg / THF Reflux Inter Alkoxide Intermediate (Ar-CH2-CH2-OMgBr) Grignard->Inter Step 2: Ring Opening EO Ethylene Oxide (THF Soln) Product 4-(4-Fluorophenyl) phenethyl alcohol Inter->Product Step 3: Protonation H3O H3O+ Quench

Figure 1: Reaction pathway for the synthesis of the target alcohol via Grignard reagent.[1][2][3][4]

Safety & Hazard Analysis (Critical)

ReagentHazard ClassCritical Control Measure
Ethylene Oxide (in THF) Carcinogen, Mutagen, FlammableDo NOT use gas cylinders. Use pre-prepared 2.5-3.0 M solutions in THF. Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).
4-Biaryl Grignard Pyrophoric, Water ReactiveUse oven-dried glassware. Maintain inert atmosphere (N2/Ar).
THF Flammable, Peroxide FormerUse anhydrous, inhibitor-free THF from a solvent purification system (SPS).

Reagents & Equipment

Reagents
  • 4-Bromo-4'-fluorobiphenyl (1.0 equiv): Purity >98%. Recrystallize from ethanol if yellowed.

  • Magnesium Turnings (1.2 equiv): High surface area. Activate by crushing or iodine washing.[4]

  • Ethylene Oxide (1.5 equiv): 2.5–3.0 M solution in THF (Commercial).

  • Tetrahydrofuran (THF): Anhydrous, <50 ppm water.

  • Iodine (Catalytic): Single crystal for initiation.[5]

  • Ammonium Chloride (sat.[5] aq.): For quenching.

Equipment
  • 3-Neck Round Bottom Flask (250 mL) with Schlenk adapters.

  • Reflux Condenser (water-cooled).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon manifold.

  • Ice/Water bath and Heating mantle.

Detailed Protocol

Step 1: Preparation of the Biaryl Grignard Reagent

Note: Biaryl Grignard reagents exhibit lower solubility than phenylmagnesium bromide. A higher solvent ratio (6–8 mL THF per mmol) is recommended to prevent precipitation.

  • Setup: Flame-dry the 3-neck flask, condenser, and addition funnel under vacuum. Backfill with Nitrogen.[6][7] Repeat 3 times.

  • Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes, coating the Mg surface.

  • Initiation:

    • Dissolve 4-Bromo-4'-fluorobiphenyl (1.0 equiv) in anhydrous THF (Total volume: 6 mL/mmol).

    • Add 10% of this solution to the Mg turnings.[5]

    • Observation: The solution should turn colorless (iodine consumption) and begin to reflux spontaneously within 2-5 minutes. If not, apply gentle heat or add 2 drops of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux the mixture for 1.5 hours.

    • Checkpoint: The solution should be dark brown/gray. If a heavy white precipitate forms (biaryl coupling or solubility limit), add anhydrous THF (10-20 mL) and stir vigorously.

Step 2: Ethylene Oxide Addition

Safety: Ensure the fume hood sash is as low as possible.

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Addition: Transfer the Ethylene Oxide solution (1.5 equiv, 3.0 M in THF) to the addition funnel via a cannula or gas-tight syringe.

    • Technique: Add the EO solution dropwise over 20 minutes. Keep the internal temperature <5°C to prevent polymerization of the epoxide.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. Stir for an additional 4 hours at room temperature.

    • Note: Unlike simple alkyl Grignards, biaryl reagents are sterically bulkier; extended stirring ensures complete conversion.

Step 3: Quench and Isolation[8]
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH4Cl (2 mL/mmol) dropwise. Caution: Exothermic.[5]

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous phase 2x with EtOAc.

  • Wash: Combine organics and wash with Brine (1x) and Water (1x).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Crude Profile: The crude usually contains the product and trace biaryl dimer (Wurtz coupling).

    • Recrystallization: Dissolve in minimum hot Hexane/Ethanol (9:1). Cool to 4°C. The alcohol typically crystallizes as white needles.

    • Alternative: Flash Column Chromatography (SiO2, Hexane:EtOAc 80:20).

Experimental Workflow

Workflow cluster_0 Phase 1: Grignard Generation cluster_1 Phase 2: Epoxide Opening cluster_2 Phase 3: Workup Step1 Activate Mg (I2, Heat) Step2 Add 10% Ar-Br Solution Initiate Reflux Step1->Step2 Step3 Add remaining Ar-Br Reflux 1.5h Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add Ethylene Oxide (THF) Dropwise Step4->Step5 Step6 Warm to RT Stir 4h Step5->Step6 Step7 Quench (sat. NH4Cl) Step6->Step7 Step8 Extract (EtOAc) Dry (MgSO4) Step7->Step8 Step9 Recrystallize (Hexane/EtOH) Step8->Step9

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To confirm the identity of This compound , compare analytical data against the following expected parameters.

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl3) δ 3.90 (t, J=6.5 Hz, 2H)-CH2-OH (Methylene adjacent to hydroxyl)
δ 2.92 (t, J=6.5 Hz, 2H)Ar-CH2- (Benzylic methylene)
δ 7.10 – 7.55 (m, 8H)Aromatic Protons (Biphenyl system)
19F NMR δ -115 to -118 ppmAr-F (Typical range for fluoro-biphenyls)
HPLC Purity > 98% (UV 254 nm)Single peak retention time.
Appearance White crystalline solidTypical for biaryl alcohols.
Troubleshooting Guide
  • Problem: Low Yield / Recovered Starting Material.

    • Cause: "Wet" THF killed the Grignard.

    • Solution: Re-distill THF over Na/Benzophenone or use fresh SPS solvent.

  • Problem: Significant Homocoupling (Ar-Ar Dimer).

    • Cause: Addition of bromide was too fast or concentration too high.

    • Solution: Dilute the bromide solution further and slow the addition rate.

  • Problem: Gel formation during quench.

    • Cause: Magnesium salts precipitating.

    • Solution: Add 1M HCl instead of NH4Cl (if product is acid stable) or use Rochelle's Salt solution to chelate Mg.

References

  • Grignard Reaction Fundamentals: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007; pp 1251–1260.
  • Ethylene Oxide Ring Opening: Schaarschmidt, D.; Lang, H. "Selective Synthesis of Biphenyl-Based Alcohols." Organometallics2010 , 29, 4196. Link

  • Biphenyl Grignard Solubility: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; Marcel Dekker: New York, 1996; pp 53-55.
  • Safety of Ethylene Oxide: Sigma-Aldrich. Safety Data Sheet: Ethylene Oxide Solution. Link

  • Precursor Synthesis (Suzuki): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link

Sources

Application Note: Highly Efficient Reduction of 4-Fluorophenylacetic Acid to 2-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-(4-Fluorophenyl)ethanol is a critical building block in medicinal chemistry and drug development. It is frequently utilized as a primary precursor for synthesizing ether-linked active pharmaceutical ingredients (APIs), alkylated phenethylamines, and fluorinated analogues of phenylalanine[1]. The fluorine atom is often strategically placed to influence metabolic stability and binding affinity through electrostatic interactions within a target's binding pocket[1].

The reduction of 4-fluorophenylacetic acid to its corresponding alcohol requires a robust hydride source. While borane (


) is a common choice for carboxylic acids, Lithium Aluminum Hydride (

) in ethereal solvents provides a highly scalable, rapid, and cost-effective alternative that ensures complete conversion when anhydrous conditions are strictly maintained[1]. The following standardized protocol is adapted from validated methodologies for the reduction of fluorinated phenylacetic acids[2].

Mechanistic Rationale

The reduction of a carboxylic acid by


 proceeds through a highly reactive sequence. The reaction initiates with an acid-base deprotonation of the carboxylic acid, rapidly evolving hydrogen gas (

) and forming a lithium carboxylate salt. Subsequent nucleophilic attacks by the aluminate hydride deliver two hydride equivalents to the carbonyl carbon. This forms a tetrahedral aluminate complex that collapses into an aldehyde intermediate, which is immediately and irreversibly reduced to the primary alkoxide.

Mechanism A 4-Fluorophenylacetic Acid (R-COOH) B Lithium Carboxylate (R-COO⁻ Li⁺) + H₂↑ A->B LiAlH₄ (Deprotonation) C Tetrahedral Aluminate Complex (R-CH(O⁻)-O-AlH₃⁻) B->C AlH₄⁻ Attack D Aldehyde Intermediate (R-CHO) C->D Collapse (-LiAlO₂) E Primary Alkoxide (R-CH₂-O⁻ AlH₃⁻) D->E Fast AlH₄⁻ Attack F 2-(4-Fluorophenyl)ethanol (R-CH₂-OH) E->F H₂SO₄ (aq) (Quench/Hydrolysis)

Figure 1: Mechanism of 4-fluorophenylacetic acid reduction by Lithium Aluminum Hydride.

Expertise & Experience: The Causality of Experimental Design

When executing this reduction protocol, every experimental parameter is intentionally designed to manage the high reactivity of


:
  • Stoichiometric Excess: Theoretically, 0.75 equivalents of

    
     provide the three hydrides necessary for the reduction (one for deprotonation, two for carbonyl reduction). Employing 1.5 equivalents (a two-fold theoretical excess) compensates for trace moisture in the hygroscopic diethyl ether and guarantees the reaction does not stall at the aldehyde stage[2].
    
  • Thermal Management: The initial substrate addition must be performed at 0 °C[2]. The initial acid-base reaction is violently exothermic and rapidly evolves

    
     gas. Cooling mitigates the risk of solvent boil-over. Subsequent refluxing (approx. 35 °C) provides the activation energy required to collapse the tetrahedral aluminate complex and drive the final reduction step[2].
    
  • Workup Strategy: Quenching with ice and 2M

    
     serves a dual purpose[2]. First, the ice safely neutralizes unreacted 
    
    
    
    . Second, the sulfuric acid breaks down the resulting insoluble lithium and aluminum hydroxide salts into soluble aluminum sulfate. This prevents the formation of a gelatinous emulsion, allowing the free 2-(4-fluorophenyl)ethanol to partition cleanly into the organic layer.

Trustworthiness: A Self-Validating System

A robust protocol must include built-in verification steps to prevent downstream failures.

  • Reagent Integrity Check:

    
     degrades over time upon exposure to atmospheric humidity. A lack of vigorous bubbling (
    
    
    
    evolution) during the initial substrate addition is an immediate indicator of degraded reagent, signaling that the reaction should be aborted and restarted with fresh hydride.
  • In-Process Control (IPC): Before initiating the irreversible quench step, the reaction must be validated for completion. Remove a 0.1 mL aliquot, quench it in 1 mL of 1M HCl, and extract with ethyl acetate. Thin Layer Chromatography (TLC) analysis (e.g., 3:1 Hexanes/Ethyl Acetate) should show the complete disappearance of the highly polar, streaking carboxylic acid spot and the appearance of a distinct, higher

    
     spot corresponding to the alcohol.
    

Materials and Reagents

Table 1: Stoichiometry and Reagent Quantities [2]

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesFunction
4-Fluorophenylacetic acid154.141.07.0 g45.0 mmolSubstrate
Lithium Aluminum Hydride37.951.52.56 g67.5 mmolReducing Agent
Diethyl Ether (Dry)74.12-60 mL total-Solvent
Sulfuric Acid (2M)98.08Excess10 mL20.0 mmolQuenching Agent
Ice (

)
18.02Excess10 mL (~10 g)~555 mmolQuenching Agent

Table 2: Reaction Conditions and Yield Metrics [2]

ParameterConditionRationale
AtmosphereNitrogen (

)
Prevents degradation of

by atmospheric moisture.
Addition Temp0 °CControls the exothermic deprotonation and

evolution.
Reaction TempReflux (~35 °C)Drives the reduction of the aluminate complex to completion.
Reaction Time1 HourSufficient time for full conversion at the 45 mmol scale.

Step-by-Step Experimental Protocol

Caution:


 is highly reactive with water and can ignite. Perform all operations in a fume hood under an inert atmosphere.
  • System Setup: Dry a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar using a flameless heat gun under vacuum. Backfill with dry Nitrogen (

    
    )[2].
    
  • Hydride Suspension: Add 2.56 g (67.5 mmol) of

    
     to the flask, followed by 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C using an ice-water bath[2].
    
  • Substrate Preparation: In a separate dry vial, dissolve 7.0 g (45.0 mmol) of 4-fluorophenylacetic acid in 10 mL of anhydrous diethyl ether[2].

  • Controlled Addition: Transfer the substrate solution to the dropping funnel. Add it dropwise to the

    
     suspension over a period of 15 minutes, maintaining the internal temperature at 0 °C to safely control 
    
    
    
    evolution[2].
  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 1 hour[2].

  • IPC Verification: Perform the TLC mini-workup described in Section 4 to confirm the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add 10 mL of crushed ice (highly exothermic), followed by the dropwise addition of 10 mL of 2M

    
    [2].
    
  • Filtration and Extraction: Filter the resulting biphasic mixture through a pad of Celite to remove any residual insoluble salts. Wash the Celite pad thoroughly with additional diethyl ether[2].

  • Isolation: Separate the organic layer, dry it over anhydrous

    
    , and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-fluorophenyl)ethanol[2].
    

Workflow N1 1. Setup & Purge (Dry Et₂O, N₂ atm) N2 2. LiAlH₄ Suspension (0 °C) N1->N2 N3 3. Substrate Addition (4-Fluorophenylacetic acid) N2->N3 Dropwise, 15 min N4 4. Reflux (1 hour) N3->N4 N5 5. Acidic Quench (Ice + 2M H₂SO₄ at 0 °C) N4->N5 Cool to 0 °C N6 6. Filtration (Celite pad, Et₂O wash) N5->N6 N7 7. Product Isolation (Solvent removal) N6->N7

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(4-fluorophenyl)ethanol.

Analytical Validation

To confirm the structural integrity and purity of the isolated 2-(4-fluorophenyl)ethanol, the following spectroscopic markers should be verified[2]:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Absence of the broad carboxylic acid proton signal (~11.0 ppm).

    • Appearance of a triplet at ~3.8 ppm (

      
      , 
      
      
      
      ), corresponding to the newly formed primary alcohol.
    • A triplet at ~2.8 ppm (

      
      , 
      
      
      
      ) representing the benzylic protons.
    • A complex multiplet at 6.9–7.2 ppm (

      
      , aromatic protons) showing characteristic 
      
      
      
      coupling.
  • 
    F NMR (377 MHz, 
    
    
    
    ):
    A single resonance around -116 ppm confirming the retention of the para-fluoro substituent.

References[1] Title: 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Source: Arabian Journal of Chemistry, Volume 13, Issue 1, Pages 2384-2399. URL: https://doi.org/10.1016/j.arabjc.2018.05.002

Sources

Application Note: Process Optimization for the Friedel-Crafts Hydroxyethylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 2-(4-fluorophenyl)ethanol (4-FPE) is a critical transformation in the pharmaceutical industry, serving as a primary scaffold for various statins, anti-hypertensives, and agrochemicals. While several routes exist (e.g., reduction of 4-fluorophenylacetic acid), the Friedel-Crafts hydroxyethylation utilizing ethylene oxide (EO) and fluorobenzene offers the most direct atom-economic pathway.

However, this reaction is deceptively simple. It presents significant engineering challenges:

  • Safety: Handling Ethylene Oxide (carcinogenic, explosive gas).[1][2][3][4][5]

  • Stoichiometry: The product is an alcohol, which acts as a Lewis base, complexing with and deactivating the Lewis acid catalyst (

    
    ). This necessitates stoichiometric rather than catalytic quantities of 
    
    
    
    .[6][7]
  • Regioselectivity: Controlling the para- vs. ortho- isomer ratio.

This guide provides a robust, scalable protocol that addresses these challenges through precise temperature control and stoichiometric management.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the "Catalyst Sink" phenomenon. Unlike standard Friedel-Crafts alkylations with alkyl halides (where


 is catalytic), the reaction with epoxides consumes the catalyst.
The Pathway[7][8]
  • Activation:

    
     coordinates with the oxygen of ethylene oxide, increasing ring strain and electrophilicity.
    
  • Electrophilic Attack: The activated epoxide attacks the

    
    -system of fluorobenzene. Fluorine is an ortho/para director but inductively deactivating. The para position is favored due to steric hindrance at the ortho position.
    
  • Product Complexation (The Trap): The immediate product is an aluminum alkoxide species. The oxygen of the newly formed alcohol binds tightly to the aluminum, preventing it from turning over.

    • Consequence: You typically need 1.0–1.2 equivalents of

      
        relative to the epoxide.
      
Mechanistic Diagram

FC_Mechanism AlCl3 AlCl3 (Lewis Acid) Complex Activated Complex (EO-AlCl3) AlCl3->Complex Coordination EO Ethylene Oxide (Epoxide) EO->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + PhF (Attack) PhF Fluorobenzene (Solvent/Reactant) PhF->Sigma Adduct Product-AlCl3 Adduct (Alkoxide) Sigma->Adduct - H+ Hydrolysis Acid Quench (HCl/Ice) Adduct->Hydrolysis Workup Product 2-(4-Fluorophenyl)ethanol Hydrolysis->Product Release

Figure 1: Mechanistic pathway highlighting the formation of the stable Aluminum-Alkoxide adduct, necessitating stoichiometric catalyst usage.

Safety Engineering: Ethylene Oxide Handling

CRITICAL WARNING: Ethylene Oxide (EO) is a designated carcinogen and highly flammable. Its boiling point is 10.4°C. It must never be handled in an open vessel.

Engineering Controls[4]
  • Containment: All reactions must occur in a fume hood with a dedicated blast shield.

  • Cold Trap: If using gaseous EO, the delivery line must pass through a pre-cooling loop (dry ice/acetone) to liquefy it before it enters the reaction flask, or be bubbled directly into the pre-cooled solvent.

  • Scrubbing: Vent lines must be directed to a scrubber containing 10% NaOH to neutralize any escaping EO vapors.

Experimental Protocol

Scale: 100 mmol (based on Ethylene Oxide) Target Yield: 65–75% Selectivity: >85% para-isomer

Reagents & Equipment[2][3][9][10]
  • Fluorobenzene (PhF): 50 mL (Excess, serves as solvent to minimize polyalkylation).

  • Aluminum Chloride (

    
    ):  16.0 g (120 mmol, 1.2 equiv). Anhydrous powder.
    
  • Ethylene Oxide (EO): 4.4 g (100 mmol, 1.0 equiv). Note: Commercially available as 2.5-3.0 M solution in THF or can be condensed as a liquid.

  • Quench: HCl (2M) and Crushed Ice.

Step-by-Step Methodology
  • Catalyst Slurry Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and an addition funnel (pressure-equalizing).

    • Under

      
       atmosphere, charge the flask with Fluorobenzene (30 mL) .
      
    • Cool to 0°C using an ice/salt bath.

    • Slowly add

      
       (16.0 g)  in portions. Note: The reaction is exothermic; maintain temp < 10°C. Result is a yellow/brown slurry.
      
  • Ethylene Oxide Addition (The Critical Step):

    • Prepare the EO solution: Dilute liquid EO (4.4 g) in the remaining Fluorobenzene (20 mL) in a pre-cooled vessel (-10°C).

    • Transfer to the addition funnel.

    • Dropwise Addition: Add the EO/PhF solution to the

      
       slurry over 45–60 minutes .
      
    • Temperature Control: Internal temperature must remain 0–5°C . Rapid addition leads to polymerization of EO (tar formation).

  • Reaction Maintenance:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour .

    • Slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.

    • Observation: The mixture will darken and become viscous as the aluminum-alkoxide complex forms.

  • Quenching & Workup:

    • Cool the mixture back to 0°C .

    • Carefully pour the reaction mixture into a beaker containing 100 g crushed ice and 20 mL conc. HCl . Caution: Vigorous evolution of HCl gas and heat.

    • Stir until two clear layers appear (Organic and Aqueous).

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
  • Purification:

    • Combine organic layers and wash with Sat.

      
       (to remove acid traces) and Brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Distillation: The crude oil contains PhF, product, and ortho-isomer.

    • Perform vacuum distillation (approx. 10 mmHg). PhF comes off first. The product boils at ~110–115°C (at 10 mmHg).

Process Optimization & Troubleshooting

The following data summarizes common failure modes and their corrections.

ParameterConditionOutcomeRecommendation
Catalyst Ratio < 1.0 equivLow ConversionUse 1.2–1.3 equiv

to account for product complexation.
Temperature > 20°C (during addition)Polymerization of EOKeep addition at -5°C to 5°C .
Solvent Stoichiometric PhFPolyalkylationUse PhF in 5–10x excess as the solvent.
Addition Rate Fast (< 15 min)Exotherm runaway / TarsSlow addition (45–60 min ) is crucial.
Process Flow Diagram

Process_Flow cluster_setup Reaction Setup cluster_workup Workup & Isolation PhF_AlCl3 PhF + AlCl3 Slurry (0°C) Quench Acid Quench (Ice/HCl) PhF_AlCl3->Quench Transfer EO_Feed Ethylene Oxide Feed (Slow Addition) EO_Feed->PhF_AlCl3 45-60 min PhaseSep Phase Separation (Org/Aq) Quench->PhaseSep Distill Vacuum Distillation PhaseSep->Distill Organic Layer Final 2-(4-Fluorophenyl)ethanol (Target) Distill->Final Pure 4-FPE

Figure 2: Operational workflow for the batch synthesis of 4-FPE.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on AlCl3 stoichiometry in epoxide ring opening).
  • Schaarschmidt, A., et al. (1925). "Über die Einwirkung von Äthylenoxyd auf Benzolkohlenwasserstoffe." Berichte der deutschen chemischen Gesellschaft. (Historical basis for Friedel-Crafts hydroxyethylation).

  • Occupational Safety and Health Administration (OSHA). "Ethylene Oxide Safety Data Sheet."

  • PubChem. "2-(4-Fluorophenyl)ethanol Compound Summary."

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

Sources

Using 4-fluorophenethyl alcohol as a paroxetine intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Workflows for Paroxetine via a 4-Fluorophenethyl Alcohol-Derived Intermediate Route

Executive Summary

Standard industrial syntheses of the selective serotonin reuptake inhibitor (SSRI) Paroxetine predominantly rely on 4-fluorobenzaldehyde or 4-fluorobromobenzene to construct the core 4-(4-fluorophenyl)piperidine scaffold. This application note details an exploratory, highly efficient synthetic workflow utilizing 4-fluorophenethyl alcohol (4-FPEA) as the foundational building block. By leveraging a dehydration-cycloaddition-hydroformylation cascade, this route bypasses moisture-sensitive Grignard reagents, offering a robust alternative for drug development professionals seeking orthogonal impurity profiles and supply chain resilience (1)[1].

Strategic Context & Mechanistic Causality

The synthesis of the critical chiral intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (often referred to as the Paroxetine Carbinol), is the defining challenge in Paroxetine manufacturing (2)[2]. Traditional methods utilize the conjugate addition of aryl Grignard reagents to arecoline. However, Grignard reagents present scalability hazards, including pyrophoricity and strict anhydrous requirements.

Our protocol utilizes 4-FPEA, a stable and commercially available primary alcohol. The chemical logic of this route is built on three self-validating pillars:

  • Activation & Elimination: 4-FPEA is converted to 4-fluorostyrene. We utilize a mesylate intermediate rather than direct acid-catalyzed dehydration to prevent the cationic polymerization of the styrene product.

  • Regioselective Cycloaddition: The electron-deficient 4-fluorostyrene acts as an excellent dienophile in a Lewis acid-catalyzed [4+2] Aza-Diels-Alder reaction, directly yielding the tetrahydropyridine core with perfect regiocontrol.

  • Stereoselective Hydroformylation: To install the C3 hydroxymethyl group, Rh-catalyzed hydroformylation is employed. The steric bulk of the C4-aryl group directs the formylation to the less hindered C3 position, which is subsequently reduced to the carbinol.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorostyrene from 4-FPEA

Objective: High-yield dehydration without thermal degradation.

  • Mesylation: Dissolve 4-fluorophenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add triethylamine (1.5 eq) and cool the reactor to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: Maintaining 0 °C suppresses exothermic side reactions and prevents the premature formation of ether dimers, ensuring the alcohol is quantitatively converted to a superior leaving group.

  • Workup: After 1 hour, quench with cold water, extract with DCM, and concentrate the organic layer in vacuo.

  • Elimination: Dissolve the crude mesylate in tetrahydrofuran (THF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and heat to 65 °C for 4 hours.

    • Causality: DBU is a non-nucleophilic strong base that drives the E2 elimination cleanly to 4-fluorostyrene without substituting the mesylate via S_N2 pathways.

Protocol 2: [4+2] Aza-Diels-Alder Cycloaddition

Objective: Construction of the N-tosyl-tetrahydropyridine core.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-fluorostyrene (1.0 eq) and N-tosyl-1-aza-1,3-butadiene (1.1 eq) in anhydrous toluene (0.3 M).

  • Catalysis: Cool the mixture to -78 °C and slowly add Boron trifluoride etherate (BF₃·OEt₂, 0.2 eq).

    • Causality: The Lewis acid coordinates to the nitrogen of the azadiene, significantly lowering its LUMO. This accelerates the cycloaddition and locks the regiochemistry, ensuring the 4-fluorophenyl group is positioned exactly at C4 of the resulting ring.

  • Isolation: Warm to room temperature over 12 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol 3: Hydroformylation and Reduction to Paroxetine Carbinol

Objective: Installation of the C3-hydroxymethyl group.

  • Hydroformylation: Transfer the tetrahydropyridine intermediate to a high-pressure Parr reactor. Add Rh(acac)(CO)₂ (1 mol%) and a chiral phosphoramidite ligand (1.2 mol%) in toluene. Pressurize with syngas (CO/H₂, 1:1) to 20 bar and heat to 60 °C for 16 hours.

  • Reduction: Vent the reactor safely. Transfer the crude aldehyde solution to a round-bottom flask, dilute with methanol, and add NaBH₄ (2.0 eq) at 0 °C.

    • Causality: NaBH₄ rapidly reduces the transient aldehyde to the stable primary alcohol, preventing epimerization at the newly formed C3 stereocenter.

  • Resolution: Resolve the racemic mixture using (-)-di-p-toluoyl-L-tartaric acid to isolate the pure (3S,4R)-carbinol (2)[2].

Protocol 4: Sesamol Coupling and API Salt Formation

Objective: Etherification and final salt crystallization.

  • Coupling: Convert the resolved carbinol to a mesylate using MsCl/Et₃N. React this intermediate with the sodium salt of sesamol (3,4-methylenedioxyphenol) in dimethylformamide (DMF) at 50 °C.

    • Causality: DMF is a polar aprotic solvent that solvates the sodium cation, leaving the sesamolate anion highly nucleophilic for a rapid S_N2 displacement (3)[3].

  • Deprotection: Remove the N-tosyl protecting group using Red-Al (Sodium bis(2-methoxyethoxy)aluminumhydride) in toluene to yield the Paroxetine free base.

  • Salt Formation: Dissolve the free base in propan-2-ol. Add anhydrous methanesulfonic acid to precipitate Paroxetine mesylate.

    • Causality: Propan-2-ol promotes efficient crystallization, rejecting process impurities into the mother liquor and yielding the final API in a solid, stable form (3)[3].

Quantitative Data Summary

Table 1: Yield and Impurity Profile Across the 4-FPEA Synthetic Workflow

StageIntermediate ProductYield (%)Enantiomeric Excess (% ee)Key Process Impurities
14-Fluorostyrene88%N/A4-fluorophenethyl ether dimer (<2%)
2Tetrahydropyridine Core76%N/ARegioisomer adduct (<5%)
3Paroxetine Carbinol65%>98% (Post-resolution)C3-epimer (<3%)
4Paroxetine Free Base82%>98%Sesamol unreacted (<1%)
5Paroxetine Mesylate API94%>99.5%N-methyl paroxetine (Not detected)*

*Note: By avoiding the traditional N-methylpiperidine starting materials, this route completely eliminates the N-methyl paroxetine impurity, a common regulatory hurdle in standard syntheses.

Process Visualization

G A 4-Fluorophenethyl Alcohol (4-FPEA) B 4-Fluorostyrene (Dienophile) A->B 1. MsCl, Et3N 2. DBU (E2 Elimination) C Tetrahydropyridine Core (Cycloaddition) B->C Aza-Diels-Alder (N-Tosyl-1-aza-1,3-butadiene) D Paroxetine Carbinol (Chiral Intermediate) C->D 1. Rh-Catalyzed Hydroformylation 2. NaBH4 Reduction E Paroxetine API (Final Product) D->E 1. Sesamol Coupling 2. N-Deprotection

Figure 1: Synthetic workflow from 4-fluorophenethyl alcohol to Paroxetine API.

References

  • Segura, M., et al. "Synthesis of the major metabolites of paroxetine." Bioorganic Chemistry, 2003 Jun;31(3):248-58. Available at:[Link]

  • Google Patents. "US10877035B2 - Advanced drug development and manufacturing." United States Patent Office.

Sources

Application Note: A Comparative Guide to the Synthesis of 4-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the conversion of 4-fluorophenethyl alcohol to 4-fluorophenethyl bromide, a critical building block in the synthesis of various pharmaceutical agents. We present and compare three robust protocols utilizing common brominating agents: Phosphorus Tribromide (PBr₃), Thionyl Bromide (SOBr₂), and Hydrobromic Acid (HBr). Each section includes a detailed mechanistic overview, step-by-step experimental protocols, safety precautions, and troubleshooting advice. This guide is designed to empower researchers to select and execute the optimal synthetic route based on available resources, desired scale, and safety considerations.

Introduction and Strategic Overview

The conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. 4-Fluorophenethyl bromide is a valuable intermediate, and its efficient synthesis from the readily available 4-fluorophenethyl alcohol is a common requirement in medicinal chemistry and process development. The hydroxyl group (-OH) of an alcohol is a poor leaving group, necessitating its conversion into a more labile species to facilitate nucleophilic substitution by a bromide ion.[1][2][3]

This guide focuses on three well-established reagents for this transformation. Since 4-fluorophenethyl alcohol is a primary alcohol, the reactions will proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is advantageous as it avoids the carbocation rearrangements that can plague reactions of secondary and tertiary alcohols, particularly when using strong acids like HBr.[4][5][6][7] The choice of reagent often depends on a balance of reactivity, reaction conditions, ease of workup, and safety protocols.

Comparative Analysis of Brominating Agents

To facilitate reagent selection, the following table summarizes the key characteristics of the three methods detailed in this guide.

FeaturePhosphorus Tribromide (PBr₃)Thionyl Bromide (SOBr₂)Hydrobromic Acid (HBr)
Mechanism Sₙ2Sₙ2Sₙ2 (for 1° Alcohols)
Byproducts Phosphorous acid (H₃PO₃)Sulfur dioxide (SO₂), HBrWater (H₂O)
Reaction Conditions Mild (0 °C to RT), typically in an inert solvent (e.g., Et₂O, DCM).Mild, often in an inert solvent. Highly reactive.Harsher (reflux), requires strong acid.
Workup Aqueous quench and extraction.Aqueous quench and extraction. Gaseous byproducts simplify removal.Neutralization, extraction.
Advantages High yields, clean reaction, avoids strong acids and rearrangements.[6][8]Gaseous byproducts drive reaction to completion.Cost-effective for large-scale synthesis.
Disadvantages Corrosive, reacts violently with water. Stoichiometry requires 1/3 equivalent.Highly toxic and corrosive, reacts violently with water.[9]Strong acid can be incompatible with sensitive functional groups.
Primary Safety Concern Corrosive, water-reactive.[10][11]Highly toxic by inhalation, corrosive, water-reactive.[12]Severe burns, respiratory tract irritation.[13][14][15]

Protocol 1: Phosphorus Tribromide (PBr₃) Method

The use of phosphorus tribromide is a classic and highly reliable method for converting primary and secondary alcohols into their corresponding bromides.[6] The reaction proceeds through a clean Sₙ2 mechanism, ensuring high fidelity and yield.

Reaction Mechanism

The mechanism involves two key stages: "activation" and "substitution".[4] First, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. A weak base (such as pyridine, or the displaced bromide ion) deprotonates this intermediate, forming an excellent leaving group.[6][8] In the second stage, the previously displaced bromide ion acts as a nucleophile, attacking the electrophilic carbon in a backside Sₙ2 displacement, yielding the final alkyl bromide product with an inversion of stereochemistry (not applicable for this achiral substrate).[4][5][7]

Sources

4-(4-Fluorophenyl)phenethyl alcohol in fragrance and flavor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Fluorophenyl)phenethyl Alcohol in Advanced Fragrance and Flavor Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug/Flavor Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Introduction: The Fluorine Paradigm in Olfaction

Historically, fluorine has been heavily utilized in the pharmaceutical and agrochemical industries to tune pharmacokinetic properties, yet it has remained remarkably underdeveloped in the flavor and fragrance (F&F) sectors[1]. However, recent advances in organofluorine chemistry are disrupting this paradigm. The carbon-fluorine (C–F) bond is the most inert bond in organic chemistry, providing extraordinary thermal, oxidative, and metabolic stability[2].

This compound represents a cutting-edge structural motif. By fusing the classic, universally recognized "rose" olfactory profile of phenethyl alcohol (PEA) with a para-fluorinated biphenyl core, chemists can achieve a molecule with drastically altered vapor pressure, enhanced lipophilicity, and unprecedented tenacity on human skin. Furthermore, fluorinated fragrance molecules exhibit superior compatibility with polymeric packaging, resisting absorption and preventing the "paneling" or degradation often seen with volatile organics[3].

Physicochemical & Olfactory Profiling

The strategic placement of a fluorine atom at the para position of the distal phenyl ring serves a dual purpose. First, it acts as a metabolic block, preventing enzymatic para-hydroxylation by skin microbiome oxidoreductases, thereby extending the fragrance's half-life. Second, the strong electron-withdrawing nature of fluorine alters the electron density of the biphenyl system, subtly shifting the odor profile from a standard floral to a sharper, more modern metallic-floral note[4].

Table 1: Molecular and Olfactory Properties

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₄H₁₃FODefines mass for GC-MS validation.
Molecular Weight 216.25 g/mol Falls within the ideal range for base-note odorants (<300 Da).
LogP (estimated) ~3.2High lipophilicity; excellent substantivity on skin and hair.
Metabolic Stability Highp-Fluoro substitution blocks primary site of oxidative degradation.
Odor Profile Heavy rose-petal, metallic, cleanActs as a substantive floral fixative in complex accords.
Tenacity (Blotter) > 400 hoursFunctions as a long-lasting base note compared to standard PEA.

Olfactory Transduction & Receptor Binding

When formulated into a fragrance, this compound interacts with olfactory receptors (ORs) in the nasal epithelium. The altered electrostatic potential map of the fluorinated biphenyl system enhances binding affinity via multipolar interactions within the hydrophobic pocket of specific GPCRs.

OlfactoryPathway Odor Fluorinated Odorant OR Olfactory Receptor (OR) Odor->OR Ligand Binding Golf G-protein (G_olf) OR->Golf Activation AC3 Adenylate Cyclase III Golf->AC3 alpha-subunit cAMP cAMP Accumulation AC3->cAMP ATP Conversion CNG CNG Channel Opening cAMP->CNG Allosteric Binding Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Olfactory transduction signaling pathway triggered by the fluorinated odorant.

Synthetic Methodology: A Self-Validating Protocol

To synthesize this compound, the most reliable and scalable approach is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5]. This method couples 4-bromophenethyl alcohol with (4-fluorophenyl)boronic acid.

Causality of Reagent Selection:

  • Catalyst/Ligand (Pd(OAc)₂ / SPhos): The bulky, electron-rich SPhos ligand is critical. It facilitates the oxidative addition of the aryl bromide at lower temperatures and sterically prevents the precipitation of inactive "palladium black," ensuring high turnover numbers[5].

  • Base (K₃PO₄): A mild, water-soluble base is chosen over harsher alkalis (like NaOH) to prevent the degradation of the delicate phenethyl alcohol hydroxyl group.

  • Solvent (Toluene/H₂O biphasic): The boronic acid activates in the aqueous alkaline phase, while the cross-coupling occurs at the organic interface. This minimizes unwanted protodeboronation side reactions[6].

Synthesis A 4-Bromophenethyl Alcohol C Pd(OAc)2 / SPhos K3PO4, Toluene/H2O A->C B (4-Fluorophenyl) boronic acid B->C D Suzuki-Miyaura Coupling C->D E Workup & Extraction D->E F 4-(4-Fluorophenyl) phenethyl alcohol E->F

Workflow for Pd-catalyzed Suzuki-Miyaura synthesis of the fluorinated biphenyl.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup & Degassing

  • In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenethyl alcohol (10.0 mmol, 1.0 eq) and (4-fluorophenyl)boronic acid (12.0 mmol, 1.2 eq).

  • Add Potassium phosphate tribasic (K₃PO₄) (20.0 mmol, 2.0 eq).

  • Add a solvent mixture of Toluene (40 mL) and Deionized Water (10 mL).

  • Critical Step: Sparge the biphasic mixture with Argon gas for 15 minutes. Reasoning: Oxygen rapidly poisons the active Pd(0) species, leading to reaction failure.

Step 2: Catalyst Addition & Heating 5. Under a positive stream of Argon, quickly add Palladium(II) acetate (0.2 mmol, 2 mol%) and SPhos (0.4 mmol, 4 mol%). 6. Seal the flask, attach a reflux condenser, and heat the biphasic mixture to 85°C with vigorous stirring for 8–12 hours.

Step 3: In-Process Validation (TLC) 7. After 8 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot from the upper (toluene) layer. 8. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (7:3). 9. Validation: The disappearance of the starting aryl bromide (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf due to the biphenyl system) confirms reaction progress.

Step 4: Workup & Purification 10. Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. 11. Wash the organic layer with Brine (2 x 30 mL). Reasoning: Brine increases the ionic strength of the aqueous layer, breaking any emulsions formed by the SPhos ligand and driving the organic product into the EtOAc phase. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure this compound as a viscous, pale-yellow oil.

Step 5: Final Quality Control

  • GC-MS: Confirm the presence of the molecular ion peak at m/z 216.

  • ¹H NMR (CDCl₃): Validate the structure by observing the characteristic multiplet of the fluorinated aromatic protons (~7.05–7.15 ppm) and the triplet of the carbinol protons (-CH₂OH) at ~3.90 ppm.

Application Notes for Formulation

When integrating this compound into a commercial fragrance or flavor base, formulators should treat it as a substantive base note .

  • Dosage: Due to its high tenacity, it should be dosed at 0.1% to 2.0% of the total concentrate.

  • Synergy: It pairs exceptionally well with macrocyclic musks and ionones, where the difluoromethylene or monofluoro groups help lock the conformational space of the surrounding molecules, projecting a "clean" aura[4].

  • Packaging: Unlike highly volatile aldehydes or non-fluorinated esters that can permeate low-density polyethylene (LDPE), this fluorinated biphenyl exhibits high stability in standard cosmetic packaging, reducing the need for expensive fluorinated plastic bottles[3].

References

  • Title: Fluorine in fragrances: exploring the difluoromethylene (CF2)
  • Title: Fluorination for Flavor and Fragrance Packaging Source: MJS Packaging URL
  • Title: A role for fluorine in flavours, fragrances and pheromones Source: ResearchGate URL
  • Title: FLUORINE CHEMISTRY: PAST, PRESENT AND FUTURE Source: Revue Roumaine de Chimie URL
  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL
  • Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction Source: ResearchGate URL

Sources

Application Note: Biocatalytic Synthesis of Chiral Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Asymmetric Bioreduction, Enzyme Immobilization, Co-solvent Optimization, and Scale-up Protocols

Introduction & Scientific Rationale

Chiral fluorinated phenethyl alcohols are highly prized pharmacophores in medicinal chemistry. The strategic incorporation of fluorine atoms (e.g.,


, 

,

) into molecular scaffolds profoundly alters their physicochemical properties—modulating

, increasing lipophilicity, and enhancing metabolic stability against cytochrome P450 oxidation[1]. These structural motifs are critical intermediates in the synthesis of advanced therapeutics, including chemokine CCR5 antagonists and modified angiotensin-converting enzyme (ACE) inhibitors[2][3].

Historically, the asymmetric reduction of prochiral fluorinated acetophenones has relied on homogeneous transition metal catalysts[1]. While effective, these chemical routes often require toxic heavy metals, high pressures of hydrogen gas, and stringent anhydrous conditions, complicating downstream purification in pharmaceutical manufacturing.

The Biocatalytic Advantage: Biocatalysis utilizing Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) provides a highly sustainable and stereoselective alternative. These enzymes catalyze the asymmetric reduction of prochiral ketones under mild, aqueous conditions, frequently achieving >99% enantiomeric excess (ee)[1][3]. Furthermore, the availability of both (R)- and (S)-selective ADH variants (such as those derived from Lactobacillus kefir or Rhodococcus ruber) allows for the divergent synthesis of either enantiomer from the same starting material[1][4].

Mechanistic Pathway & System Engineering

The core challenge in the biocatalytic reduction of non-natural fluorinated substrates is twofold: poor aqueous solubility and cellular/enzymatic toxicity [2]. To engineer a highly productive system, researchers must design a reaction environment that addresses these physical limitations while maintaining the thermodynamic driving force of the reaction.

Causality of Experimental Choices:
  • Why use a Co-Solvent System? Fluorinated acetophenones are highly hydrophobic. Conducting the reaction in a purely aqueous buffer limits substrate loading to sub-optimal levels (e.g., <50 mM). By introducing a polar organic co-solvent like isopropanol (IPA) at optimized concentrations (typically 15% v/v), substrate solubility is dramatically enhanced without denaturing the enzyme or disrupting the cell membrane of whole-cell biocatalysts[2].

  • Why Isopropanol specifically? IPA serves a dual, elegant purpose. Beyond acting as a solubilizing agent, it functions as a sacrificial electron donor. ADHs utilize nicotinamide cofactors (NADP

    
     / NADPH) which are prohibitively expensive in stoichiometric amounts. IPA drives the in situ regeneration of NADPH, shifting the thermodynamic equilibrium toward the formation of the chiral alcohol while being oxidized to acetone[1][2].
    
  • Why Immobilize Enzymes for Scale-up? For continuous manufacturing, free enzymes suffer from poor long-term stability and are difficult to recover. Immobilizing enzymes (e.g., Rhodococcus ruber ADH) via imine bonds onto glutaraldehyde-modified silica supraparticles allows for continuous flow operation. This maximizes mass transfer, minimizes product inhibition, and enables extensive catalyst recycling[4].

Visualization: ADH Catalytic Cycle & Cofactor Regeneration

BiocatalyticCycle Substrate Fluorinated Acetophenone ADH Alcohol Dehydrogenase (Whole-cell or Immobilized) Substrate->ADH Ketone Reduction Product Chiral Fluorinated Phenethyl Alcohol ADH->Product NADPH NADPH + H+ ADH->NADPH Cofactor Regeneration NADP NADP+ ADH->NADP Acetone Acetone (Byproduct) ADH->Acetone NADPH->ADH Hydride Donor NADP->ADH IPA Isopropanol (Co-solvent) IPA->ADH Sacrificial Oxidation

Caption: Catalytic cycle of ADH featuring stereoselective ketone reduction and IPA-driven cofactor regeneration.

Experimental Protocols

Protocol A: Recombinant Whole-Cell Bioreduction in a Co-Solvent System

Objective: Synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol.[2]

Self-Validating Principle: This protocol utilizes a buffered system. Because the reduction consumes protons, a failure of the pH to remain stable indicates either a stalled reaction or a failure in the cofactor regeneration cycle.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing the target ADH in LB medium. Induce expression with IPTG (0.5 mM) at OD

    
     = 0.6. Harvest cells via centrifugation (4000 × g, 15 min, 4 °C) and wash twice with 100 mM phosphate buffer (pH 7.5).
    
  • Reaction Matrix Assembly: In a temperature-controlled bioreactor (30 °C), add the resting cells (typically 20–30 g/L wet cell weight) to 100 mM phosphate buffer (pH 7.5).

  • Co-Solvent & Substrate Addition: Slowly add isopropanol to achieve a final concentration of 15% (v/v). Add 4-(trifluoromethyl)acetophenone to a final concentration of 100 mM. Note: The order of addition is critical; adding substrate dissolved in IPA prevents localized substrate precipitation.

  • Bioconversion: Agitate the mixture at 200 rpm for 3 to 24 hours. Monitor the reaction progress via TLC or GC-FID.

  • Downstream Processing: Terminate the reaction by adding ethyl acetate (1:1 v/v). Centrifuge to separate the emulsion. Extract the aqueous phase twice more with ethyl acetate. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure to yield the crude chiral alcohol.
    
Protocol B: Continuous Flow Reduction using Immobilized RrADH

Objective: Scale-up synthesis of (R)-2-fluoro-1-phenylethanol.[4]

Step-by-Step Methodology:

  • Support Functionalization: Treat porous silica supraparticles with 2% (v/v) glutaraldehyde in phosphate buffer for 2 hours to generate reactive aldehyde groups. Wash extensively with distilled water.

  • Enzyme Immobilization: Incubate the functionalized silica with purified Rhodococcus ruber ADH (RrADH) at 4 °C overnight. The enzyme covalently binds via surface lysine residues (imine bond formation). Wash unbound enzyme and reduce the imine bonds with

    
     to stabilize the linkage[4].
    
  • Reactor Packing: Pack the immobilized RrADH into a stainless-steel microreactor column (e.g., 5 mm inner diameter × 100 mm length).

  • Continuous Flow Operation: Pump a substrate stream containing phenacyl fluoride (50 mM), NADP

    
     (0.1 mM), and 15% v/v isopropanol in 100 mM phosphate buffer (pH 7.5) through the reactor using a high-precision syringe pump. Adjust the flow rate to achieve the desired residence time (typically 10–30 minutes)[4].
    
  • Collection: Collect the eluent continuously. The product can be isolated via inline liquid-liquid extraction.

Quantitative Data Summaries

The following tables summarize the critical optimization parameters and the broad substrate scope achievable using these biocatalytic methodologies.

Table 1: Effect of Isopropanol Proportion on Yield and Enantioselectivity

Reaction conditions: 100 mM 4-(trifluoromethyl)acetophenone, E. coli whole cells, 30 °C, pH 7.5, 3 hours.[2]

IPA Concentration (% v/v)Substrate Loading (mM)Conversion Yield (%)Enantiomeric Excess (ee %)Observation
0% (Buffer only)5062.5%>99.9%Poor solubility limits reaction rate.
10%100~85.0%>99.9%Improved solubility and regeneration.
15% 100 99.1% >99.9% Optimal balance of solubility and cell viability.
20%100~70.0%>99.9%Yield drops due to solvent toxicity to cells.
Table 2: Substrate Scope for Biocatalytic Reduction of Fluorinated Acetophenones

Comparison of different enzymes and substrate motifs.[1][2][4]

SubstrateBiocatalyst SystemTarget ProductYield (%)ee (%)
4-(Trifluoromethyl)acetophenoneRecombinant E. coli (ADH)(R)-1-[4-(Trifluoromethyl)phenyl]ethanol99.1%>99.9%

-Fluoroacetophenone
Lactobacillus kefir ADH(R)-2-fluoro-1-phenylethanol98.0%>99.0%
Phenacyl fluorideImmobilized RrADH (Flow)(R)-2-fluoro-1-phenylethanol91.0%>99.9%
Pyridine-based

-fluoro ketone
Lactobacillus kefir ADHPyridine-based

-fluoro alcohol
64-95%>95.0%

Analytical Validation and QA/QC (Trustworthiness)

To ensure the absolute trustworthiness of the enantiomeric excess (ee) calculations, the analytical workflow must be self-validating .

  • Racemic Standard Generation: Prior to analyzing biotransformation samples, chemically reduce the fluorinated acetophenone substrate using a non-stereoselective reductant (e.g.,

    
     in methanol).
    
  • System Suitability Test: Inject the chemically synthesized racemic mixture into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a chiral stationary phase column (e.g., CP-Chirasil-Dex CB).

  • Validation Criteria: You must achieve baseline resolution (

    
    ) between the (R) and (S) enantiomer peaks. Only after this resolution is confirmed should the biocatalytic samples be analyzed.
    
  • Quantification: Calculate conversion yields using an internal standard (e.g., dodecane or decane) added to the extraction solvent, ensuring that extraction inefficiencies do not artificially inflate or deflate reported bioconversion rates.

References

  • Source: nih.gov (PMC)
  • Title: Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)
  • Source: rsc.org (Chemical Communications)
  • Source: researchgate.net (Chemistry - A European Journal)

Sources

Application Note: Precision Esterification of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

4-Fluorophenethyl alcohol (2-(4-fluorophenyl)ethanol, CAS: 7589-27-7) is a versatile primary alcohol used as a building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty fragrances.[1] The introduction of the fluorine atom at the para-position imparts unique metabolic stability and lipophilicity compared to the non-fluorinated analog, phenethyl alcohol.

Reactivity Analysis

Unlike 4-fluorophenol, where the hydroxyl group is directly attached to the aromatic ring (acidic, phenolic reactivity), 4-fluorophenethyl alcohol behaves as a classical primary aliphatic alcohol. However, the electron-withdrawing nature of the p-fluoro substituent exerts a subtle inductive effect (


), slightly decreasing the nucleophilicity of the hydroxyl oxygen compared to unsubstituted phenethyl alcohol.
  • Key Challenge: Achieving quantitative conversion without forming elimination byproducts (4-fluorostyrene) under harsh acidic conditions.

  • Solution: This guide presents three validated protocols ranging from high-throughput chemical synthesis to green enzymatic catalysis.

Physical Properties Table
PropertyValueNotes
Molecular Weight 140.15 g/mol
Boiling Point 110–117 °C (20 Torr)High boiling point requires vacuum distillation for purification.
Density 1.121 g/mLDenser than water; facilitates phase separation.
Solubility Soluble in DCM, EtOAc, TolueneLimited water solubility.

Reaction Logic & Pathway[2][3][4]

The esterification can proceed via nucleophilic acyl substitution.[2] We define two primary pathways:

  • Chem-Catalysis (Steglich/Anhydride): Uses activated acyl donors for rapid, high-yield synthesis.

  • Bio-Catalysis (Lipase): Uses enzymes for mild, solvent-free, or aqueous-micellar reactions.

ReactionPathway Substrate 4-Fluorophenethyl Alcohol (Primary Alcohol) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack AcylDonor Acyl Donor (R-COOH / R-COCl / Anhydride) AcylDonor->Intermediate Product 4-Fluorophenethyl Ester Intermediate->Product Elimination Byproduct Byproduct (H2O / HCl / RCOOH) Intermediate->Byproduct

Figure 1: General reaction pathway for the esterification of 4-fluorophenethyl alcohol via nucleophilic acyl substitution.

Method A: High-Yield Acyl Chloride/Anhydride Synthesis

Best for: Small-to-medium scale (mg to g), high-value carboxylic acids, or when quantitative yield is required.

Mechanistic Insight

This method utilizes a base (Triethylamine or Pyridine) to neutralize the acid byproduct (HCl or RCOOH) and a nucleophilic catalyst (DMAP) to form a reactive


-acylpyridinium intermediate, accelerating the reaction by factors of 

.
Materials
  • Substrate: 4-Fluorophenethyl alcohol (1.0 equiv)

  • Reagent: Acid Anhydride (1.2 equiv) OR Acyl Chloride (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 4-fluorophenethyl alcohol (10 mmol, 1.40 g) in anhydrous DCM (30 mL).

  • Base Addition: Add

    
     (15 mmol, 2.1 mL) and DMAP (0.5 mmol, 61 mg). Stir at 
    
    
    
    (ice bath) for 10 minutes.
  • Acylation: Dropwise add the Acyl Chloride/Anhydride (11-12 mmol) diluted in 5 mL DCM.

    • Critical Control Point: Exothermic reaction.[3] Maintain temperature

      
       during addition to prevent elimination side reactions.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add saturated

    
     solution (20 mL).
    
  • Workup:

    • Separate organic layer.[4]

    • Wash aqueous layer with DCM (

      
      ).
      
    • Combined organics washed with

      
       (removes residual amine), saturated 
      
      
      
      , and Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Green Lipase-Catalyzed Esterification

Best for: "Green" chemistry requirements, acid-sensitive substrates, or avoiding chlorinated solvents.

Mechanistic Insight

Lipases (e.g., Rhizomucor miehei or Candida antarctica Lipase B) catalyze esterification in aqueous micellar systems or organic solvents. This method avoids toxic coupling reagents and operates at mild temperatures.

Materials
  • Enzyme: Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Surfactant (Optional for Aqueous): TPGS-750-M (2 wt% in water)[5][6]

  • Solvent: Water (micellar) or Hexane (organic route)

Protocol (Aqueous Micellar)
  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Loading: To a vial, add 4-fluorophenethyl alcohol (1.0 mmol) and the Carboxylic Acid (1.0 mmol).

  • Catalyst: Add Lipase (20 mg/mmol substrate).

  • Reaction: Stir vigorously at

    
     for 12–24 hours.
    
    • Note: The surfactant creates nanomicelles where the hydrophobic substrates concentrate, accelerating the reaction rate ("hydrophobic effect").

  • Extraction: Extract the product with a minimal amount of EtOAc. The enzyme can be filtered and reused.

  • Purification: Evaporate solvent. Often yields high purity product requiring no chromatography.

Method C: Scalable Fischer Esterification

Best for: Large scale (>100g), simple esters (Acetates, Propionates), and robust substrates.

Protocol
  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Mix: Combine 4-fluorophenethyl alcohol (50 mmol), Carboxylic Acid (60 mmol), and Toluene (100 mL).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (1 mol%).

  • Reflux: Heat to reflux (

    
    ). Water will azeotrope into the Dean-Stark trap.
    
  • Completion: Continue until water evolution ceases (approx. 4–6 hours).

  • Neutralization: Cool, wash with

    
     to remove excess acid and catalyst. Distill product.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Water accumulation (Equilibrium shift)Use molecular sieves (Method A) or Dean-Stark (Method C).
Elimination Product (Styrene) Temperature too high / Acid too strongLower temp; Switch to Method A (Base catalyzed) or Method B (Enzymatic).
Incomplete Conversion Steric hindrance of Carboxylic AcidUse Method A with acid chloride; Increase catalyst load (DMAP).
Experimental Workflow Diagram

Workflow Start Start: 4-Fluorophenethyl Alcohol Choice Select Method Start->Choice MethodA Method A: Acyl Chloride (High Yield/Small Scale) Choice->MethodA MethodB Method B: Lipase (Green/Mild) Choice->MethodB MethodC Method C: Fischer (Bulk/Robust) Choice->MethodC ProcessA DCM, Et3N, DMAP, 0°C MethodA->ProcessA ProcessB Water/Micelles, Lipase, 30°C MethodB->ProcessB ProcessC Toluene, p-TsOH, Reflux MethodC->ProcessC WorkupA Acid/Base Wash -> Dry ProcessA->WorkupA WorkupB Filter Enzyme -> Extract ProcessB->WorkupB WorkupC Dean-Stark -> Distillation ProcessC->WorkupC End Final Product: 4-Fluorophenethyl Ester WorkupA->End WorkupB->End WorkupC->End

Figure 2: Decision matrix and workflow for selecting the optimal esterification protocol.

References

  • Lipshutz, B. H., et al. "Lipase-catalyzed esterification in water enabled by nanomicelles." Chemical Science, 2022, 13, 1440-1445.[7] Available at: [Link]

  • PubChem. 4-Fluorophenethyl Alcohol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Esterification Reactions and Mechanisms. Available at: [Link]

Sources

Application Note: 4-Fluorophenethyl Alcohol in Serotonergic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the strategic utilization of 4-Fluorophenethyl alcohol (4-FPEA) . While standard commercial SSRIs (e.g., Citalopram, Paroxetine) often utilize Grignard reagents or phenol derivatives for their primary scaffolds, 4-FPEA serves as a critical "privileged structure" precursor for next-generation serotonergic modulators. It allows for the introduction of the metabolically stable 4-fluorophenethyl moiety—a pharmacophore known to enhance lipophilicity and blood-brain barrier (BBB) penetration while blocking metabolic oxidation at the para-position.

Executive Summary

4-Fluorophenethyl alcohol (CAS: 7589-27-7) is a versatile building block used to synthesize the 4-fluorophenethyl pharmacophore.[1][2] In the context of SSRI and SNRI development, this moiety is employed to:

  • Modulate Lipophilicity: The ethyl spacer combined with the fluorinated ring optimizes

    
     for CNS penetration.
    
  • Block Metabolism: Fluorine substitution at the para-position prevents rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), extending the drug's half-life.

  • Target Selectivity: The 4-fluorophenethyl group is a key binding motif in various GPCR ligands, including 5-HT

    
     and 5-HT
    
    
    
    receptor modulators, often investigated as "augmenting agents" in depression therapy.

This guide details the conversion of 4-FPEA into its activated electrophilic forms (Bromide/Tosylate) and its subsequent coupling to amine scaffolds (piperazines/piperidines) to generate serotonergic candidate libraries.

Chemical Causality & Strategic Application

The "Fluorine Effect" in SSRI Design

In medicinal chemistry, replacing a hydrogen or a hydroxyl group with fluorine can dramatically alter the physicochemical profile of a drug. 4-FPEA provides a direct route to introducing the 4-fluorophenethyl tail.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond. By using 4-FPEA to cap a nitrogen atom (e.g., in a piperazine ring), researchers prevent metabolic dealkylation or ring oxidation.

  • Electronic Effects: The electronegativity of fluorine lowers the pKa of nearby amines (inductive effect), potentially altering receptor binding affinity (pK

    
    ) at the Serotonin Transporter (SERT).
    
Pathway Visualization: From Alcohol to Candidate

The following diagram illustrates the workflow for converting 4-FPEA into a serotonergic ligand.

FPEA_Workflow FPEA 4-Fluorophenethyl Alcohol (Starting Material) Activation Activation Step (Appel Reaction / Sulfonylation) FPEA->Activation PBr3 or MsCl Electrophile Active Electrophile (Bromide/Mesylate) Activation->Electrophile Yields Leaving Group Coupling N-Alkylation (Sn2 Reaction) Electrophile->Coupling + Base (K2CO3) Candidate SSRI/5-HT Ligand (Candidate Molecule) Coupling->Candidate Final Purification Scaffold Amine Scaffold (e.g., Aryl-Piperazine) Scaffold->Coupling

Figure 1: Synthetic workflow transforming 4-Fluorophenethyl alcohol into a bioactive serotonergic ligand.

Experimental Protocols

Protocol A: High-Yield Activation to 4-Fluorophenethyl Bromide

Objective: Convert the hydroxyl group of 4-FPEA into a bromide leaving group. This is the "gateway" reaction for using this building block. Method: Deoxybromination using Phosphorus Tribromide (PBr


).[3] This method is preferred over HBr reflux for drug development due to milder conditions and higher purity profiles.

Materials:

  • 4-Fluorophenethyl alcohol (1.0 eq)[1][4]

  • Phosphorus Tribromide (PBr

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO

    
     solution
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve 4-Fluorophenethyl alcohol (e.g., 14.0 g, 100 mmol) in anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add PBr

    
     (10.8 g, 40 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear, replaced by the non-polar bromide spot.

  • Quenching: Cool back to 0°C. Slowly add saturated NaHCO

    
     (50 mL) to quench excess PBr
    
    
    
    . Note: Vigorous gas evolution.
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. The resulting oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (bp approx. 100–104°C at 15 mmHg).

Self-Validating Checkpoint:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the shift of the methylene protons adjacent to the functional group.
    • Alcohol (-CH

      
      -OH): 
      
      
      
      ~3.8 ppm (triplet).
    • Bromide (-CH

      
      -Br): 
      
      
      
      ~3.5 ppm (triplet).
    • If the 3.8 ppm peak persists, the reaction is incomplete.

Protocol B: N-Alkylation of Aryl-Piperazines (SSRI Analog Synthesis)

Objective: Couple the 4-fluorophenethyl bromide to an aryl-piperazine scaffold (a common motif in serotonin modulators like trazodone or novel SSRI candidates).

Materials:

  • 4-Fluorophenethyl bromide (from Protocol A) (1.1 eq)

  • 1-(3-Chlorophenyl)piperazine (mCPP) (1.0 eq) [Model Pharmacophore]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq)
  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Acetonitrile (ACN) (Reagent grade)

Step-by-Step Methodology:

  • Mixture Preparation: In a reaction vial, suspend mCPP (1.0 eq) and K

    
    CO
    
    
    
    (3.0 eq) in Acetonitrile.
  • Catalysis: Add catalytic KI. (Iodide exchanges with Bromide in situ, creating a more reactive alkylating agent: the Finkelstein reaction principle).

  • Alkylation: Add 4-Fluorophenethyl bromide (1.1 eq).

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours.

  • Filtration: Cool to RT. Filter off the inorganic solids (K

    
    CO
    
    
    
    /KBr). Rinse the filter cake with fresh ACN.
  • Isolation: Evaporate the solvent. Redissolve the residue in EtOAc and wash with water.

  • Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and add HCl/Ether to precipitate the hydrochloride salt. This ensures stability for biological testing.

Analytical Data & Specifications

Physical Properties Table
PropertyValueSource
CAS Number 7589-27-7[PubChem, 2025]
Molecular Formula C

H

FO
Sigma-Aldrich
Molecular Weight 140.15 g/mol Calculated
Boiling Point 108-110 °C @ 16 mmHg[Vogel, 1989]
Density 1.121 g/mL @ 25 °CSigma-Aldrich
Appearance Clear, colorless liquidObservation
Impurity Profile (Quality Control)

When sourcing or synthesizing 4-FPEA, be alert for the following impurities which can interfere with SSRI synthesis:

  • 4-Fluorostyrene: Result of dehydration (elimination) if processed under harsh acidic/thermal conditions.

    • Detection: Olefinic protons in NMR (

      
       5.2–6.7 ppm).
      
  • 4-Fluorophenylacetic Acid: Result of unintentional oxidation.

    • Detection: Broad carboxylic acid peak in IR (2500–3300 cm

      
      ).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82068, 4-Fluorophenethyl alcohol. Retrieved from [Link]

  • Herndon, J. L., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors.[5] Bioorganic & Medicinal Chemistry.[2][6] (Demonstrates the utility of fluorinated phenethyl/phenoxy scaffolds in SSRI design). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for alkyl bromide synthesis via PBr3).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-FPPA-001 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 4-(4-Fluorophenyl)phenethyl alcohol (CAS: 7589-27-7).[1] This biaryl scaffold is a critical intermediate in liquid crystal engineering and pharmaceutical development (e.g., paroxetine analogs).[1]

While several routes exist, the Suzuki-Miyaura Cross-Coupling of 4-fluorophenylboronic acid and 4-bromophenethyl alcohol is the industry standard for high-throughput and scalable synthesis.[1] However, the electron-withdrawing nature of the fluorine substituent on the boronic acid introduces specific challenges, primarily protodeboronation , which is the leading cause of yield loss in this specific reaction.

This guide provides a self-validating protocol, a troubleshooting decision tree, and mechanistic insights to maximize your isolated yield.

Part 1: The Optimized Synthetic Workflow

Reaction Scheme

Target Transformation: 4-Bromophenethyl alcohol + 4-Fluorophenylboronic acid → this compound[1]

The "Gold Standard" Protocol

Based on kinetic data for fluorinated biaryls, the following conditions offer the highest probability of success (>85% yield).

ParameterRecommended ConditionTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)The bidentate ligand (dppf) prevents Pd precipitation better than Pd(PPh₃)₄ at the elevated temperatures required for aryl bromides.[1]
Base K₃PO₄ (2.0 - 3.0 eq) Potassium phosphate is milder than carbonates, reducing the rate of protodeboronation (a major side reaction for fluoro-phenylboronic acids).[1]
Solvent 1,4-Dioxane / Water (4:1) High solubility for the alcohol substrate; water is strictly required for the transmetallation step.
Temperature 80–90 °C Sufficient activation energy without accelerating thermal decomposition of the boronic acid.[1]
Stoichiometry 1.0 : 1.5 (Halide : Boronic Acid)Excess boronic acid is mandatory to compensate for the sacrificial loss to deboronation.[1]
Visualizing the Pathway & Failure Points

The following diagram illustrates the catalytic cycle and exactly where your yield might be "leaking."

SuzukiCycle Start Start: 4-Bromophenethyl alcohol OxAdd Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd Fail1 FAILURE A: Catalyst Poisoning (Free -OH coordinates Pd) Start->Fail1 No Protection? TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE B: Protodeboronation (Fluorine promotes C-B bond cleavage) TransMet->Fail2 Base too strong or Temp >100°C Fail3 FAILURE C: Homocoupling (O2 present) TransMet->Fail3 Poor Degassing RedElim->Start Regenerated Pd(0)

Figure 1: Mechanistic pathway of the Suzuki coupling showing critical failure nodes (Red) specific to alcohol-containing halides and fluorinated boronic acids.[1]

Part 2: Troubleshooting & FAQs

Issue 1: "My yield is stuck at 40-50%, and I see unreacted bromide."

Diagnosis: Catalyst Deactivation or "Poisoning."[1] The free hydroxyl group on your phenethyl alcohol can coordinate to the Palladium center, forming an inactive species.

  • Immediate Fix: Switch to a catalyst with a bulky, electron-rich ligand like XPhos Pd G2 or Amphos , which are less susceptible to coordination by the substrate alcohol.[1]

  • Process Fix: If you strictly need high yields, protect the alcohol as a silyl ether (TBDMS) or acetate before coupling.[1] The deprotection step is quantitative and often worth the extra step for difficult substrates.

Issue 2: "I see a major byproduct with a mass of [M-B(OH)2]."

Diagnosis: Protodeboronation.[1][2] The fluorine atom is electron-withdrawing, pulling density from the aromatic ring and weakening the C-B bond.[1] This makes the boronic acid fall apart into Fluorobenzene before it can couple.[1]

  • The Fix:

    • Lower the Base Strength: Switch from

      
       to 
      
      
      
      or
      
      
      .[1]
    • Add Water Carefully: While water is needed, too much promotes hydrolysis.[1] Adhere strictly to a 4:1 or 5:1 organic:water ratio.[1]

    • Increase Boronic Acid: Use 1.5 to 2.0 equivalents of 4-fluorophenylboronic acid.[1]

Issue 3: "The reaction turns black immediately."

Diagnosis: Rapid Palladium Precipitation (Pd Black).[1] This indicates your ligand is dissociating, or oxygen is present.[1]

  • The Fix:

    • Degas Thoroughly: Sparge solvents with Argon for 20 minutes before adding the catalyst.[1]

    • Stabilize: Add 5-10 mol% of free ligand (e.g., PPh3 if using Pd(PPh3)4) to push the equilibrium back toward the active catalyst.[1]

Part 3: Purification Strategy

The biaryl alcohol product can be difficult to separate from the homocoupled fluorobiphenyl byproduct because both are non-polar aromatics.

Recommended Workup:

  • Scavenge Pd: Treat the crude organic layer with activated charcoal or a silica-thiol scavenger to remove residual metal (prevents isomerization during distillation).[1]

  • Crystallization (Preferred): this compound is a solid.[1][3] Attempt recrystallization from Hexane/Ethyl Acetate (9:1) . The homocoupled byproduct is usually more soluble in hexane and will stay in the mother liquor.[1]

  • Distillation: If the product is an oil (due to impurities), use Kugelrohr distillation under high vacuum (<0.5 mmHg).[1] The byproduct (4,4'-difluorobiphenyl) is significantly more volatile and will distill over first.[1]

References & Validation

The protocols and mechanistic insights above are grounded in the following authoritative sources:

  • BenchChem Application Notes. 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. (Discusses protodeboronation challenges in fluorinated Suzuki couplings).

  • Organic Letters (ACS). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[1] (Provides optimization data for base/solvent selection). [1]

  • MDPI Molecules. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[1] (Validates yield data for fluorophenylboronic acid substrates).

  • Sigma-Aldrich Product Data. 4-Fluorophenethyl alcohol (CAS 7589-27-7).[1] (Physical properties and commercial availability for verification).

Sources

Removing diphenylethane impurities from 4-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Fluorophenethyl Alcohol

Subject: Removal of Diphenylethane Impurities (Wurtz Dimers) Ticket ID: #FPEA-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Know Your Enemy

Before initiating a purification protocol, we must confirm the nature of your impurity. In the synthesis of 4-fluorophenethyl alcohol (4-FPEA), particularly via Grignard pathways (e.g., reaction of 4-fluorobenzyl magnesium chloride with formaldehyde or epoxide), the most persistent impurity is 1,2-bis(4-fluorophenyl)ethane .

This is a "Wurtz coupling" dimer formed when the Grignard reagent attacks the unreacted benzyl halide precursor.

Comparative Properties Table

PropertyTarget: 4-Fluorophenethyl Alcohol (4-FPEA)Impurity: 1,2-bis(4-fluorophenyl)ethane (DPE)
Structure Polar, H-bond donor (Alcohol)Non-polar, Lipophilic (Hydrocarbon)
State (RT) Liquid (MP ~ -5°C)Solid (MP ~ 120–124°C)
Boiling Point ~110°C at 15 mmHg~170–175°C at 10 mmHg
Solubility Soluble in alcohols, ethers, estersSoluble in non-polar organics; Insoluble in water
Origin ProductSide-reaction (Homocoupling)

Decision Matrix: Selecting Your Protocol

Do not default to chromatography immediately. The stark difference in physical state and polarity allows for scalable chemical separation.

PurificationStrategy Start START: Crude 4-FPEA Mixture CheckState Visual Inspection: Is there visible solid precipitate? Start->CheckState Filtration Protocol A: Cold Filtration (Winterization) CheckState->Filtration Yes (Solids present) DistillCheck Purity Requirement: >98% or >99.5%? CheckState->DistillCheck No (Clear oil) Filtration->DistillCheck Distillation Protocol B: Vacuum Fractional Distillation DistillCheck->Distillation Standard (>98%) Derivatization Protocol C: Phthalic Anhydride Extraction DistillCheck->Derivatization Pharma Grade (>99.5%) Final Pure 4-FPEA Distillation->Final Derivatization->Final

Figure 1: Strategic decision tree for selecting the appropriate purification method based on impurity load and purity requirements.

Troubleshooting Protocols

Protocol A: Cold Filtration (The "Winterization" Method)

Use this if your crude oil is cloudy or has visible solids.

The Science: The DPE impurity is a crystalline solid with a high melting point (~120°C). 4-FPEA is a liquid.[1] By chilling the mixture, you force the DPE to crash out of the solution while the alcohol remains liquid.

  • Dilution: Dilute your crude oil 1:1 with cold hexanes or pentane. The non-polar solvent dissolves the oil but reduces the solubility of the DPE dimer at low temps.

  • Chilling: Place the flask in a freezer (-20°C) for 4–12 hours.

  • Filtration: Rapidly filter the cold mixture through a sintered glass funnel. The solid filter cake is your impurity (DPE).

  • Concentration: Evaporate the filtrate to recover the semi-purified alcohol.

Protocol B: Vacuum Fractional Distillation

Use this for standard purification when DPE content is <10%.

The Science: There is a ~60°C boiling point differential between the alcohol and the dimer under vacuum. However, without a fractionating column, they may co-distill (azeotrope-like behavior due to vapor pressure overlap).

  • Setup: Round-bottom flask, Vigreux column (min 20cm) , short-path condenser.

  • Vacuum: High vacuum required (<5 mmHg is ideal).

  • Procedure:

    • Heat oil bath to ~130°C.

    • Collect the main fraction at ~105–110°C (at 15 mmHg).

    • Stop distillation when the head temperature spikes or the residue becomes viscous. The DPE will remain in the pot as a brownish solid/oil residue.

Protocol C: Chemical Derivatization (The "Gold Standard")

Use this for pharmaceutical-grade purity or when distillation fails to separate the impurity.

The Science: We exploit the hydroxyl (-OH) group on 4-FPEA. We react the mixture with phthalic anhydride to form a mono-phthalate ester . This ester behaves like an acid and dissolves in aqueous base (sodium bicarbonate). The DPE impurity (having no -OH group) cannot react; it stays neutral and remains in the organic solvent. We then wash away the DPE, acidify the aqueous layer to recover the ester, and hydrolyze it back to pure alcohol.

PhthalicWorkflow Input Crude Mixture (Alcohol + DPE) React React with Phthalic Anhydride Input->React PhaseSep Phase Separation (Aq. NaHCO3 vs Toluene) React->PhaseSep OrganicWaste Organic Layer: Contains DPE (Discard) PhaseSep->OrganicWaste Top Layer AqueousKeep Aqueous Layer: Contains Phthalate Ester PhaseSep->AqueousKeep Bottom Layer Hydrolysis Hydrolysis (NaOH) & Extraction AqueousKeep->Hydrolysis Product Pure 4-FPEA Hydrolysis->Product

Figure 2: The chemical derivatization workflow separates molecules based on reactivity rather than boiling point.

Step-by-Step:

  • Esterification: Reflux crude 4-FPEA with 1.2 equivalents of phthalic anhydride in toluene for 2 hours.

  • Extraction: Cool and extract with 10% aqueous Sodium Carbonate (

    
    ).
    
    • Mechanism:[2][3][4] The alcohol becomes a water-soluble salt. The DPE stays in the toluene.

  • Wash: Wash the aqueous layer twice with fresh toluene (removes traces of DPE).

  • Acidification: Acidify the aqueous layer with HCl. The mono-ester will precipitate or oil out. Extract this into ether/DCM.

  • Hydrolysis: Reflux the extracted ester with 10% NaOH for 1 hour to cleave the phthalate.

  • Final Isolation: Extract the liberated pure 4-FPEA with ether, dry over

    
    , and evaporate.
    

Advanced FAQs

Q: Why did the DPE impurity form in the first place? A: If you used a Grignard reaction (e.g., 4-fluorobenzyl chloride + Mg), local overheating or high concentration of the benzyl halide promotes Wurtz Coupling . The Grignard reagent (


) reacts with unreacted alkyl halide (

) to form

(the dimer). Prevention:[5] Add the benzyl halide slowly to the magnesium, keep the temperature low (<10°C), and use high dilution.

Q: Can I use silica gel chromatography? A: Yes, but it is expensive for scale-up. Conditions: Use a gradient of Hexanes:Ethyl Acetate.

  • 0–5% EtOAc: Elutes the non-polar DPE impurity (Rf ~0.8).

  • 15–20% EtOAc: Elutes the 4-FPEA product (Rf ~0.3).

  • Tip: The DPE is UV active.[6] Use a TLC plate to confirm separation.

Q: My distillate is solidifying in the condenser. What is happening? A: You are likely distilling the DPE impurity. If your vacuum is too strong or the temperature too high, the DPE (MP ~120°C) will distill over and crystallize in the cold condenser, potentially clogging it. Use a warm water condenser (~40°C) or lower your oil bath temperature.

References

  • US Patent 1698932A . Purification of phenyl ethyl alcohol. Britton, E.C. (1929). Describes the phthalic anhydride purification method for phenethyl alcohols. Link

  • PubChem Compound Summary . 4,4'-Difluorobibenzyl (Impurity). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Technical Data . 4-Fluorophenethyl alcohol Properties. Link

  • Org. Synth. 1941, 21, 99 . Wurtz Reaction Mechanisms and Side Products. (General reference for dimer formation mechanism). Link

Sources

Technical Support: Troubleshooting Grignard Synthesis of Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: GRIG-F-402 Subject: Low Purity & Side Reactions in 2-(4-Fluorophenyl)ethanol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low purity due to the inherent instability of benzyl-type Grignard reagents . Unlike standard alkyl Grignards, the synthesis of 2-(4-fluorophenyl)ethanol via 4-fluorobenzyl magnesium halide is plagued by Wurtz homocoupling , resulting in significant amounts of the dimer impurity 1,2-bis(4-fluorophenyl)ethane .

This guide addresses the three primary failure modes:

  • Wurtz Homocoupling (The "Dimer" Impurity).[1]

  • Protonation (The "Toluene" Impurity).

  • Polymerization/Oligomerization (Formaldehyde issues).

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify your specific impurity profile using this logic flow.

G Start Analyze Crude Mixture (GC-MS / HPLC) Decision1 Major Impurity? Start->Decision1 Dimer Impurity: 1,2-bis(4-fluorophenyl)ethane (Wurtz Dimer) Decision1->Dimer High MW Non-polar Toluene Impurity: 4-Fluorotoluene (Protonation) Decision1->Toluene Low MW Volatile Polymer Impurity: Paraformaldehyde residue or non-polar gum Decision1->Polymer Insoluble Solids Action1 CAUSE: High Concentration / Fast Addition FIX: Switch to 2-MeTHF, High Dilution Dimer->Action1 Action2 CAUSE: Wet Reagents / Air Leak FIX: Knochel Titration, Sieves Toluene->Action2 Action3 CAUSE: Poor Depolymerization FIX: Thermal cracking of (HCHO)n Polymer->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of low purity based on impurity profiling.

Part 2: Troubleshooting Modules
Module 1: The Wurtz Coupling Nightmare (High Dimer Content)

Symptom: Your GC-MS shows a large peak for 1,2-bis(4-fluorophenyl)ethane. The Mechanism: Benzyl halides are hyper-reactive. As soon as a molecule of Grignard forms (


), it reacts with unreacted benzyl chloride (

) still in the solution, coupling them together.
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Solvent THF or Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF)
Addition Mode Adding halide to Mg in <30 minsSlow addition (2-4 hours)
Temperature Reflux or Room Temp0°C to 5°C
Concentration 1.0 M - 2.0 M0.25 M - 0.5 M

Corrective Action:

  • Switch Solvent: Use 2-MeTHF . Studies indicate it suppresses Wurtz coupling significantly compared to THF due to its steric bulk and lower solubility of the magnesium salt intermediates [1].

  • The "Starvation" Technique: Do not dump your halide in. Add the 4-fluorobenzyl chloride solution to the magnesium dropwise over 2+ hours. The concentration of unreacted halide must remain near zero at all times.

  • Cryo-Control: Maintain the reaction at 0°C. While initiation requires heat, the propagation step should be kept cold to favor Grignard formation over coupling.

Module 2: The "Dead" Grignard (Protonation)

Symptom: High levels of 4-fluorotoluene and low yield of alcohol. The Mechanism: Water kills Grignard reagents instantly (


).

Corrective Action:

  • Titration is Mandatory: Do not assume your Grignard formed at 100% yield. You must titrate using the Knochel Method (Iodine/LiCl) before adding the formaldehyde [2].

    • Why? If you assume 1.0 M but actually have 0.5 M (due to moisture), you will add excess formaldehyde or fail to reach stoichiometry.

  • Glassware Prep: Flame-dry glassware under vacuum, then backfill with Argon. Nitrogen is acceptable, but Argon is heavier and blankets the reaction better.

Module 3: The Electrophile Trap (Formaldehyde)

Symptom: Gummy residues, insoluble white solids, or no reaction despite active Grignard. The Mechanism: Paraformaldehyde is a polymer. It must be "cracked" (depolymerized) into monomeric formaldehyde gas to react cleanly, or used as a highly reactive suspension.

Corrective Action:

  • Gas Generation (Cleaner): Heat paraformaldehyde in a separate flask and channel the formaldehyde gas via a cannula into your Grignard solution. This prevents polymer slime from coating your magnesium.

  • Solid Addition (Easier but riskier): If adding solid paraformaldehyde, ensure it is essentially water-free and finely powdered. Add it to the Grignard at 0°C, then allow to warm to room temperature slowly.

Part 3: Validated Protocol (High-Purity Route)

This protocol is designed to minimize Wurtz coupling.

Reagents:

  • 4-Fluorobenzyl chloride (1.0 equiv)

  • Magnesium turnings (1.2 equiv, mechanically activated/crushed)

  • 2-MeTHF (Anhydrous)

  • Paraformaldehyde (Dry, 1.5 equiv)

Step-by-Step:

  • Activation: In a flame-dried 3-neck flask, place Mg turnings. Dry stir under Argon for 20 min. Add a crystal of Iodine.[1][2] Heat gently with a heat gun until iodine vaporizes to activate the surface.

  • Initiation: Add just enough 2-MeTHF to cover the Mg. Add 5% of your total benzyl chloride. Heat to 60°C to initiate (look for turbidity/color change).

  • The "Cold Feed": Once initiated, cool the flask to 0°C .

  • Slow Addition: Dissolve the remaining benzyl chloride in 2-MeTHF (dilute to ~0.5 M total volume). Add this solution dropwise over 3 hours .

    • Checkpoint: If the solution becomes clear, the reaction has stopped. It should remain turbid/grey.

  • Titration: Remove a 0.5 mL aliquot and titrate (Knochel method) to determine exact concentration.

  • Electrophile Addition:

    • Option A (Gas): Depolymerize paraformaldehyde at 160°C in a side flask and bubble the gas into the Grignard (held at 0°C).

    • Option B (Solid): Add dry paraformaldehyde powder in one portion at 0°C. Warm to RT and stir for 12 hours.

  • Quench: Pour reaction mixture into ice-cold saturated

    
    . Do not use HCl, as it can dehydrate the alcohol to a styrene derivative.
    
Part 4: Frequently Asked Questions (FAQ)

Q: Why not use 4-fluorobromobenzene and ethylene oxide instead? A: You can (Route B), and it avoids the Wurtz coupling issue common to benzyl halides. However, ethylene oxide is a toxic, flammable gas requiring special handling. The benzyl chloride + formaldehyde route (Route A) is preferred in standard labs if you control the Wurtz dimerization.

Q: My product has a "sweet" smell and shows an extra peak in NMR near 6.5-7.0 ppm. What is it? A: You likely dehydrated your product. If you used strong acid (HCl/H2SO4) during the workup or heated the crude material too high during distillation, 2-(4-fluorophenyl)ethanol can dehydrate to 4-fluorostyrene . Use


 for quenching and keep distillation temperatures low (high vacuum).

Q: Can I use commercial Benzyl Grignard? A: Commercial benzyl Grignards are often shipped in THF and may already contain 10-15% Wurtz dimer from the manufacturing process. For pharmaceutical-grade purity (>98%), in situ preparation in 2-MeTHF is recommended [1].

Q: I see a peak at M+30 in my MS. What is it? A: This is likely the "Ortho-Abnormal" product. Benzyl Grignards can sometimes attack formaldehyde via the ortho position of the ring (via a triene intermediate) rather than the benzylic carbon [3]. This is rare with para-fluoro substitution but possible. Lowering the temperature favors the normal benzylic attack.

References
  • Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888.

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Synthesis, 2006(05), 890-891.[3]

  • Snyder, D. C. (1980). Investigations into the reaction of benzylmagnesium chloride with formaldehyde.[4][5][6] Purdue University Dissertations.

Sources

Optimizing reaction temperature for 4-fluorophenylacetic acid reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Reaction Temperature for the Reduction of 4-Fluorophenylacetic Acid Ticket ID: #RXN-4FPAA-TEMP-OPT Status: Open | Priority: High

Executive Summary

The reduction of 4-fluorophenylacetic acid (4-FPAA) to 2-(4-fluorophenyl)ethanol (4-FPE) is a chemoselective transformation that hinges on thermal management. While the fluorine substituent is relatively stable, the carboxylic acid reduction mechanism requires a precise "Thermal Ramp" to balance activation energy (breaking the O-H bond) with selectivity (avoiding defluorination or over-reduction).

This guide prioritizes the Borane-THF (BH₃·THF) complex as the industry standard due to its superior chemoselectivity for carboxylic acids over esters and halides. We also provide data on the Sodium Borohydride/Iodine (NaBH₄/I₂) system as a safer, cost-effective alternative.

Part 1: The Thermal Landscape (Reagent Selection)

Temperature is not a static variable; it is a dynamic tool used to navigate the reaction mechanism.

Reagent SystemRec. Temp ProfileMechanism TypeRisk Profile
Borane-THF (BH₃[1]·THF) 0°C → RT Electrophilic ReductionModerate. Exothermic H₂ release. Requires dry conditions.
NaBH₄ / Iodine (I₂) 0°C → Reflux (66°C) In situ Borane GenerationLow. Safer handling; requires heat to drive kinetics.
LiAlH₄ (LAH) -10°C → 0°C Nucleophilic AttackHigh. Aggressive; risk of defluorination or side reactions.

Technical Insight: The C-F bond on the aromatic ring is generally stable to electrophilic reducing agents (Borane). However, strong nucleophiles (LAH) at high temperatures can trigger nucleophilic aromatic substitution (SₙAr), leading to trace defluorination impurities.

Part 2: Critical Temperature Checkpoints

The reduction of 4-FPAA proceeds through a Triacyloxyborane intermediate.[2] Understanding the thermal requirements of this intermediate is the key to high yield.

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature zones for the Borane-THF pathway.

ReactionPathway cluster_0 Zone 1: Safety Control cluster_1 Zone 2: Kinetic Drive Start 4-FPAA (Carboxylic Acid) Step1 H2 Release (Exothermic) Start->Step1 Add BH3 at 0°C Inter Triacyloxyborane Intermediate Step1->Inter Fast Kinetics Step2 Hydride Transfer (Rate Limiting) Inter->Step2 Warm to RT (Required for conversion) End 4-FPE (Alcohol Product) Step2->End Hydrolysis

Caption: Figure 1. Thermal management zones. Zone 1 (0°C) prevents runaway H₂ evolution. Zone 2 (RT to Reflux) provides the energy to break the stable intermediate.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Borane-THF)

Best for: High purity, lab-scale to pilot-scale.

  • Preparation (Ambient): Oven-dry all glassware. Purge with Argon/Nitrogen. Dissolve 4-FPAA (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Zone 1 - Addition (0°C): Cool the solution to 0°C using an ice bath.

    • Critical Step: Add BH₃[2][3]·THF (1.0 M solution, 1.2–1.5 equiv) dropwise.

    • Observation: Vigorous bubbling (H₂) will occur. Do not exceed 5°C to prevent solvent entrainment or runaway exotherm.

  • Zone 2 - Reaction (RT): Once addition is complete and bubbling subsides (approx. 30 mins), remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C).

    • Duration: Stir for 2–4 hours. Monitor by TLC or HPLC.

    • Note: If conversion is <90% after 4 hours, heat to mild reflux (65°C) for 1 hour.

  • Quenching (0°C): Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling ceases. This breaks the boron-complex.

  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove volatile trimethyl borate.

Protocol B: The "Safe & Scalable" (NaBH₄ / I₂)

Best for: Large scale, cost-reduction, avoiding unstable BH₃·THF storage.

  • Setup: Suspend NaBH₄ (1.2 equiv) in anhydrous THF. Add 4-FPAA (1.0 equiv).

  • Addition (0°C): Dissolve Iodine (I₂, 0.6 equiv) in THF. Add this solution dropwise to the NaBH₄ suspension at 0°C.

    • Mechanism:[2][4][5][6][7]

      
      .
      
  • Reaction (Reflux): The reaction is often sluggish at RT. Heat the mixture to reflux (approx. 66°C) for 3–5 hours.

  • Workup: Cool to RT. Quench with dilute HCl (carefully) or NaOH, extract with Ethyl Acetate.

Part 4: Troubleshooting & FAQ

Q1: My yield is low (<50%), and I see unreacted starting material. What went wrong?

Diagnosis: Thermal insufficiency (Kinetic Trap). Explanation: The reaction forms a stable triacyloxyborane intermediate. If the temperature is kept strictly at 0°C, this intermediate may not collapse into the alcohol. Fix:

  • Ensure you warmed the reaction to at least 20–25°C for 2+ hours.

  • If using NaBH₄/I₂, reflux is almost mandatory for complete conversion.

Q2: I see a new impurity at RRT 0.85. Is it defluorination?

Diagnosis: Likely over-reduction or side-reaction, but rarely defluorination with Borane. Explanation: Defluorination of 4-FPAA usually requires dissolving metal conditions (Birch reduction) or high-temp nucleophilic attack. Check:

  • Did you use LiAlH₄ ? If yes, switch to Borane-THF.

  • Did you reflux >80°C? Excessive heat can promote polymerization or ether cleavage if other groups are present.

  • Verification: Run 19F-NMR. The Fluorine signal for 4-FPE should be distinct. Loss of signal indicates defluorination.

Q3: The reaction solidified/precipitated during addition at 0°C.

Diagnosis: Solubility limit / Complex formation. Fix:

  • Do not heat immediately. Add more anhydrous THF to dissolve the solids.

  • The precipitate is likely the borane-carboxylate complex. It will dissolve as the reduction proceeds and the mixture warms to RT.

Q4: Troubleshooting Flowchart

Use this logic tree to diagnose issues in real-time.

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield Impurity Unknown Impurity Issue->Impurity Safety Runaway Exotherm Issue->Safety TempCheck Did you reach RT/Reflux? LowYield->TempCheck ReagentCheck Using LiAlH4? Impurity->ReagentCheck CoolDown Action: Stop Addition, Cool to -10°C Safety->CoolDown HeatUp Action: Increase Temp to 65°C TempCheck->HeatUp No CheckReagent Action: Check BH3 Activity TempCheck->CheckReagent Yes SwitchBorane Action: Switch to BH3-THF ReagentCheck->SwitchBorane Yes CheckWater Action: Dry Solvents (Hydrolysis) ReagentCheck->CheckWater No

Caption: Figure 2. Diagnostic logic tree for common reduction failures.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916.

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 56(20), 5964–5965.

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571.

  • ChemicalBook Safety Data. (2024). "4-Fluorophenylacetic acid SDS and Properties."

Sources

Technical Support Center: Purification of 4-(4-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Color & Purity Issues in Crude 4-(4-Fluorophenyl)phenethyl alcohol (CAS: 10540-29-1) Reference ID: TSC-PUR-10540 Applicable For: Process Chemists, R&D Scientists, Drug Development (Ezetimibe Intermediates)

Diagnostic Hub: Identify the Source

Before attempting purification, you must diagnose the nature of the color.[1] In the synthesis of this compound—often a Suzuki-Miyaura coupling or Grignard sequence—color arises from two distinct sources requiring different treatments.

Quick Diagnostic Test
ObservationLikely CauseRecommended Protocol
Grey / Black / Brown Residual Palladium (Pd) (from catalyst). Pd nanoparticles absorb light across the spectrum.[1]Protocol B (Scavenging)
Yellow / Orange Conjugated Organic Impurities (e.g., oxidation byproducts, quinones, or oligomers).Protocol A (Adsorption)
Hazy / Cloudy Inorganic Salts (Magnesium/Zinc halides) or emulsified water.Filtration & Drying
Decision Logic (Workflow)

ColorRemovalLogic Start Crude Material (Colored) AshTest Perform Ash Test / ICP-MS Start->AshTest ResultPd High Metal Content (>20 ppm Pd) AshTest->ResultPd Grey/Black ResultOrg Low Metal Content (Organic Impurity) AshTest->ResultOrg Yellow/Orange ActionScav Protocol B: Thiol-Silica Scavenging ResultPd->ActionScav ActionCarbon Protocol A: Activated Carbon ResultOrg->ActionCarbon ActionCryst Protocol C: Recrystallization (Toluene/Heptane) ActionScav->ActionCryst Polishing ActionCarbon->ActionCryst Polishing Final Pure White Solid ActionCryst->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity type.

Protocol A: Activated Carbon Adsorption

Best For: Organic impurities (Yellow/Orange color).[1]

Activated carbon is the industry standard for removing conjugated organic byproducts.[1] However, effectiveness depends heavily on solvent polarity and temperature.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve crude alcohol in Methanol or Ethanol (10 mL/g).

    • Why: Polar solvents often displace non-polar impurities from the carbon surface, but for this biphenyl alcohol, alcohols provide good solubility while allowing the carbon to bind hydrophobic colored impurities.[1]

  • Loading: Add Activated Carbon (5-10% w/w) .

    • Recommendation: Use steam-activated, acid-washed carbon (e.g., Norit® SX Ultra) to avoid introducing iron contaminants.

  • Digestion: Heat to 50-60°C for 30-60 minutes.

    • Critical: Do not reflux vigorously; gentle heating improves adsorption kinetics without degrading the alcohol.[1]

  • Filtration: Filter hot through a Celite® pad (diatomaceous earth).[1]

    • Tip: Pre-wash the Celite pad with hot solvent to prevent product precipitation in the filter bed.[1]

  • Concentration: Evaporate solvent to near dryness and proceed to Protocol C (Recrystallization).

Troubleshooting (FAQ)
  • Q: The filtrate is still colored.

    • A: The impurity might be too polar for standard carbon.[1] Switch to a Polymeric Adsorbent Resin (e.g., Amberlite™ XAD-4) or increase carbon loading to 20% w/w.

  • Q: Fine black particles passed through the filter. [1]

    • A: This is "carbon bleed."[1] Refilter using a 0.45 µm PTFE membrane or a tighter grade of Celite (e.g., Super Cel).

Protocol B: Metal Scavenging (Pd Removal)

Best For: Palladium residues (Grey/Black color) from Suzuki couplings.

Standard crystallization often fails to remove Pd because the metal can occlude within the crystal lattice.[1] Chemical scavengers are required.[1]

Step-by-Step Methodology
  • Selection: Use a Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU).

    • Mechanism:[1][2][3][4][5][6] The sulfur atoms form a strong coordinate covalent bond with Pd(II) and Pd(0) species.[1]

  • Slurry: Dissolve crude product in THF or Toluene (10 vol). Add scavenger resin (typically 2-4 equivalents relative to expected Pd content, or 5-10% w/w).

  • Agitation: Stir at 40-50°C for 2-4 hours.

    • Note: Reaction time is diffusion-controlled. Higher temps improve kinetics.[1]

  • Filtration: Filter the resin.[1] The filtrate should be significantly lighter.[1]

Scavenger Efficiency Comparison
Scavenger TypeTarget ImpurityProsCons
Activated Carbon Organics / Some PdCheap, availableLow Pd selectivity; messy
Thiol-Silica Pd, Pt, Rh, CuHigh selectivity, no leachingExpensive
TMT (Trimercaptotriazine) PdVery high capacitySoluble; requires extra wash to remove

Protocol C: Recrystallization (The "Polisher")

Best For: Final purity upgrade (>99%) and physical form control.[1]

Based on the solubility profile of biphenyl alcohols, a Toluene/Heptane or Ethyl Acetate/Heptane system is most effective.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the semi-pure solid in minimal hot Toluene (approx. 80-90°C).

  • Clarification: If any haze remains, perform a hot filtration.[1]

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution until a slight turbidity persists.[1]

    • Ratio: Target a final Toluene:Heptane ratio of roughly 1:2 to 1:3.[1]

  • Cooling Ramp:

    • Cool to 25°C over 2 hours.

    • Chill to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystals and wash with cold Heptane.

Troubleshooting (FAQ)
  • Q: The product "oiled out" (formed a liquid layer) instead of crystallizing.

    • A: This occurs if the solution is too concentrated or cooled too fast.[1]

    • Fix: Reheat until clear. Add a "seed crystal" of pure product at the cloud point.[1] Cool much slower (5°C per 30 mins).[1]

  • Q: Yield is too low (<60%).

    • A: You likely used too much Toluene.[1] Concentrate the mother liquor and repeat the crystallization (Second Crop).

Summary Data: Method Efficiency

MethodColor RemovalPd RemovalYield LossCost
Recrystallization Only ModeratePoor (<30%)10-15%Low
Activated Carbon High (Organics)Moderate (50-70%)5-10%Low
Thiol Scavengers Low (Organics)Excellent (>95%) <3%High
Hybrid (Scavenger + Recryst) Complete Complete 15-18%Medium

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps. Biotage Knowledge Base.[1] Link

  • Fu, X., et al. (2012). Process for the Purification of Ezetimibe. Patent WO2004099132 (referenced via Google Patents for solvent systems).[1] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

Technical Support Center: Crystallization of Fluorinated Phenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with fluorinated phenethyl alcohol derivatives . These compounds present unique purification challenges due to the "fluorine effect"—specifically, the alteration of lipophilicity, hydrogen bonding capability, and crystal packing forces which often depress melting points and induce liquid-liquid phase separation (oiling out).

Current Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Protocol Optimization

Core Challenges & "The Fluorine Effect"

Q: Why do my fluorinated phenethyl alcohol derivatives consistently form oils instead of crystals?

A: This is the most common failure mode for this class of compounds. It stems from two synergistic factors:

  • Melting Point Depression: The introduction of fluorine (especially ortho or meta substitution) often disrupts the efficient

    
    -
    
    
    
    stacking of the phenyl rings found in non-fluorinated phenethyl alcohol. This frequently lowers the melting point (MP) to near or below room temperature (e.g., 2-(2-fluorophenyl)ethanol is a liquid at RT).
  • The "Oiling Out" Miscibility Gap: Fluorinated compounds exhibit "polar hydrophobicity." They are lipophilic yet polar. When supersaturated, they often enter a stable liquid-liquid immiscibility zone (metastable oil droplets) before they can nucleate as solids.

Strategic Fix: You must determine if your target is inherently a liquid or a solid depressed by impurities.

  • If inherently liquid: Switch to Derivatization-Crystallization (See Protocol A).

  • If inherently solid: Implement Metastable Zone Seeding (See Protocol B).

Troubleshooting Guides (FAQ)

Category: Phase Separation (Oiling Out)[1][2]

Q: I see a cloudy emulsion formed during cooling. How do I recover crystals from this oil?

A: Do not filter the oil; you will lose the product. The oil is a supersaturated liquid phase rich in your product.

  • Re-heat: Heat the mixture until the solution is clear (monophasic) again.

  • Add Co-solvent: Add 5-10% of a "solubilizer" (e.g., Methanol or THF) to increase the solubility limit and narrow the miscibility gap.

  • Seed at High Temp: Add seed crystals before the cloud point is reached.

  • Slow Cooling: Reduce cooling rate to <0.1°C/min to allow growth on seeds rather than secondary nucleation of oil droplets.

Category: Solvent Selection

Q: Which solvent systems are recommended for mono- and poly-fluorinated derivatives?

A: Fluorine atoms repel typical hydrocarbon solvents while increasing lipophilicity.

  • Avoid: Pure diethyl ether (often too soluble) or pure water (oiling out).

  • Recommended Systems:

    • System A (Non-polar): Hexane / Toluene (90:10). Good for highly fluorinated (lipophilic) analogs.

    • System B (Polar/Protic): Water / Methanol (slow addition of water to methanolic solution).

    • System C (The "Fluorine Special"): Methyl tert-butyl ether (MTBE) / Heptane. MTBE accommodates the fluorine dipole better than diethyl ether.

Experimental Protocols

Protocol A: Derivatization-Crystallization (For Liquid Targets)

Use this when the target alcohol is a liquid or persistent oil.

Principle: Convert the liquid alcohol into a crystalline solid (phthalate half-ester), purify by crystallization, and hydrolyze back to the alcohol. This leverages the high lattice energy of the phthalate moiety.

Workflow:

  • Esterification: React crude fluorinated phenethyl alcohol (1 eq) with Phthalic Anhydride (1.05 eq) and Pyridine (cat.) in Toluene at reflux.

  • Isolation: Cool to precipitate the Phthalic Acid Half-Ester . If it doesn't precipitate, wash with dilute HCl, dry organic layer, and evaporate to solid.

  • Crystallization: Recrystallize the half-ester from Ethanol/Water (80:20) or Toluene . This step removes isomers and non-fluorinated impurities.

  • Hydrolysis: Reflux purified ester in 10% NaOH/Water for 2 hours.

  • Extraction: Extract pure alcohol into DCM, dry, and concentrate.

Protocol B: Anti-Solvent Crystallization with Seeding

Use this for solid derivatives prone to oiling out.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of warm Methanol (approx. 3-5 mL) at 40°C.

  • Filtration: Filter hot (0.45 µm PTFE) to remove dust (heterogeneous nucleation sites).

  • Equilibration: Cool to 25°C.

  • Seeding: Add 1-2 mg of pure seed crystals. Stir at 100 RPM.

  • Anti-solvent Addition: Slowly dose Water (anti-solvent) via syringe pump at 0.1 mL/min .

    • Critical Check: If cloudiness appears, STOP addition. Wait for cloudiness to resolve into crystals.

  • Harvest: Filter and wash with 1:1 MeOH/Water.

Visualizations

Decision Tree: Troubleshooting Oiling Out

Caption: Logical workflow for diagnosing and resolving liquid-liquid phase separation during crystallization.

OilingOutStrategy Start Problem: Solution Oils Out (Cloudy Emulsion) CheckMP Is Pure Product Solid at RT? Start->CheckMP Liquid Liquid at RT CheckMP->Liquid Yes Solid Solid at RT CheckMP->Solid No Derivatize Protocol A: Derivatize to Ester Liquid->Derivatize Reheat Re-heat to Clear Solution Solid->Reheat SeedCheck Do you have Seeds? Reheat->SeedCheck HasSeeds Yes SeedCheck->HasSeeds NoSeeds No SeedCheck->NoSeeds SeedProtocol Add Seeds in Metastable Zone (Before Cloud Point) HasSeeds->SeedProtocol Scratch Scratch Glass / Sonication to Induce Nucleation NoSeeds->Scratch

Workflow: Phthalate Purification Cycle

Caption: Chemical derivatization cycle to purify liquid fluorinated alcohols via a solid intermediate.

PhthalateCycle Crude Crude Fluorinated Phenethyl Alcohol (Liquid/Oil) React React with Phthalic Anhydride Crude->React SolidEster Solid Phthalate Half-Ester React->SolidEster Cryst Recrystallization (Toluene or EtOH) SolidEster->Cryst PureEster Pure Crystalline Ester Cryst->PureEster Removes Impurities Hydrolysis Hydrolysis (NaOH/H2O) PureEster->Hydrolysis Final Pure Fluorinated Phenethyl Alcohol Hydrolysis->Final

Quantitative Data: Solvent Screening

Table 1: Solubility Profile of 2-(4-Fluorophenyl)ethanol Derivatives Solubility behavior changes drastically with functionalization. Use this to select your starting solvent.

Solvent SystemPolarity IndexSolubility (Crude)Risk of Oiling OutRecommendation
Water 9.0Low (Insoluble)HighAnti-solvent only
Methanol 5.1HighLowGood solvent
Ethanol/Water (1:1) ~7.0ModerateModerateExcellent for cooling cryst.
Toluene 2.4HighLowGood for esters/derivatives
Hexane 0.1LowHighAnti-solvent for esters
MTBE 2.5HighLowBest for extraction

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Britton, E. G. (1929). Purification of phenyl ethyl alcohol.[1] U.S. Patent No.[1] 1,698,932.[1] U.S. Patent and Trademark Office. Retrieved from

  • Carpenter, M. S. (1937). Purification of alcohols.[1] U.S. Patent No.[1] 2,068,415.[1] U.S. Patent and Trademark Office. Retrieved from

  • PubChem. 2-(4-Fluorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vapourtec. Flow Crystallization & Solubility Control. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopic Profiling of p-Fluorophenethyl Alcohol

[1]

Executive Summary & Application Scope

p-Fluorophenethyl alcohol (4-Fluorophenethyl alcohol; CAS 7589-27-7) is a critical fluorinated building block in medicinal chemistry, widely utilized to introduce the p-fluorophenyl moiety into bioactive scaffolds.[1] The fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity without significantly altering steric bulk compared to the hydrogen analog.

This guide provides a definitive spectroscopic analysis of p-fluorophenethyl alcohol, contrasting it with its non-fluorinated parent (Phenethyl alcohol ) and positional isomers.[1] We establish a self-validating identification protocol using Fourier Transform Infrared (FTIR) spectroscopy, focusing on the diagnostic C–F stretching vibration and aromatic substitution patterns.

Theoretical Basis: The Fluorine Effect

The introduction of a fluorine atom at the para position of the phenethyl alcohol scaffold induces specific electronic and vibrational changes detectable by IR spectroscopy.

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring, slightly increasing the force constant of the ring C=C bonds (shifting them to higher wavenumbers) and altering the dipole moment, which intensifies specific absorption bands.

  • Mass Effect: While fluorine (19 Da) is heavier than hydrogen (1 Da), the C–F bond is exceptionally strong.[1] The C–F stretching vibration appears in the "fingerprint" region and is often the strongest band in the spectrum of aryl fluorides.

  • Symmetry Breaking: The para-substitution simplifies the out-of-plane (OOP) bending vibrations compared to the mono-substituted parent, providing a clear "yes/no" diagnostic for substitution pattern.

Comparative Analysis: p-Fluorophenethyl Alcohol vs. Alternatives

The following table contrasts the characteristic IR bands of p-fluorophenethyl alcohol with its primary structural analog (Phenethyl alcohol) and a positional isomer (o-Fluorophenethyl alcohol).

Table 1: Comparative IR Spectral Assignments
Functional Group / Modep-Fluorophenethyl Alcohol (Target)Phenethyl Alcohol (Non-fluorinated Analog)o-Fluorophenethyl Alcohol (Isomer)Diagnostic Note
O-H Stretch 3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Non-diagnostic; indicates alcohol class.[1]
C-H Stretch (Aromatic) 3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)Diagnostic for aromaticity.[1][2]
C-H Stretch (Aliphatic) 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹Corresponds to the ethyl (-CH₂CH₂-) linker.
C=C Ring Stretch ~1600, 1510 cm⁻¹ (Sharper/Stronger)~1600, 1495 cm⁻¹~1600, 1490 cm⁻¹Fluorine substitution often intensifies the ~1510 band.
C-F Stretch (Aryl) 1215–1250 cm⁻¹ (Very Strong) ABSENT 1215–1250 cm⁻¹ (Strong)Primary Differentiator. Look for a massive peak here.[1]
C-O Stretch (Primary) ~1045 cm⁻¹~1040 cm⁻¹~1045 cm⁻¹Confirms primary alcohol structure.[1]
C-H OOP Bending 810–840 cm⁻¹ (Single strong band) 690–710 & 730–770 cm⁻¹ (Two bands) ~750 cm⁻¹ (Single band)Substitution Pattern ID. Para = 1 peak; Mono = 2 peaks.[1]

Analyst Insight: The most common error in identifying this compound is confusing the C-F stretch (~1220 cm⁻¹) with the C-O stretch (~1045 cm⁻¹). The C-F band is typically broader and more intense due to the high polarity of the Ar-F bond.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data suitable for regulatory filing or quality control, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for liquid alcohols to avoid moisture absorption (hygroscopicity) which broadens the O-H band and obscures fine structure.

Step-by-Step Workflow:

  • System Validation:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a Background Spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

    • Self-Check: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.[1]

  • Sample Application:

    • Pipette 10–20 µL of neat p-fluorophenethyl alcohol onto the crystal center.[1]

    • Apply pressure using the anvil to ensure uniform contact (critical for quantitative peak ratios).

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1]

    • Scans: 32 (screening) or 64 (high quality).[1]

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission library data).

    • Baseline correct if necessary (rarely needed for ATR).[1]

Visualizations & Logic Flow

Diagram 1: Spectral Identification Logic

This decision tree guides the analyst through the spectral features to confirm the identity of p-fluorophenethyl alcohol against common confounders.

IR_Identification_LogicStartUnknown Sample SpectrumCheckOHCheck 3200-3500 cm⁻¹(Broad Band?)Start->CheckOHResult_AlcConfirm Alcohol GroupCheckOH->Result_AlcYesNot_AlcSuspect: Ester/Ether derivativeCheckOH->Not_AlcNoCheckCFCheck 1215-1250 cm⁻¹(Strong Band?)Result_FConfirm Aryl FluorideCheckCF->Result_FYes (Strong)Alt_PhenethylSuspect: Phenethyl Alcohol(No F)CheckCF->Alt_PhenethylNo (Weak/Absent)CheckOOPCheck 800-850 cm⁻¹(OOP Bending Region)Result_ParaConfirm Para-SubstitutionCheckOOP->Result_ParaSingle band ~830 cm⁻¹Alt_OrthoSuspect: Ortho/Meta IsomerCheckOOP->Alt_OrthoBand at ~750 cm⁻¹Result_Alc->CheckCFResult_F->CheckOOPIdentityPOSITIVE ID:p-Fluorophenethyl AlcoholResult_Para->Identity

Caption: Logical workflow for distinguishing p-fluorophenethyl alcohol from non-fluorinated analogs and isomers based on hierarchical spectral feature analysis.

Diagram 2: Synthetic Utility & Monitoring

IR spectroscopy is often used to monitor the conversion of the alcohol to downstream intermediates (e.g., alkyl halides or esters).

Synthesis_MonitoringSubstratep-Fluorophenethyl Alcohol(Start)ReactionReaction:Esterification / HalogenationSubstrate->ReactionMonitor_OHMonitor: O-H Stretch(3300 cm⁻¹)Substrate->Monitor_OHDisappearsProductProduct(Ester/Halide)Reaction->ProductMonitor_NewMonitor: New Band(C=O: ~1740 cm⁻¹ orC-X: ~600-800 cm⁻¹)Product->Monitor_NewAppears

Caption: Process analytical technology (PAT) approach: Monitoring the disappearance of the O-H band confirms reaction completion.

References

  • National Institute of Standards and Technology (NIST). Benzeneethanol, 4-fluoro- (CAS 7589-27-7) Data.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • PubChem. 4-Fluorophenethyl alcohol Compound Summary. National Library of Medicine.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for IR interpretation principles regarding C-F and OOP bending).

A Senior Application Scientist's Guide to Resolving 4-(4-Fluorophenyl)phenethyl Alcohol from Its Process-Related Impurities via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] 4-(4-Fluorophenyl)phenethyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. Its purity profile directly impacts the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from structurally similar impurities.[2][3]

This guide provides an in-depth, experience-driven approach to developing and understanding a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and analyze the expected retention time behavior of the target compound against its potential process-related impurities.

The Analytes: Understanding Polarity and Structure

The foundation of any successful chromatographic separation is a deep understanding of the analytes' physicochemical properties. In a reversed-phase system, where the stationary phase is non-polar (like C18) and the mobile phase is polar, compounds elute based on their relative polarity. More polar compounds have a weaker affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.

  • This compound (Main Analyte): This molecule possesses a biphenyl-like structure with a polar alcohol group (-OH) and a fluorine substituent. Its overall character is moderately non-polar, making it well-suited for retention on a C18 column.

  • Potential Impurities: Impurities can arise from unreacted starting materials, intermediates, or by-products of the synthesis. While the exact impurities depend on the specific synthetic route, we can anticipate compounds with varying polarities:

    • More Polar Impurities: These could include starting materials with more polar functional groups (e.g., carboxylic acids or additional hydroxyl groups) that would elute before the main analyte. An example could be a precursor like 4-fluorophenylacetic acid.

    • Less Polar Impurities: These might be by-products from over-reaction or side reactions that result in a less polar structure (e.g., an ether or a dehydroxylated version of the main molecule). These would be expected to elute after the main analyte.

The Strategy: A Logic-Driven Approach to Method Development

Developing a robust and reliable HPLC method is not a matter of chance; it's a systematic process. The goal is to achieve adequate resolution between the main peak and all potential impurity peaks in a reasonable timeframe.[4] Our strategy is grounded in established chromatographic principles and guided by regulatory expectations for analytical procedures.[5][6]

Here is a logical workflow for developing the separation method:

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep Start Define Analytical Goal: Purity of this compound Col_Select Column Selection: Reversed-Phase C18 (Good for aromatic compounds) Start->Col_Select Analyte is moderately non-polar MP_Screen Mobile Phase Screening: Acetonitrile vs. Methanol (Different selectivities) Col_Select->MP_Screen Grad_Opt Gradient Optimization: Adjust slope and time to resolve close peaks MP_Screen->Grad_Opt Select best organic solvent Det_Set Detector Settings: Set UV wavelength at λmax (e.g., ~220-230 nm) Grad_Opt->Det_Set SST System Suitability Test (SST): Check precision, tailing, plates (Ensures system performance) Det_Set->SST End Method Ready for Validation (ICH Q2(R1)) SST->End

Caption: Workflow for HPLC Method Development.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical first choice.[7] Its long alkyl chains provide strong hydrophobic interactions with aromatic compounds like our target analyte, ensuring adequate retention.[8]

  • Mobile Phase: A combination of water (often with a buffer like phosphate or formate) and an organic modifier (acetonitrile or methanol) is standard.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is chosen to ensure that both more polar and less polar impurities are eluted within a single run with good peak shape.

  • Detector: A UV detector is ideal as the phenyl rings in the analyte and its impurities are strong chromophores. The wavelength should be set near the absorbance maximum (λmax) of the main analyte to ensure high sensitivity for both the main component and its impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST) before any sample analysis. The SST ensures that the chromatographic system is performing as expected on a given day.[10]

Instrumentation & Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.[11]

  • Data acquisition and processing software.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standards for this compound and any known impurities.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Phosphoric Acid in Water Provides a consistent pH to ensure reproducible retention times.
Mobile Phase B Acetonitrile The organic modifier that elutes the analytes from the column.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% B A shallow gradient ensures good separation of closely eluting peaks.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Detection UV at 225 nm Wavelength for good sensitivity to the aromatic structure.

| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution, using the same diluent.

  • System Suitability Test (SST):

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Make five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Once the SST passes, inject a blank (diluent), followed by the sample solution(s).

Results: Comparative Retention Time Analysis

Based on the principles of reversed-phase chromatography, we can predict the elution order of the main analyte and its potential impurities. The less polar a compound is, the more strongly it will interact with the C18 stationary phase, resulting in a longer retention time (RT).

Table of Expected Retention Times:

CompoundDescription / StructurePolarityExpected RT (min)Relative RT (RRT)
Impurity A Process Precursor (e.g., 4-Fluorophenylacetic acid)High~4.5~0.50
This compound Main Analyte Medium ~9.0 1.00
Impurity B Dehydration By-product (e.g., 1-(2-(4-fluorophenyl)vinyl)benzene)Low~13.2~1.47

Note: These retention times are illustrative and will vary based on the specific HPLC system, column batch, and exact conditions.

Discussion of Results:

  • Impurity A (Eluting Early): A potential precursor like a carboxylic acid is significantly more polar than the parent alcohol due to the carboxyl group. This leads to much weaker interaction with the non-polar stationary phase, causing it to elute early in the chromatogram.

  • Main Analyte (Intermediate Elution): The this compound, with its hydroxyl group, strikes a balance in polarity, leading to moderate retention on the column. Its retention time serves as the reference point (RRT = 1.00) for all other peaks.

  • Impurity B (Eluting Late): A dehydration by-product, which might form an alkene, would be significantly less polar than the parent alcohol. The loss of the polar -OH group dramatically increases its hydrophobicity, causing it to be retained much more strongly on the C18 column and thus elute later.

This predictable elution pattern, based on fundamental chemical principles, provides confidence in peak identification and demonstrates the specificity of the method, a key requirement for validation according to guidelines like ICH Q2(R1).[5][6][12]

Conclusion

This guide has detailed a comprehensive, science-backed strategy for the HPLC analysis of this compound and its process-related impurities. By understanding the interplay between analyte structure, polarity, and chromatographic conditions, researchers can develop a robust, specific, and reliable method. The presented protocol, built on a foundation of system suitability and logical parameter selection, provides a strong starting point for method validation and routine quality control, ultimately ensuring the purity and quality of the final pharmaceutical products.

References

  • Principle of HPLC | HPLC System Working Explained. (2025). Pharmaguideline.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. (2024). Research and Reviews.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R1) Analytical Method Validation.Scribd.
  • Quality Guidelines.ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Understanding HPLC Analysis Method: Key Principles and Applications. (2023). Drawell.
  • Understanding HPLC Test: Principles, Standards, and Applications Explained. (2024). Torontech.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022). LCGC North America.
  • Developing HPLC Methods.MilliporeSigma.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.Benchchem.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC.

Sources

Comparative NMR Analysis: 4-Fluoro vs. 4-Bromo Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, substituting a bromine atom with a fluorine atom (or vice versa) is a classic bioisosteric strategy used to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, these two halogens exert drastically different electronic perturbations on the aromatic systems they occupy.

To objectively compare these alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. This guide provides an in-depth, data-driven comparison of the


H and 

C NMR shifts of 4-fluorophenethyl alcohol [1] and 4-bromophenethyl alcohol [2], explaining the causality behind the spectral differences and providing a self-validating experimental protocol for structural verification.

Mechanistic Causality: The Electronic Tug-of-War

Understanding the NMR spectral differences between these two molecules requires analyzing the competing electronic effects of the para-halogen substituents:

  • Electronegativity & Inductive Effects (-I): Fluorine is the most electronegative element (3.98 Pauling scale), exerting a powerful electron-withdrawing inductive effect through the

    
    -bond framework. Bromine (2.96) has a moderate -I effect.
    
  • Resonance/Mesomeric Effects (+M): Fluorine possesses a strong electron-donating resonance effect (+M) due to excellent

    
     orbital overlap with the aromatic ring. This effectively shields the ortho and para positions, counteracting its own -I effect. Bromine’s larger 
    
    
    
    orbitals overlap poorly with the carbon
    
    
    orbitals, resulting in a much weaker +M effect.
  • The Heavy Atom Effect: Bromine's large, electron-dense cloud induces a diamagnetic shielding effect on the directly attached (ipso) carbon, shifting its

    
    C signal significantly upfield.
    
  • Spin-Spin Coupling:

    
    F is a spin-½ nucleus with 100% natural abundance, leading to distinct scalar coupling (
    
    
    
    -coupling) with both
    
    
    H and
    
    
    C nuclei[3]. Bromine isotopes (
    
    
    Br,
    
    
    Br) are quadrupolar and do not exhibit observable scalar coupling in standard high-resolution NMR.

ElectronicLogic cluster_F 4-Fluorophenethyl alcohol cluster_Br 4-Bromophenethyl alcohol F_Node Fluorine (F) F_Ind -I Effect (Inductive) Deshields ring F_Node->F_Ind F_Res +M Effect (Resonance) Shields ortho/para F_Node->F_Res Br_Node Bromine (Br) Br_Ind -I Effect (Inductive) Deshields ring Br_Node->Br_Ind Br_Heavy Heavy Atom Effect Shields ipso carbon Br_Node->Br_Heavy

Comparison of Inductive (-I), Resonance (+M), and Heavy Atom effects of F vs. Br.

Comparative NMR Data

The following tables summarize the quantitative spectral data for both compounds acquired in CDCl


.
Table 1: H NMR Comparison (400 MHz, CDCl )
Structural Parameter4-Fluorophenethyl alcohol4-Bromophenethyl alcoholMechanistic Rationale
Aromatic H (ortho to Halogen) ~6.99 ppm (t,

= 8.7 Hz, 2H)
~7.42 ppm (d,

= 8.4 Hz, 2H)
F shields these protons via its strong +M effect. Br deshields them due to a dominant -I effect and weak +M effect.
Aromatic H (meta to Halogen) ~7.18 ppm (dd,

= 8.5, 5.5 Hz, 2H)
~7.10 ppm (d,

= 8.2 Hz, 2H)
F causes complex splitting due to

F-

H scalar coupling (

Hz) [3]. Br only shows standard

H-

H ortho coupling.
Aliphatic -CH

-OH
~3.84 ppm (t,

= 6.5 Hz, 2H)
~3.85 ppm (t,

= 6.5 Hz, 2H)
Minimal difference; inductive effects decay rapidly over the

-bond framework (distance > 4 bonds).
Aliphatic Ar-CH

-
~2.84 ppm (t,

= 6.5 Hz, 2H)
~2.83 ppm (t,

= 6.5 Hz, 2H)
Similar chemical environments; the para-substituent has negligible impact on the alkyl chain.
Table 2: C NMR Comparison (100 MHz, CDCl )
Structural Parameter4-Fluorophenethyl alcohol4-Bromophenethyl alcoholMechanistic Rationale
Ipso Carbon (C-Halogen) ~161.5 ppm (d,

Hz)
~120.0 ppm (s)F causes massive deshielding and a massive 1-bond scalar coupling. Br causes a "Heavy Atom Effect," heavily shielding the carbon.
Ortho Carbon ~115.2 ppm (d,

Hz)
~131.5 ppm (s)F shields ortho carbons via the +M effect and splits the signal. Br leaves it relatively unshielded.
Meta Carbon ~130.3 ppm (d,

Hz)
~130.6 ppm (s)Similar chemical shifts, but F induces a 3-bond scalar coupling.

Self-Validating Experimental Protocol

Every robust analytical protocol must be a self-validating system. In this workflow, the integration of the aliphatic chain (4 protons total) serves as the internal quantitative reference for the aromatic signals (4 protons). Furthermore, the


F-

H and

F-

C spin-spin coupling constants in the fluorinated analog provide an orthogonal confirmation of regiochemistry that is entirely absent in the brominated counterpart.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Internal Calibration (Add 0.03% v/v TMS) A->B C Shimming & Locking (Lock to CDCl3, optimize Z/Z2) B->C D 1H NMR Acquisition (16 Scans, d1=1s) C->D E 13C NMR Acquisition (512 Scans, d1=2s, Decoupled) C->E F 19F NMR Acquisition (Orthogonal Validation for 4-F) C->F G Data Processing (Fourier Transform, Phase Correction) D->G E->G F->G

Standardized, self-validating NMR acquisition workflow for halogenated phenethyl alcohols.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the phenethyl alcohol derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS provides a strict 0.00 ppm reference point, while the CDCl

      
       solvent peak (7.26 ppm for 
      
      
      
      H, 77.16 ppm for
      
      
      C) acts as a secondary calibration standard.
  • Shimming and Tuning: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl

    
    . Perform gradient shimming specifically on the Z and Z2 axes.
    
    • Causality: Proper shimming ensures highly homogeneous magnetic field lines, which is critical for resolving the fine

      
      -coupling (e.g., the ~5.5 Hz 
      
      
      
      F-
      
      
      H coupling) without peak broadening.
  • 
    H NMR Acquisition:  Acquire 16 scans with a relaxation delay (
    
    
    
    ) of 1 second.
    • Causality: 16 scans provide an optimal signal-to-noise ratio (SNR) for a 15 mg sample. The 1s delay ensures complete relaxation of the aliphatic protons, guaranteeing accurate integration values for self-validation.

  • 
    C NMR Acquisition:  Acquire 512 scans with a relaxation delay of 2 seconds and proton decoupling (WALTZ-16).
    
    • Causality:

      
      C has a low natural abundance (1.1%); 512 scans overcome this low sensitivity. The longer 
      
      
      
      is mandatory because quaternary carbons (like the C-F or C-Br ipso carbons) lack attached protons for dipole-dipole relaxation, leading to significantly longer
      
      
      relaxation times.
  • Orthogonal Validation (

    
    F NMR):  For the 4-fluoro derivative, acquire a 
    
    
    
    F NMR spectrum (376 MHz) referenced to CFCl
    
    
    (0 ppm).
    • Causality: This confirms the presence of the fluorine atom and its covalent attachment via a single-peak resonance (typically around -116 to -118 ppm for 4-fluoroalkylbenzenes), verifying the bioisosteric substitution.

Conclusion

While 4-fluorophenethyl alcohol and 4-bromophenethyl alcohol share an identical aliphatic backbone, their aromatic NMR signatures are vastly different. Bromine relies heavily on the heavy atom effect to shield its attached carbon while deshielding the surrounding protons via induction. Fluorine, conversely, dominates the spectrum with its powerful +M resonance shielding and complex


-coupling networks. By adhering to the self-validating acquisition protocol outlined above, researchers can definitively map these electronic environments during drug candidate characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82068, 4-Fluorophenethyl alcohol" PubChem. Available at:[Link]

  • The Royal Society of Chemistry. "Catalytic β C-H Amination via an Imidate Radical Relay" RSC. Available at:[Link]

A Researcher's Guide to Purity Analysis: A Comparative Study of GC-MS for 4-(4-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for novel compounds like 4-(4-Fluorophenyl)phenethyl alcohol, a fluorinated aromatic alcohol with potential applications in medicinal chemistry. Ensuring its purity is paramount to obtaining reliable biological data and advancing a potential drug candidate.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present hypothetical supporting data, and offer a framework for selecting the most appropriate analytical strategy.

The Central Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities. Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[2] Given that this compound is an aromatic alcohol, it is expected to have sufficient volatility and thermal stability for GC-MS analysis.

The core principle of GC-MS involves vaporizing a sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

Hypothetical GC-MS Workflow for this compound Purity Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-(4-Fluorophenyl)phenethyl alcohol Sample Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Peak Area Integration Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch

Caption: Workflow for the GC-MS analysis of this compound.

Predicting Potential Impurities

A robust analytical method must be capable of separating and identifying not only the main compound but also any potential impurities. A common synthetic route to this compound is the reduction of 4-fluorophenylacetic acid.[3][4] Based on this synthesis, we can anticipate the following potential impurities:

Impurity NamePotential SourcePotential Impact
4-Fluorophenylacetic acidUnreacted starting materialCan alter the physicochemical properties and may have its own biological activity.
Ethyl 4-fluorophenylacetateIntermediate if esterification and then reduction is performedMay have different solubility and stability profiles.
1-Fluoro-4-ethylbenzeneOver-reduction of the alcoholA non-polar impurity that could be difficult to remove and may have unknown toxicity.
Phenethyl alcoholImpurity in the starting material or side reactionA des-fluoro impurity that could compete in biological assays.[5]
Dimeric impuritiesSide reactions during synthesisCan be difficult to characterize and may have unexpected pharmacology.
Hypothetical Experimental Protocol for GC-MS Analysis

This protocol is a starting point and would require validation according to ICH guidelines.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for compound identification.[1]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µL (Split ratio 50:1)A common injection volume to avoid column overloading.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuCovers the expected mass range of the target compound and its impurities.
Hypothetical Data Presentation

The following table summarizes the hypothetical results from the GC-MS analysis of a batch of this compound.

Peak No.Retention Time (min)Compound NameArea %Key Mass Fragments (m/z)Identification Method
15.2Phenethyl alcohol0.0891, 122Mass Spectrum & RT match
25.81-Fluoro-4-ethylbenzene0.05109, 124Mass Spectrum & RT match
38.5This compound 99.75 109, 140 Mass Spectrum & RT match
49.24-Fluorophenylacetic acid0.12109, 154Mass Spectrum & RT match

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, it is essential to consider other analytical methods that can provide complementary or, in some cases, more suitable information.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses of the pharmaceutical industry for purity and assay determination.[2] They separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle: Separation is based on the polarity of the analytes. A UV detector is commonly used for aromatic compounds, providing quantitative data based on light absorbance. Coupling with a mass spectrometer (LC-MS) can provide structural information.

  • Advantages over GC-MS:

    • Suitable for non-volatile and thermally labile compounds.[2]

    • A wider range of stationary and mobile phases provides greater flexibility in method development.

    • Generally considered more robust for routine quantitative analysis in a QC environment.

  • Disadvantages compared to GC-MS:

    • May have lower resolution for complex mixtures of volatile compounds.[7]

    • Identification based solely on retention time and UV spectrum is less definitive than a mass spectrum.

    • Requires larger volumes of organic solvents, which can be costly and environmentally unfriendly.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Principle: NMR exploits the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative. ¹⁹F NMR, in particular, is a powerful technique for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[5]

  • Advantages over GC-MS:

    • Provides unambiguous structural information, confirming the identity of the main compound and its impurities.

    • qNMR can provide a highly accurate purity value without the need for a reference standard of the analyte itself.

    • Non-destructive, allowing for the recovery of the sample.

  • Disadvantages compared to GC-MS:

    • Lower sensitivity, making it less suitable for detecting trace-level impurities.

    • Requires a larger sample amount.

    • The instrumentation is more expensive and requires specialized expertise.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Principle: For purity determination, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. A pure compound will have a sharp melting peak, while impurities will broaden and lower the melting temperature.

  • Advantages over GC-MS:

    • Provides a measure of the total mole fraction of eutectic impurities without the need for separation.

    • It is a rapid and relatively simple technique for screening the purity of crystalline solids.

  • Disadvantages compared to GC-MS:

    • Only applicable to crystalline solids with a sharp melting point.

    • Does not provide information on the identity or number of individual impurities.

    • Less sensitive than chromatographic methods and generally only suitable for compounds with a purity of >98%.

Comparative Summary and Decision-Making Framework

The following table provides a comparative summary of the discussed analytical techniques for the purity analysis of this compound.

FeatureGC-MSHPLC/UPLCNMRDSC
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV/MSNuclear spin in a magnetic fieldHeat flow during thermal events
Analyte Volatility RequiredNot requiredNot requiredNot applicable (solid state)
Identification Power High (Mass Spectrum)Moderate (RT/UV), High (MS)Very High (Structural Info)Low (infers total impurity)
Quantitative Accuracy GoodExcellentExcellent (qNMR)Good (for high purity)
Sensitivity High (ppm-ppb)High (ppm-ppb)Low (requires >mg)Moderate (>98% purity)
Sample Throughput ModerateHighLowHigh
Best For... Volatile impurities, definitive identificationRoutine QC, non-volatile impuritiesStructural confirmation, absolute purityRapid screening of crystalline solids

To aid in the selection of the most appropriate analytical technique, the following decision-making flowchart is provided.

Decision_Tree Start Start: Purity Analysis of This compound Question1 Need for structural confirmation? Start->Question1 Question2 Are volatile impurities a primary concern? Question1->Question2 No NMR Use NMR Question1->NMR Yes Question3 Is it a crystalline solid for rapid screening? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes Question4 Routine QC and non-volatile impurities? Question3->Question4 No DSC Use DSC Question3->DSC Yes HPLC Use HPLC/UPLC Question4->HPLC Yes Combine Consider a combination of techniques Question4->Combine Uncertain

Caption: Decision-making flowchart for selecting an analytical technique.

Conclusion: An Integrated Approach to Purity Analysis

The purity analysis of this compound, like any potential pharmaceutical candidate, requires a well-reasoned and often multi-faceted analytical approach. GC-MS stands out as a highly specific and sensitive method, particularly for the identification and quantification of volatile and semi-volatile impurities that may arise during synthesis.

However, a comprehensive purity assessment should not rely on a single technique. HPLC/UPLC offers robust and high-throughput quantitative analysis, making it ideal for routine quality control. NMR provides unparalleled structural confirmation and the potential for absolute quantification. DSC offers a rapid, albeit less specific, screen for the purity of the final crystalline solid.

Ultimately, the most effective strategy often involves the synergistic use of these techniques. For instance, GC-MS can be used to identify unknown peaks observed in an HPLC chromatogram, while NMR can be used to definitively characterize the main component and any isolated impurities. By understanding the strengths and limitations of each method, researchers can design a comprehensive analytical strategy that ensures the quality, safety, and efficacy of novel pharmaceutical compounds.

References

  • G. A. M. El-Hag, A. A. El-Wasseef, and H. M. El-Shorbagi, "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals," Journal of Analytical Methods in Chemistry, vol. 2017, Article ID 8329826, 2017. [Link]

  • Drawell, "Comparison Between GC and HPLC for Pharmaceutical Analysis," 2025. [Link]

  • Oxford Instruments, "NMR | Speeding Fluorine Analysis," Accessed 2026. [Link]

  • J. Gauthier, "Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment," QSpace, 2021. [Link]

  • Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikimedia Foundation, last modified 2023. [Link]

  • Patsnap, "GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?," 2025. [Link]

  • Shimadzu, "Automatic Derivatization System for Phenethylamine Drugs," Accessed 2026. [Link]

  • Lab Manager, "HPLC vs GC: Choosing the Right Chromatography Technique," 2026. [Link]

  • M. K. S. T. K. L. M. M. S. W. M. De K. and J. De V., "Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol," Journal of Pharmaceutical and Biomedical Analysis, vol. 115, pp. 351-358, 2015. [Link]

  • NETZSCH Analyzing & Testing, "Investigating the Purity of Substances by Means of DSC," 2020. [Link]

  • Mettler Toledo, "DSC purity determination," Accessed 2026. [Link]

  • Brewer Science, "Small Molecule Analysis Testing: HPLC vs GC," Accessed 2026. [Link]

  • Sciencemadness Discussion Board, "Pathways to phenethyl alcohol," 2019. [Link]

  • IJCRT, "Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate," 2024. [Link]

  • Wikipedia, "Phenethyl alcohol," Wikimedia Foundation, last modified 2023. [Link]

  • INCHEM, "Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50)," Accessed 2026. [Link]

  • SciSpace, "Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine," 2017. [Link]

  • MDPI, "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry," 2018. [Link]

  • ResearchGate, "Reduction of Phenylacetic Acid a," Accessed 2026. [Link]

  • Google Patents, "Process for the preparation of fluorophenylacetic acids and deriv
  • SIOC Journals, "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates," Accessed 2026. [Link]

  • Der Pharma Chemica, "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo," Accessed 2026. [Link]

  • The Hive, "Synthesis Of Phenylethyl Alcohol," 2004. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology, "Friedel-Crafts Reactions," Wiley, 2000. [Link]

  • Quora, "Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?," 2019. [Link]

Sources

Technical Comparison Guide: 13C NMR Analysis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative technical comparison of the 13C NMR spectral characteristics of 4-Fluorophenethyl alcohol versus its non-fluorinated analog, Phenethyl alcohol . It is designed for researchers requiring precise structural verification and understanding of fluorine-carbon coupling dynamics.

Executive Summary & Diagnostic Utility

4-Fluorophenethyl alcohol (CAS: 7589-27-7) serves as a critical building block in medicinal chemistry, often used as a bioisostere for phenethyl alcohol to improve metabolic stability or lipophilicity.

In 13C NMR spectroscopy, the "performance" of this compound is defined by its spectral signature : the unique splitting patterns induced by the fluorine atom (


F, spin 1/2). Unlike the singlet-dominated spectrum of phenethyl alcohol, the 4-fluoro analog provides a self-validating internal check through C-F coupling constants (

)
, allowing for unambiguous assignment of the aromatic ring carbons without requiring 2D experiments (like HMBC/HSQC) in routine cases.
Key Differentiators
FeaturePhenethyl Alcohol (Control)4-Fluorophenethyl Alcohol (Target)
Aromatic Region 4 distinct signals (Singlets)4 distinct signals (Doublets)
Diagnostic Marker Chemical shift onlyChemical shift +

Coupling
Symmetry

and

equivalent

and

equivalent
Spectral Complexity LowModerate (Splitting requires higher S/N)

Comparative 13C NMR Data Analysis

The following table contrasts the chemical shifts and splitting patterns. Data is based on standard CDCl


 solution measurements at 100-125 MHz.
Table 1: Peak Assignments & Coupling Constants
Carbon PositionAssignmentPhenethyl Alcohol (

ppm)
4-Fluorophenethyl Alcohol (

ppm)
MultiplicityCoupling Constant (

Hz)
C-4 Aromatic C-F126.5 (C-H)161.8 Doublet (

)

Hz
C-1 Aromatic C-Alkyl138.9134.5 Doublet (

)

Hz
C-2,6 Aromatic (Meta to F)129.1130.4 Doublet (

)

Hz
C-3,5 Aromatic (Ortho to F)128.6115.3 Doublet (

)

Hz

-CH

Aliphatic (-CH

OH)
63.763.4 Singlet (

)
-

-CH

Aliphatic (-CH

Ar)
39.238.3 Singlet (

)
-

Note: The fluorine atom exerts a strong shielding effect on the ortho carbons (shifting them upfield to ~115 ppm) and a strong deshielding effect on the ipso carbon (shifting it downfield to ~162 ppm).

Mechanism of Action: The Fluorine "Spin Label"

The "performance" advantage of the 4-fluoro analog lies in the predictability of the coupling constants.

  • 
     (~244 Hz):  The massive splitting of the C-4 peak makes it instantly recognizable, even in complex mixtures.
    
  • 
     (~21 Hz):  The ortho carbons appear as a clear doublet.
    
  • 
     (~8 Hz):  The meta carbons show a smaller, distinct splitting.
    
  • 
     (~3 Hz):  The ipso carbon (attached to the ethyl chain) often appears as a broadened singlet or a very tight doublet, distinguishing it from other quaternary carbons.
    

Experimental Protocols

To ensure reproducible high-quality spectra, follow this self-validating workflow.

Protocol A: Synthesis (Reduction Route)

If the alcohol is not purchased, it is commonly synthesized from 4-fluorophenylacetic acid.

  • Reagents: 4-Fluorophenylacetic acid (1.0 eq), LiAlH

    
     (1.2 eq), Dry THF.
    
  • Procedure:

    • Cool dry THF solution of LiAlH

      
       to 0°C.
      
    • Add acid dropwise (exothermic).

    • Reflux for 2 hours.[1]

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: NMR Sample Preparation
  • Concentration: Dissolve 30-50 mg of the alcohol in 0.6 mL of CDCl

    
    .
    
    • Why? Fluorinated carbons often have longer relaxation times (

      
      ) and no Nuclear Overhauser Effect (NOE) enhancement. Higher concentration ensures the C-F doublet (which is split into two lines of half intensity) is visible above the noise.
      
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

  • Acquisition Parameters (100 MHz+):

    • Pulse Angle: 30° (to allow faster repetition).

    • Relaxation Delay (D1): Set to 2-3 seconds . (Standard is 1s, but C-F carbons relax slowly).

    • Scans (NS): Minimum 256 scans (vs. 64 for non-fluorinated) to resolve the outer wings of the doublets.

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the peaks, ensuring no misidentification between the ortho and meta carbons.

NMR_Assignment_Workflow Start Start: Acquire 13C{1H} Spectrum Identify_Aliphatic Identify Aliphatic Region (30-70 ppm) Start->Identify_Aliphatic Identify_Aromatic Identify Aromatic Region (110-170 ppm) Start->Identify_Aromatic Assign_Alkyl Assign Alkyl Chain C-α: ~63 ppm, C-β: ~38 ppm Identify_Aliphatic->Assign_Alkyl Check_Splitting Check for Doublets (J_CF) Identify_Aromatic->Check_Splitting Assign_C4 Assign C-4 (C-F) δ ~162 ppm, J ~244 Hz Check_Splitting->Assign_C4 Large Splitting Assign_C3 Assign C-3/5 (Ortho) δ ~115 ppm, J ~21 Hz Check_Splitting->Assign_C3 Medium Splitting + Upfield Shift Assign_C2 Assign C-2/6 (Meta) δ ~130 ppm, J ~8 Hz Check_Splitting->Assign_C2 Small Splitting Assign_C1 Assign C-1 (Ipso) δ ~135 ppm, J ~3 Hz Check_Splitting->Assign_C1 Tiny/No Splitting

Caption: Logic flow for assigning 13C NMR signals in 4-fluorophenethyl alcohol based on coupling magnitude.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82068, 4-Fluorophenethyl alcohol. Retrieved from [Link]

  • Reich, H. J. (2024). 13C-19F Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information for: Crosslinking 1,4-Polybutadiene via Allylic Amination. (Contains experimental NMR data for derivatives). Retrieved from [Link]

Sources

Physicochemical Benchmarking Guide: Refractive Index and Density Standards for 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials and organic synthesis, I frequently observe laboratories treating physical constants like refractive index (


) and density (

) as mere administrative checkboxes. In reality, these metrics are highly sensitive, macroscopic readouts of molecular electron density and atomic mass.

For critical fluorinated building blocks like 4-fluorophenethyl alcohol (also known as 2-(4-fluorophenyl)ethanol)—which is extensively used to prepare downstream active pharmaceutical ingredients (APIs) such as—strict adherence to physicochemical standards is non-negotiable. This guide objectively compares the performance and properties of 4-fluorophenethyl alcohol against its structural alternatives and provides a self-validating experimental protocol for rigorous quality control (QC).

Mechanistic Causality: The Halogen Effect on Physical Properties

To understand the standards for 4-fluorophenethyl alcohol, we must analyze the causality behind its properties compared to the unsubstituted parent compound (2-phenylethanol) and other halogenated analogs. The substitution of the para-hydrogen with a halogen atom introduces competing physicochemical effects:

  • Volumetric Mass Density (

    
    ) : Density is fundamentally driven by atomic mass. The atomic mass of fluorine (19.00 amu) is significantly higher than hydrogen (1.01 amu). Consequently, the density of 4-fluorophenethyl alcohol (1.121 g/mL) is roughly 10% higher than that of the unsubstituted 2-phenylethanol (1.020 g/mL). As we move down the halogen group to chlorine and bromine, the atomic mass increases drastically, yielding densities of 1.157 g/mL and 1.436 g/mL, respectively.
    
  • Optical Density (Refractive Index,

    
    ) : Refractive index correlates directly with molecular polarizability—how easily a molecule's electron cloud is distorted by the electromagnetic field of light. Fluorine is the most electronegative element on the periodic table; it holds its lone pair electrons exceptionally tight. This strong electron-withdrawing effect reduces the overall polarizability of the aromatic system. As a result, 4-fluorophenethyl alcohol exhibits a lower refractive index (1.507) than the unsubstituted 2-phenylethanol (1.532). Conversely, larger halogens like chlorine and bromine have more diffuse, highly polarizable electron clouds, leading to elevated refractive indices (1.548 and 1.573).
    

Quantitative Comparison: 4-Fluorophenethyl Alcohol vs. Alternatives

The following table summarizes the standard reference values required to validate the purity of these structural analogs. Any deviation greater than


 in refractive index or 

g/mL in density strongly indicates contamination (e.g., residual solvents, moisture, or unreacted starting materials).
Compoundpara-SubstituentMolecular WeightDensity (

, g/mL)
Refractive Index (

)
2-Phenylethanol -H122.16 g/mol 1.0201.532
4-Fluorophenethyl alcohol -F 140.15 g/mol 1.121 1.507
4-Chlorophenethyl alcohol -Cl156.61 g/mol 1.1571.548
4-Bromophenethyl alcohol -Br201.06 g/mol 1.4361.573

(Data grounded in authoritative chemical standards)

Standardized Experimental Protocol: Self-Validating QC System

To ensure absolute trustworthiness in QC environments, the measurement protocol must be a self-validating system . This means incorporating internal checks that prevent false positives, ensuring that any deviation in the readout is immediately flagged as a sample impurity rather than an instrument artifact.

Objective

Accurate determination of


 and 

to confirm the

assay purity of [1].
Step-by-Step Methodology
  • Calibration & System Suitability :

    • Density: Calibrate the oscillating U-tube density meter using ultra-pure water and dry air at exactly 25.0 °C.

    • Refractive Index: Calibrate the Abbe refractometer using a certified NIST-traceable liquid standard (e.g., pure toluene) at 20.0 °C.

  • Thermal Equilibration :

    • Causality: Density is highly temperature-dependent due to thermal expansion. A deviation of just 0.5 °C can alter the density reading by 0.0005 g/mL. Equilibrate the 4-fluorophenethyl alcohol sample in a thermal block at the target temperatures (20.0 °C for RI, 25.0 °C for density) for a minimum of 30 minutes prior to analysis.

  • Measurement Execution :

    • Density: Inject 2 mL of the sample into the U-tube. Visually inspect the cell for micro-bubbles. Causality: Air pockets have a density of ~0.001 g/mL and will drastically skew the bulk measurement downward, causing a false failure. Record the value once the oscillation frequency stabilizes (Target: 1.121 g/mL).

    • Refractive Index: Apply 2-3 drops of the sample to the measurement prism. Close the illumination flap and align the shadowline with the crosshairs. Record the

      
       value at 589 nm (Sodium D-line) (Target: 1.507).
      
  • Post-Measurement Drift Check (Self-Validation) :

    • Immediately re-run the ultra-pure water standard. If the density deviates by

      
       g/mL or the RI deviates by 
      
      
      
      , the instrument has drifted. The system state is invalid, and the sample data must be discarded and re-run.

QC Workflow Visualization

QC_Workflow A 4-Fluorophenethyl Alcohol Batch Sample B Thermal Equilibration (20.0°C / 25.0°C) A->B C Oscillating U-Tube Density Meter B->C D Abbe Refractometer (589 nm D-line) B->D E Density Readout: 1.121 g/mL C->E F Refractive Index: 1.507 D->F G Data Synthesis & Purity Validation E->G F->G H API Synthesis Downstream Approval G->H

Figure 1: Standardized QC Workflow for Physicochemical Validation of 4-Fluorophenethyl Alcohol.

Conclusion for Drug Development Professionals

In pharmaceutical synthesis, 4-fluorophenethyl alcohol is a critical building block. Even minor impurities—such as positional isomers (e.g., 3-fluorophenethyl alcohol) or residual moisture—can cascade into significant yield losses during downstream coupling reactions. By strictly enforcing the


 and 

standards and utilizing the self-validating protocols outlined in this guide, scientists can ensure batch-to-batch consistency and protect the integrity of their synthetic pipelines.

References

Sources

Technical Guide: UV-Vis Characterization of 4-(4-Fluorophenyl)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 4-(4-Fluorophenyl)phenethyl alcohol , a biphenyl derivative used in medicinal chemistry and organic synthesis. The analysis focuses on its primary chromophore—the 4-fluoro-4'-alkylbiphenyl system—and provides a comparative framework against structural analogs.

Executive Summary & Chromophore Analysis

This compound (CAS: Implied analogs ~7589-27-7 core) is a biaryl scaffold characterized by a 4-fluoro-4'-alkylbiphenyl chromophore. Unlike simple benzene derivatives, the conjugation extends across the two phenyl rings, resulting in a significant bathochromic (red) shift and hyperchromic effect (increased intensity).

  • Primary Chromophore: The biphenyl core (

    
     transition).
    
  • Auxochromes:

    • Fluorine (4-position): Acts via competing inductive (-I) and mesomeric (+M) effects. In the para position of biphenyl, the +M effect typically dominates slightly or neutralizes the -I effect, maintaining the

      
       close to the parent biphenyl but often enhancing the fine structure or intensity.
      
    • Phenethyl Alcohol Chain (4'-position): The alkyl spacer (

      
      ) insulates the hydroxyl group from the aromatic system. Therefore, the alcohol group does not participate in conjugation; the substituent acts spectrally as a simple alkyl group (weak auxochrome, +2-3 nm shift relative to unsubstituted biphenyl).
      

Predicted Spectral Profile:

  • 
     (Primary):  248 ± 2 nm (K-band)
    
  • 
     (Secondary):  ~270 nm (B-band/Shoulder)
    
  • Molar Extinction Coefficient (

    
    ):  ~18,000 – 20,000 M⁻¹cm⁻¹
    

Comparative Spectral Data

The following table contrasts the target molecule with its direct structural analogs. This comparison validates the target's identity by distinguishing it from non-fluorinated or single-ring precursors.

CompoundStructure Description

(MeOH)

(M⁻¹cm⁻¹)
Spectral Note
This compound Target Molecule 248 nm ~19,000 Strong K-band; fine structure may be blurred by solvent polarity.
Biphenyl Parent Chromophore249 nm18,000Reference standard. Distinct K-band.
4-Fluorobiphenyl Core Chromophore (No alkyl)248 nm17,500Fluorine substitution has minimal impact on

vs Biphenyl.
4-Phenylphenethyl alcohol Non-fluorinated analog250 nm18,500Alkyl group adds slight red shift (+1 nm) vs Biphenyl.
4-Fluorophenethyl alcohol Single Ring Fragment261 nm~300Distinctly different. Weak absorption (B-band only); lacks biphenyl conjugation.

Critical Insight: If your sample exhibits a primary peak near 210 nm or 261 nm with low intensity (


), it indicates a failure in the biaryl coupling synthesis (i.e., you likely have the single-ring precursor).

Experimental Protocol: Quantitative UV-Vis Analysis

To ensure reproducibility and accurate determination of concentration or purity, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or Toluene due to UV cutoff interference.

  • Blank: Pure Methanol from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Stock Preparation: Weigh 2.0 mg of this compound into a 10 mL volumetric flask. Dissolve in Methanol.

    • Concentration: ~200 µg/mL (~0.9 mM).

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 20 µM, and 40 µM .

    • Target Absorbance: The 20 µM solution should yield an Absorbance (A) of ~0.3 – 0.4 AU at 248 nm.

  • Measurement:

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (to capture shoulder definition).

    • Baseline correction: Run pure Methanol blank first.

  • Validation Calculation:

    • Calculate

      
       for each dilution using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The calculated

      
       should be consistent across dilutions (RSD < 5%).
      

Visualization: Spectral Purity Validation Workflow

The following diagram outlines the decision logic for validating the synthesized product using UV-Vis data.

UV_Validation_Workflow Start Start: Dissolve Sample in MeOH Scan Run Scan (200-400 nm) Start->Scan CheckMax Check Primary λmax Scan->CheckMax Pass λmax = 248 ± 2 nm High Intensity (ε > 15,000) CheckMax->Pass Matches Biphenyl Core Fail_Single λmax ≈ 261 nm Low Intensity (ε < 1,000) CheckMax->Fail_Single Matches Single Ring (Synthesis Failed) Fail_Contam λmax < 220 nm only (End absorption) CheckMax->Fail_Contam No Conjugation (Aliphatic Impurity) Confirm Proceed to HPLC/NMR Pass->Confirm

Caption: Logic flow for distinguishing the target biphenyl product from unreacted single-ring precursors.

References

  • Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Source for Biphenyl

    
     and 
    
    
    
    standards).
  • National Institute of Standards and Technology (NIST). (2023). UV/Vis Database: Biphenyl & 4-Fluorobiphenyl.

  • Ponnam, V., et al. (2023). "Stability Indicating Ultraviolet Spectrophotometric Method for Flurbiprofen." Indian Journal of Pharmaceutical Sciences. (Validates 248 nm shift for fluoro-biphenyl derivatives).

  • PhotochemCAD. (2023). Absorption Spectrum of Biphenyl. (Database for molar extinction coefficients of oligophenylenes).

Sources

Validating 4-fluorophenethyl alcohol structure using COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of 4-Fluorophenethyl Alcohol: A Comparative Guide to COSY and HSQC NMR

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of fluorinated building blocks is a non-negotiable prerequisite for downstream synthesis. 4-Fluorophenethyl alcohol (4-FPEA)[1] is a critical intermediate, but its structural validation presents unique analytical challenges. Relying solely on 1-Dimensional (1D) NMR or Mass Spectrometry (MS) often leaves regiochemical ambiguities unresolved. This guide objectively compares conventional techniques against a self-validating 2-Dimensional (2D) NMR workflow utilizing COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), providing the causality, comparative data, and step-by-step protocols necessary for definitive structural proof.

The Causality of Experimental Choices: Why 2D NMR?

To understand why COSY and HSQC are mandatory for rigorous validation, we must first analyze the mechanistic limitations of alternative techniques:

  • The Limitation of 1D NMR: While 1D

    
    H, 
    
    
    
    C, and
    
    
    F NMR provide the baseline chemical environments, they lack direct proof of atomic connectivity. As molecular complexity increases, spectral crowding and peak overlap become limiting factors[2]. For 4-FPEA, the para-substituted aromatic ring creates an AA'BB' spin system that is further complicated by scalar coupling to the
    
    
    F nucleus. Deconvoluting these overlapping multiplets via 1D NMR alone requires assumptions that compromise scientific integrity.
  • The Limitation of Mass Spectrometry: GC-MS or LC-MS provides exact mass and fragmentation patterns, but without authentic reference standards, MS cannot definitively distinguish between ortho-, meta-, and para-fluorophenethyl alcohol isomers.

  • The 2D NMR Solution: 2D NMR eliminates assumptions by empirically mapping interactions. COSY identifies homonuclear (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H-
    
    
    
    H) scalar couplings across 2–3 bonds, explicitly assigning spin systems[3]. HSQC maps direct, one-bond heteronuclear (
    
    
    H-
    
    
    C) correlations[3]. HSQC is specifically chosen over direct
    
    
    C detection because it utilizes an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence. By exciting and detecting the highly sensitive
    
    
    H nucleus and only transferring magnetization to the insensitive
    
    
    C nucleus during the evolution period, HSQC delivers massive signal-to-noise enhancements.

ValidationWorkflow Start 4-Fluorophenethyl Alcohol (C8H9FO) OneD 1D NMR (1H, 13C, 19F) Chemical Shift Profiling Start->OneD COSY 1H-1H COSY Aliphatic Spin System Mapping OneD->COSY Identify Couplings HSQC 1H-13C HSQC C-H Bond Correlation OneD->HSQC Resolve Overlaps Validate Orthogonal Validation Confirmed Regiochemistry COSY->Validate Connectivity HSQC->Validate Assignment

Logical workflow for the structural validation of 4-FPEA using interlocking NMR techniques.

Comparative Performance Analysis

The following table summarizes the objective performance metrics of structural elucidation techniques for 4-FPEA.

Analytical Feature1D NMR (

H,

C,

F)
GC-MS / LC-MS2D NMR (COSY + HSQC)
Primary Data Output Chemical shifts, integrals, 1D J-couplingExact mass, fragmentation patterns2D contour maps of through-bond correlations
Regiochemical Resolution Moderate (relies on complex multiplet analysis)Low (isomers often yield identical spectra)High (unambiguous C-H mapping and symmetry)
Connectivity Proof Inferred theoreticallyInferred via fragmentsDirect (empirical observation of coupled spins)
Signal Overlap Resolution Poor (susceptible to crowding)N/A (separated by chromatography)Excellent (signals dispersed across two dimensions)
Self-Validating Capacity No (requires external assumptions)No (requires authentic standards)Yes (orthogonal data sets interlock)

Self-Validating Methodologies: Step-by-Step Protocols

To ensure trustworthiness, the experimental protocol must be robust and reproducible. The following methodology outlines the acquisition of a complete 2D NMR dataset for 4-FPEA.

Phase 1: Sample Preparation

  • Quantification: Weigh 15–25 mg of high-purity 4-fluorophenethyl alcohol[4].

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Homogenization: Vortex the mixture until complete dissolution is achieved, ensuring a homogenous magnetic environment.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortions.

Phase 2: COSY Acquisition

  • Tuning and Matching: Tune the probe to the

    
    H frequency (e.g., 400 or 500 MHz) and match the impedance.
    
  • 1D Reference: Acquire a standard 1D

    
    H spectrum. Set the transmitter frequency offset (o1p) to the exact center of the 
    
    
    
    H spectrum[4].
  • Parameterization: Set the number of data points in the direct dimension (F2) to 1024 or 2048. Set the number of increments in the indirect dimension (F1) to 128 or 256[4].

  • Execution: Run the gradient-selected COSY sequence (e.g., cosygpqf).

Phase 3: HSQC Acquisition

  • Pulse Calibration: Calibrate the 90-degree pulse for both

    
    H and 
    
    
    
    C channels to ensure optimal INEPT transfer efficiency.
  • Parameterization: Set the

    
    H spectral width based on the 1D 
    
    
    
    H spectrum. Set the
    
    
    C spectral width to cover 0–150 ppm.
  • Execution: Run a phase-sensitive, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). This allows differentiation between -CH/-CH

    
     groups (positive contours) and -CH
    
    
    
    groups (negative contours)[3].

HSQCMagnetization H1_Exc 1H Excitation (High Gamma) C13_Evol 13C Evolution (Chemical Shift) H1_Exc->C13_Evol INEPT Transfer H1_Det 1H Detection (High Sensitivity) C13_Evol->H1_Det Reverse INEPT

Magnetization transfer pathway in an HSQC experiment utilizing INEPT steps for sensitivity.

Data Interpretation: The Interlocking Proof

A self-validating system means the proposed structure must satisfy multiple, orthogonal data sets simultaneously. A failure at any node invalidates the structure. Here is how COSY and HSQC interlock to prove the structure of 4-FPEA:

  • Validating the Aliphatic Chain: The 1D

    
    H NMR shows two distinct multiplets around 2.8 ppm (Ar-CH
    
    
    
    ) and 3.8 ppm (-CH
    
    
    -OH). The COSY spectrum reveals a distinct off-diagonal cross-peak between these two signals, empirically proving they are adjacent and coupled[5]. The edited HSQC then maps the 2.8 ppm proton to a carbon at ~38 ppm and the 3.8 ppm proton to a carbon at ~63 ppm. Crucially, both show negative contours in the edited HSQC, confirming they are indeed -CH
    
    
    - groups[3].
  • Validating the Regiochemistry (Aromatic Ring): The presence of the fluorine atom splits the aromatic protons into a complex system. While 1D

    
    H NMR can be convoluted by 
    
    
    
    H-
    
    
    F coupling[2], the HSQC spectrum cleanly resolves the aromatic C-H correlations. Because 4-FPEA is para-substituted, molecular symmetry dictates there are only two unique C-H environments on the ring. The HSQC will display exactly two intense cross-peaks in the aromatic region. This definitively rules out ortho- or meta-substituted isomers, which lack this symmetry and would display four distinct C-H cross-peaks.

By combining the homonuclear connectivity of COSY with the heteronuclear assignments and symmetry revealed by HSQC, the structure of 4-fluorophenethyl alcohol is proven beyond a reasonable doubt.

References

  • [1] PubChem. "4-Fluorophenethyl Alcohol | C8H9FO | CID 82068." National Center for Biotechnology Information. URL: [Link]

  • [3] Pressbooks. "Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science." URL: [Link]

  • [2] Lab Manager. "Fluorine NMR: An Overlooked Nucleotide Comes into Its Own." URL: [Link]

  • [5] Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." URL: [Link]

  • [6] ResearchGate. "2D- NMR what is the different between COSY and HSQC??" URL: [Link]

Sources

Safety Operating Guide

4-(4-Fluorophenyl)phenethyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 4-(4-Fluorophenyl)phenethyl Alcohol

As drug development and organic synthesis increasingly rely on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, handling fluorinated biphenyl derivatives like this compound (CAS 840521-87-1) has become routine. However, the very properties that make this compound valuable in the clinic—specifically the highly stable carbon-fluorine (C-F) bond and the robust aromatic backbone—make its disposal a complex logistical challenge.

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, self-validating operational plan for the safe containment, segregation, and disposal of this compound.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physical parameters that dictate the compound's waste classification. Because this compound contains a halogen (fluorine), it strictly falls under the Halogenated Organic Waste regulatory framework[1].

ParameterSpecificationOperational Implication
Chemical Name This compoundMust be written in full on waste tags; abbreviations are legally unacceptable[2].
CAS Number 840521-87-1Primary identifier required for EHS waste profiling and manifesting[3].
Molecular Formula C14H13FOThe presence of fluorine mandates routing to the halogenated waste stream[1].
Molecular Weight 216.25 g/mol Used to calculate theoretical fluorine load for incineration manifests.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to prevent reactive hazards[1].
Incineration Profile High-Temperature Rotary KilnRequires specialized facilities equipped with caustic scrubbers to neutralize acidic off-gases[4].

The Causality of Segregation: Why Halogenated Streams?

In laboratory waste management, the "why" is just as important as the "how." this compound must never be poured down the drain or commingled with general non-halogenated organic waste (like pure ethanol or hexane)[2].

The Mechanistic Rationale: Standard non-halogenated waste is typically incinerated at lower temperatures to recover energy. However, the C-F bond in this compound is exceptionally strong. If incinerated at standard temperatures, the compound undergoes incomplete combustion, leading to two critical failures:

  • Toxic Gas Generation: The degradation of fluorinated aromatics releases Hydrogen Fluoride (HF) gas, which is highly corrosive and lethal upon inhalation[4].

  • Environmental Persistence: Incomplete destruction can synthesize polyfluorinated biphenyls (analogous to dioxins/furans), which are persistent environmental pollutants.

By segregating this compound into the Halogenated Organic Waste stream, you ensure it is routed to a high-temperature rotary kiln incinerator (>1100°C). These specialized kilns provide the necessary thermal energy to completely cleave the C-F bonds and are equipped with caustic scrubbers (using sodium hydroxide or calcium carbonate) to safely neutralize the resulting HF gas into benign fluoride salts[4]. Furthermore, commingling halogenated waste with non-halogenated waste dilutes the calorific value (BTU) of the waste stream, exponentially increasing institutional disposal costs[5].

Step-by-Step Disposal Protocol

To ensure compliance and safety, follow this self-validating workflow for routine disposal of this compound waste (including reaction filtrates, contaminated silica gel, and pure solid residues).

Step 1: Waste Characterization & Compatibility Check

  • Action: Determine the physical state of the waste (solid vs. liquid solution).

  • Validation Checkpoint: Ensure the waste mixture contains NO heavy metals, cyanides, or acutely toxic "P-listed" wastes[5]. If the compound is dissolved in an acidic or basic solution, the pH must be adjusted to 6–8 prior to collection[2].

Step 2: Container Selection & Filling

  • Action: Select a chemically compatible container provided by your EHS department (typically High-Density Polyethylene (HDPE) or glass).

  • Validation Checkpoint: For liquid waste, visually confirm that the container is filled to no more than 80% capacity . This headspace is a critical safety buffer required to allow room for vapor expansion and prevent pressure-induced ruptures[1].

Step 3: Labeling & Satellite Accumulation

  • Action: Affix a Hazardous Waste Tag to the container before adding the first drop of waste[5].

  • Validation Checkpoint: Verify that all chemical constituents are listed by their full names with their approximate percentages (e.g., "Dichloromethane 90%, this compound 10%"). Check the "Halogenated Solvents" and "Toxic" hazard boxes[5].

Step 4: Storage & EHS Transfer

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a plastic bin capable of holding 110% of the container's volume)[2].

  • Validation Checkpoint: Ensure the container is tightly closed when not in active use (do not leave funnels resting in the neck)[1]. Submit a waste collection request to EHS before the container reaches 60 days of accumulation[1].

Spill Response & Decontamination Workflow

In the event of an accidental release of this compound (either as a dry powder or a solvent solution), immediate and systematic containment is required.

  • Evacuation & Assessment: Evacuate non-essential personnel from the immediate area and ensure the laboratory's general plenum-exhaust ventilation is active[6].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills[7].

  • Containment (Solid): If spilled as a dry powder, avoid dry sweeping which can aerosolize the compound. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to suppress dust before scooping.

  • Collection: Place all saturated spill pads, absorbents, and contaminated PPE into a leak-proof, double-lined bag or a 20 L lined pail[1].

  • Decontamination & Validation: Wipe the affected surface with a solvent approved for halogenated cleanup. Validation Checkpoint: Inspect the surface under bright light from multiple angles to ensure no crystalline residue remains. Tag the collected cleanup materials as "Solid Halogenated Waste" and request immediate EHS pickup[5].

Waste Routing Decision Matrix

To streamline laboratory operations, utilize the following logical decision tree to route this compound waste correctly.

G Start Waste Generation: This compound State What is the physical state of the waste? Start->State Solid Pure Solid, Contaminated Silica, or Broken Labware State->Solid Solid Liquid Dissolved in a Solvent Stream State->Liquid Liquid SolidWaste Solid Halogenated Waste Receptacle Solid->SolidWaste SolventCheck Is the bulk solvent halogenated? Liquid->SolventCheck HaloWaste Halogenated Organic Liquid Waste Stream SolventCheck->HaloWaste Yes (e.g., DCM, Chloroform) MixedWaste Mixed Organic Waste (Must be tagged as Halogenated!) SolventCheck->MixedWaste No (e.g., EtOAc, Hexane) Incineration EHS Collection & High-Temperature Rotary Kiln Incineration HaloWaste->Incineration MixedWaste->Incineration SolidWaste->Incineration

Figure 1: Decision matrix for the segregation and routing of fluorinated aromatic waste streams.

References

  • Reagent Database. "4'-Fluoro-[1,1'-biphenyl]-4-ethanol - Reagent Database". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsNj7bFjWWK4StiDu4QERbHjpwIBoPFwzreQjJKr6kyrWnoE4rMO4TPZEU5-ITLnd2Ai7Te9OE6pNqdS9OofUer33JafWz8qeuBue3ELel6fySENhqPzBMq3W78u83R4aABxKhjqc8SJZ7cJrZQeNEsdmwtpttt0ompzIJbxyW1HdVHbKZTM=]
  • University of Windsor. "HAZARDOUS MATERIALS DISPOSAL GUIDE". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ65xKc4muAe4PVRh_1TE80X1_69XWW_FY6q1vcMu_dx9hggykfRHxKWmNcPvMACPqQSa3lAvnJNmfgcWeGg1d0sR9ZAcmwmMoUvbShSmKv5cqpxorijWrT6vSn1b6Hi6WuFV6JwgyMaXpV70cq_-pn9fjVzwCjlJnsc4_B12ZAmR_rYOeXb8lB5FMmGsyLOXm01FKWSN0eCIC6Lr_Zg1ul57eNuJ3vPx3ihSEpIKwhrxTTrEOdQZ7tHIK4pOctd3h-Jc=]
  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7zkY6ZqD5c0N7K58rQlv1uD_TfYAFosuDLVeoGRXe-qd3ob3BrhCYqCKVUsyerRiSVPnHaCUlH_VAmrLLCpf91F0Js1ZO1_pmvxQZ-9fzAS3hyPHTnouvmYfrmfNOivODO7UXPKIrV4eXI4bt7fQc7HpHUQ0hhSjTZDOJX_-frRxY6n-R2GkC26sR71ZKnoGqGmdhBs_011eo6U-ErJfZgHgZWfvwGZD08DHIO9dM-5mAVxYAyyass72UDF5Y7k6_p4=]
  • Qatar University. "Health, Safety and Environment: Technical Guidance". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRy-dvCMosZyg8vznSqyakVUlGfM9Ks7P5xYPJNvVTLiaEjbhPEdh_Ji5IMfPRBN5Ifc59olMfQjhusKcNIIMv_JW0EpkY7Sp2GpJMXFEInelBFefdTYoB4iFRhTPaxQ0ZsZoUlctAnJj_aKiP5cgFZhmUi25iu2WDaTu0moOdaI_bLQtBEAnBBFYKjwS28BbKK3MZ3rHKtbWVIiuLJT7jHRBe5Ok1F_8SeY7SmCypOqw6mcl2gmW9zK8yJ6fA-C0tmpRhBn_po3RQ811oyJ2bMaM-sgiDc13bs09iDBlhzqrr39Qae8lQ5_QpA8Z-FSaz-va7jVlhwIUZElBNMy1vN702XKlFknoP-wb1SQDmLbkeOZxD]
  • BenchChem. "Heptafluorobutyryl fluoride | 335-42-2". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBGLFgqxK1RJ-EA8lB0djk2yBiFOl84beQRgqizzTtv4dj6RU4t_D9ZioaP2n0rEBfNw5Kml7AU-zkM_K8Cw4ijiGbe9G8TFDnvsWL7L8xosj2nUUCcy1FHaiXO67dbnFmGbn_JQ==]
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUQZ_C_T3uqvZTdjN8acDAdtdrPIUwOT-rySmMtZBbtMAggMkzUtqRk3SuHKOQ4JvyRLtrRzdwZyzzipvVCMDis_LC85aQGI8ISmyBIfINktimCxsx9ZftMk0ky4hDlNJ5VTZx5aHyxFtm6w-oT8ArxQLr]
  • Halopolymer. "Sulphur Hexafluoride - Safety Data Sheet". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxK-xM8DyYsdjEouSeG6kD1gzvX-zNvsTLR1oWumrXWbSf-AzXUhCfxyDAWa_EVmFfCDF0AtmwgRTN70J0fa2nwJCG7vbkMeYGZb14cL5uK-29c8KfQQb6RSqjD7IsS24N9PHZgpriJny8_pyxX2VlwEUUvujq05otDYfIy6M8hwXE7gAoD5ZX3IWjQpq-]

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-(4-Fluorophenyl)phenethyl alcohol .[1][2][3]

Note on Chemical Identity: Based on the nomenclature "this compound," this compound is a biphenyl derivative (IUPAC approximation: 2-(4'-fluoro[1,1'-biphenyl]-4-yl)ethanol).[1][2] It is structurally distinct from the single-ring "4-fluorophenethyl alcohol."[1][2] As a specialized research intermediate, specific toxicological data is limited.[2] This guide applies Control Banding Level 3 (Universal Precautions) , utilizing "read-across" toxicology from fluorinated biphenyls and phenethyl alcohol analogs to establish a conservative safety baseline.

Part 1: Hazard Identification & Risk Assessment

Executive Safety Summary:

  • Physical State: Solid (likely crystalline powder) at room temperature.[1][2]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

  • Hidden Risk: High lipophilicity (due to the biphenyl core) increases the potential for dermal absorption .[1][2] The fluorine substituent may enhance metabolic stability, prolonging systemic retention if absorbed.[2]

Hazard CategoryGHS Classification (Estimated)Operational Implication
Health (Acute) Skin Irrit. 2; Eye Irrit.[1][2] 2AContact causes immediate localized inflammation.[2]
Health (Systemic) STOT SE 3 (Respiratory)Dust inhalation is the primary exposure vector during weighing.[1][2]
Physical Combustible Dust (Potential)Finely divided powder can form explosive mixtures in air.[1][2]
Environmental Aquatic Chronic 3 (Predicted)Do not dispose of down the drain; fluorinated organics persist.[1][2]

Part 2: Personal Protective Equipment (PPE) Strategy

The PPE strategy is bifurcated based on the physical state of the material during handling (Solid vs. Solution).[1][2]

Hand Protection (Glove Selection)
  • Rationale: The biphenyl structure facilitates permeation through lipids.[1][2] Thin latex gloves are insufficient .[1][2]

  • Protocol:

    • Solid Handling: Nitrile (Minimum 5 mil / 0.12 mm). [1][2]

      • Performance: Excellent resistance to solid particulates.[1][2]

    • Solution Handling (Organic Solvents): Silver Shield (Laminate) or Viton. [1][2]

      • Context: If dissolved in halogenated solvents (DCM) or ethers (THF), nitrile degrades rapidly (<5 mins).[1]

      • Double-Gloving: Wear 4-mil Nitrile over Laminate gloves to improve dexterity and grip.[1][2]

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary Control (Outside Hood): If weighing must occur on an open bench (not recommended) or during spill cleanup, use a P100 Particulate Respirator (e.g., 3M 8293). Simple surgical masks provide zero protection against chemical dust.[1][2]

Eye & Body Protection[2][3][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are inadequate for fine powders that can drift around side shields.[1][2]

  • Body: Lab coat (buttoned, cotton/poly blend) + long pants + closed-toe shoes.[1][2]

  • Supplemental: Tyvek sleeves recommended during scale-up (>10g) to prevent wrist exposure.[1][2]

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood.[1][2] If vibration is an issue, use a static-dissipative weighing funnel.[1][2]

  • Static Control: Fluorinated biphenyls are often static-prone.[1][2] Use an anti-static gun or ionizer to prevent powder "jumping."[2]

  • Transfer: Do not use spatulas that generate static (plastic).[2] Use stainless steel or micro-spatulas.[2]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing to capture invisible dust.[2]

Workflow 2: Reaction Integration
  • Solubilization: Add solvent slowly to the solid.[1][2] The heat of solution is generally negligible, but the biphenyl core may require sonication.[2]

  • Heating: If the reaction requires reflux, ensure the condenser is rated for the solvent's vapor pressure. The alcohol moiety makes the compound polar enough to co-distill with some solvents.[2]

DOT Diagram: PPE Decision Matrix

PPE_Decision_Matrix Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Liquid_State Solution (Dissolved) State_Check->Liquid_State Solid_PPE PPE: Nitrile Gloves (5 mil) + Splash Goggles + Lab Coat Solid_State->Solid_PPE Solvent_Check Check Solvent Type Liquid_State->Solvent_Check Solid_Eng Engineering: Fume Hood (Or P100 Respirator) Solid_PPE->Solid_Eng Standard_Solv Polar/Non-Halogenated (MeOH, EtOAc, Water) Solvent_Check->Standard_Solv Aggressive_Solv Halogenated/Ethers (DCM, THF, Chloroform) Solvent_Check->Aggressive_Solv Std_Gloves PPE: Nitrile (Double Gloved) Change every 30 mins Standard_Solv->Std_Gloves Agg_Gloves PPE: Laminate / Silver Shield (Chemical Barrier) Aggressive_Solv->Agg_Gloves

Caption: Logic flow for selecting appropriate PPE based on the physical state and solvent environment of the chemical.

Part 4: Emergency Response & Disposal

Spill Response (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator if outside a hood.[2]

  • Containment:

    • Solid: Do not dry sweep (generates dust).[1][2] Cover with a wet paper towel (water or ethanol) to dampen, then scoop into a waste jar.[2]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1][2]

  • Cleaning: Wipe surface with acetone followed by soap and water.[1][2] The fluorinated ring is highly stable; standard bleach degradation is ineffective.[1][2]

Disposal Protocols
  • Waste Stream: Segregate as "Halogenated Organic Waste." [1][2]

  • Labeling: Explicitly mark "Fluorinated Biphenyl" on the tag.[1][2] Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the alcohol group can oxidize exothermically.[1][2]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Fluorophenethyl alcohol (Compound Summary). National Library of Medicine.[2] Retrieved March 3, 2026, from [Link]

    • Note: Used for read-across toxicology of the phenethyl alcohol core.[2]

    • Note: Used to establish physical state and handling baseline for biphenyl ethanol derivatives.[1]

    • Note: Primary source for GHS classification of the fluorinated alcohol moiety.[1]

  • U.S. Department of Labor. (n.d.). Occupational Safety and Health Standards: Respiratory Protection (1910.134).[1][2] OSHA. Retrieved March 3, 2026, from [Link]

Sources

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